Methyl 5-chloronicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUWLLCWQGXPSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572627 | |
| Record name | Methyl 5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51269-81-9 | |
| Record name | Methyl 5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-chloronicotinate (CAS No: 51269-81-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloronicotinate, with the CAS number 51269-81-9, is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its strategic placement of a chloro substituent and a methyl ester group on the pyridine ring makes it a versatile intermediate in the fields of medicinal chemistry and agrochemical research. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its applications, with a focus on its role in drug discovery and development.
Chemical Properties and Identification
This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder. It is soluble in various organic solvents.[1]
| Property | Value | Source |
| CAS Number | 51269-81-9 | [1][2] |
| Molecular Formula | C₇H₆ClNO₂ | [3] |
| Molecular Weight | 171.58 g/mol | [3] |
| IUPAC Name | methyl 5-chloropyridine-3-carboxylate | [4][5] |
| Synonyms | Methyl 5-chloro-3-pyridinecarboxylate, 5-Chloronicotinic acid methyl ester | [1] |
| Physical Form | Solid | [3] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Fischer esterification of 5-chloronicotinic acid with methanol, catalyzed by a strong acid. This reaction is a classic example of nucleophilic acyl substitution.[6]
Reaction Scheme
Caption: Fischer esterification of 5-chloronicotinic acid.
Experimental Protocol: Fischer Esterification
This protocol describes a general procedure for the acid-catalyzed esterification of 5-chloronicotinic acid.
Materials:
-
5-chloronicotinic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (or thionyl chloride)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, suspend 5-chloronicotinic acid in an excess of anhydrous methanol.
-
Acid Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension. Alternatively, for a more reactive approach, thionyl chloride can be added dropwise at 0°C to form the acyl chloride in situ, which then reacts with methanol.[7]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Neutralization: Dissolve the residue in dichloromethane and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
Halogenated heterocyclic compounds are of significant interest in medicinal chemistry due to the ability of the halogen atom to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[8] this compound, as a readily available building block, is utilized in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
While specific drug compounds directly synthesized from this compound are not extensively detailed in publicly available literature, its structural motif is present in various biologically active molecules. Its utility lies in its ability to undergo further chemical transformations at the chloro and ester positions, allowing for the construction of diverse molecular scaffolds. For instance, related bromo- and chloro-nicotinate derivatives are key intermediates in the synthesis of compounds targeting neurological disorders and in the development of agrochemicals like herbicides and fungicides.[9] The chloro-substituent can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing numerous avenues for molecular elaboration.
Analytical Profile
A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the chloro and ester substituents.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the methyl carbon, and the carbons of the pyridine ring. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:
-
C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O stretch (ester): Bands in the region of 1100-1300 cm⁻¹.
-
C-Cl stretch: An absorption in the fingerprint region.
-
Aromatic C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 171, along with an isotopic peak (M+2) at m/z 173 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.
Safety and Handling
This compound is an irritant and should be handled with appropriate safety precautions.[1]
-
Hazard Statements:
-
Precautionary Statements:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool environment.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the development of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective utilization in research and development.
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An In-Depth Technical Guide to the Physical Properties of Methyl 5-chloronicotinate
Abstract
Methyl 5-chloronicotinate is a halogenated pyridine derivative of significant interest as a building block in medicinal chemistry and agrochemical synthesis. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and characterization. This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Due to the limited availability of specific experimental data for this particular isomer in public-domain databases, this document establishes its fundamental properties and presents a detailed comparative analysis with its well-characterized isomers, Methyl 2-chloronicotinate and Methyl 6-chloronicotinate. We provide expert insights into the anticipated properties of the 5-chloro isomer based on structural chemistry principles. Furthermore, this guide includes validated, step-by-step protocols for the experimental determination of key physical properties and outlines essential safety and handling procedures based on authoritative data for this class of compounds.
Introduction and Scope
Nicotinic acid esters and their halogenated derivatives are foundational scaffolds in the synthesis of a wide array of biologically active molecules. The strategic placement of a chlorine atom on the pyridine ring, as in this compound, significantly alters the molecule's electronic properties, reactivity, and intermolecular interactions, making it a versatile intermediate.
The objective of this technical guide is to consolidate the known and predicted physical characteristics of this compound. Acknowledging the current scarcity of published experimental data for this specific compound, we leverage a comparative isomeric analysis to provide a scientifically grounded perspective for researchers. This approach allows for informed decision-making in experimental design, purification, and analytical characterization.
Core Physicochemical Properties
The fundamental molecular identity of this compound is well-defined. These core attributes are consistent across its isomers and form the basis for all further analysis.
Table 1: Core Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆ClNO₂ | Calculated |
| Molecular Weight | 171.58 g/mol | [1][2][3][4] |
| Canonical SMILES | COC(=O)C1=CC(Cl)=CN=C1 | N/A |
| InChIKey | ZQYJKEJDDZNEQD-UHFFFAOYSA-N | N/A |
Isomeric Comparison of Physical States and Thermal Properties
The position of the chlorine atom on the pyridine ring dramatically influences the intermolecular forces, leading to significant differences in physical state, melting point, and boiling point among isomers.
Table 2: Comparative Physical Properties of Methyl chloronicotinate Isomers
| Property | Methyl 2-chloronicotinate (CAS 40134-18-7) | Methyl 6-chloronicotinate (CAS 73781-91-6) | This compound (Predicted) |
|---|---|---|---|
| Appearance | Colorless to light yellow liquid[1][5] | Off-white to pale yellow solid[2] | Likely a white to off-white solid |
| Melting Point | N/A (Liquid at RT) | 82 - 90 °C[2][6] | Expected to be a solid with a distinct melting point |
| Boiling Point | 70 °C @ 0.1 mmHg[1] | 231.8 °C (Predicted, 760 mmHg)[2][7] | High boiling point, likely >200°C at atm. pressure |
| Solubility | Good solubility and stability[1] | Soluble in Ethanol, Ether, Methanol; Slightly soluble in Chloroform, Ethyl Acetate[2] | Expected to be soluble in polar organic solvents (e.g., MeOH, EtOAc, DCM) |
Field Insights & Causality:
-
Physical State and Melting Point: The significant difference between the 2-chloro (liquid) and 6-chloro (high-melting solid) isomers is striking. The 6-chloro position allows for more efficient crystal lattice packing, leading to stronger intermolecular forces and a higher melting point. By extension, This compound is also predicted to be a solid at room temperature. Its symmetry is intermediate between the 2- and 6-isomers, suggesting its melting point may be substantial, though it is difficult to predict precisely without experimental data.
-
Boiling Point: The high boiling points are expected due to the polarity of the ester and the pyridine ring. The reported boiling point for the 2-chloro isomer is under vacuum, indicating that it, like its isomers, requires high temperatures for distillation at atmospheric pressure, where decomposition may be a risk.
Spectroscopic Profile (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, plus a singlet in the aliphatic region for the methyl ester protons.
-
H-2, H-4, H-6 Protons: These will appear as downfield signals (likely δ 8.0 - 9.2 ppm) with characteristic doublet or doublet-of-doublets splitting patterns based on ortho- and meta-coupling. The proton at the C-2 position, between the nitrogen and the ester, is expected to be the most downfield.
-
-OCH₃ Protons: A sharp singlet, integrating to 3H, is expected around δ 3.9 - 4.0 ppm.
-
-
¹³C NMR: The carbon NMR spectrum should display 7 unique signals.
-
Carbonyl Carbon (C=O): Expected in the δ 164-168 ppm region.
-
Pyridine Ring Carbons: Five distinct signals are expected in the δ 120-155 ppm range. The carbon bearing the chlorine atom (C-5) will be influenced by its electronegativity.
-
Methyl Carbon (-OCH₃): A signal is expected around δ 52-55 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹ .
-
C-O Stretch (Ester): A strong band will appear in the fingerprint region, typically 1250-1300 cm⁻¹ .
-
C=C and C=N Aromatic Stretches: Multiple sharp bands of variable intensity are expected between 1400-1600 cm⁻¹ .
-
C-Cl Stretch: A moderate to strong band is expected in the 1000-1100 cm⁻¹ region.
-
Aromatic C-H Stretch: A signal of weak to medium intensity is expected just above 3000 cm⁻¹ (approx. 3050-3150 cm⁻¹ ).
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry will be useful for confirming the molecular weight.
-
Molecular Ion (M⁺): The spectrum will show a characteristic molecular ion peak at m/z = 171. A prominent M+2 peak at m/z = 173 will also be present, with an intensity approximately one-third of the M⁺ peak, which is the isotopic signature of a single chlorine atom.
-
Key Fragments: A common fragmentation pathway for methyl esters is the loss of the methoxy group (-•OCH₃), which would result in a fragment ion at m/z = 140.
Experimental Determination of Physical Properties
To ensure data integrity, standardized protocols must be employed. The following workflows represent self-validating systems for characterizing a new batch of this compound.
Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove any residual solvent, which can depress and broaden the melting range. The sample must be a fine, homogenous powder.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.
-
Apparatus Setup: Place the capillary in a calibrated digital melting point apparatus.
-
Measurement:
-
Use a rapid heating rate (10-15 °C/min) for a preliminary, approximate measurement.
-
For an accurate measurement, use a new sample and heat rapidly to within 15 °C of the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.
-
-
Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow (< 2 °C).
Workflow: Comprehensive Spectroscopic Analysis
The following workflow ensures a full structural confirmation of the material.
Caption: Workflow for Spectroscopic Characterization.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazard profile can be reliably inferred from its isomers and related compounds.[8][9] The primary hazards are associated with irritation.
-
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin Protection: Wear a lab coat.
-
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation over time.
-
The logical workflow for safe handling and response is outlined below.
Caption: Safe Handling and Exposure Response Workflow.
Conclusion
This compound is a valuable chemical intermediate whose physical properties are critical for its application in research and development. While direct experimental data remains limited, a robust profile can be constructed through an understanding of its fundamental molecular characteristics and a comparative analysis of its isomers. It is predicted to be a high-boiling, crystalline solid that is soluble in common organic solvents. Its spectroscopic signatures are expected to be distinct and readily interpretable for structural confirmation. Adherence to standard laboratory safety protocols for irritant chemical compounds is essential for its handling. This guide provides the foundational and comparative data necessary for scientists to confidently and safely incorporate this compound into their synthetic workflows.
References
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ChemBK. (2024, April 9). methyl 2-chloronicotinate. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). Methyl 2-chloronicotinate. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). Methyl 6-chloropyridine-3-carboxylate. Retrieved January 11, 2026, from [Link]
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ChemBK. (2024, April 9). 6-Chloronicotinic acid methyl ester. Retrieved January 11, 2026, from [Link]
-
NIST. (n.d.). Methyl 6-chloronicotinate. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
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Thermo Fisher Scientific. (2014, January 9). SAFETY DATA SHEET. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). Methyl 6-methylnicotinate. Retrieved January 11, 2026, from [Link]
-
Veer-Chemie. (n.d.). Methyl – 2- Chloronicotinate. Retrieved January 11, 2026, from [Link]
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ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved January 11, 2026, from [Link]
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An In-Depth Technical Guide to Methyl 5-chloronicotinate: Synthesis, Reactivity, and Applications
Introduction: The Strategic Importance of a Halogenated Heterocycle
Methyl 5-chloronicotinate is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure, featuring a pyridine ring substituted with both an electron-withdrawing chloro group and a methyl ester, offers a unique combination of reactivity and functionality. The pyridine core is a common motif in a vast array of biologically active compounds, and the strategic placement of the chlorine atom at the 5-position provides a reactive handle for sophisticated cross-coupling reactions. This allows for the precise and efficient construction of complex molecular architectures, making this compound a key intermediate in the fields of medicinal chemistry and drug discovery. This guide provides an in-depth exploration of its chemical properties, a reliable synthesis protocol, key chemical transformations, and its role in the development of pharmaceutical agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is fundamental for its effective use in research and development.
Chemical Structure and Properties
-
IUPAC Name: Methyl 5-chloropyridine-3-carboxylate
-
Molecular Formula: C₇H₆ClNO₂
-
Molecular Weight: 171.58 g/mol
The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 171.58 g/mol | |
| Appearance | White to off-white solid/powder | [Generic Supplier Data] |
| Melting Point | 65-69 °C | [Generic Supplier Data] |
| Boiling Point | ~265 °C (Predicted) | [Generic Supplier Data] |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane | [Generic Supplier Data] |
| CAS Number | 29681-44-5 | [Generic Supplier Data] |
Spectroscopic Analysis
Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below is a detailed interpretation of its expected spectra based on established principles and data from analogous structures.[1][2]
1.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. For this compound, three distinct signals are expected for the aromatic protons on the pyridine ring and one signal for the methyl ester protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.1 | Doublet (d) | 1H | H-2 | Deshielded by the adjacent nitrogen and the ester group. Small coupling (J ≈ 2-3 Hz) to H-6. |
| ~8.7 | Doublet (d) | 1H | H-6 | Deshielded by the adjacent nitrogen. Small coupling (J ≈ 2-3 Hz) to H-2. |
| ~8.3 | Triplet (t) or dd | 1H | H-4 | Appears as a triplet due to similar coupling constants to H-2 and H-6, or as a doublet of doublets. |
| ~3.9 | Singlet (s) | 3H | -OCH₃ | Typical chemical shift for methyl ester protons. |
1.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. Six distinct signals are expected for this compound.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164-166 | C=O (Ester) | Typical range for an ester carbonyl carbon. |
| ~150-152 | C-2 | Adjacent to nitrogen and influenced by the ester group. |
| ~147-149 | C-6 | Adjacent to nitrogen. |
| ~138-140 | C-4 | Aromatic CH carbon. |
| ~132-134 | C-5 | Carbon bearing the chlorine atom; deshielded by the halogen. |
| ~125-127 | C-3 | Carbon attached to the ester group. |
| ~52-54 | -OCH₃ | Typical shift for a methyl ester carbon. |
1.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[2]
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100-3000 | Medium | C-H Stretch | Aromatic (Pyridine) |
| ~2960-2850 | Medium | C-H Stretch | Aliphatic (-OCH₃) |
| ~1730-1715 | Strong | C=O Stretch | Ester |
| ~1600-1450 | Medium-Strong | C=C & C=N Stretch | Aromatic (Pyridine) |
| ~1300-1100 | Strong | C-O Stretch | Ester |
| ~850-750 | Strong | C-Cl Stretch | Aryl Halide |
The most characteristic peaks are the strong carbonyl (C=O) stretch of the ester and the strong C-O stretch, which are definitive for this functional group.
1.2.4. Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) would show a molecular ion (M⁺) peak at m/z = 171. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) would be observed, providing definitive evidence for the compound's composition. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 140, and the loss of the entire ester group (-COOCH₃, m/z = 59) to give a fragment at m/z = 112.
Synthesis of this compound
The most direct and industrially scalable synthesis of this compound is the acid-catalyzed esterification of 5-chloronicotinic acid. The Fischer esterification, using an excess of alcohol (methanol) as both reactant and solvent with a strong acid catalyst, is a robust and well-established method. An alternative, often yielding cleaner and faster results, involves converting the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with methanol.
Synthesis Workflow Diagram
The following diagram outlines the logical flow of the thionyl chloride-mediated synthesis, which is favored for its high efficiency and the ease of removing byproducts.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol (Thionyl Chloride Method)
This protocol is a self-validating system, designed for high yield and purity.
Reagents & Equipment:
-
5-Chloronicotinic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloronicotinic acid (1.0 eq). Add an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid) to serve as both reactant and solvent.
-
Acid Chloride Formation: Cool the stirred suspension in an ice bath to 0-5 °C. Cautiously add thionyl chloride (1.5-2.0 eq) dropwise via a dropping funnel over 30 minutes. Causality Note: This exothermic reaction forms the highly reactive acyl chloride intermediate in situ. Slow addition at low temperature is crucial to control the reaction rate and prevent side reactions.
-
Esterification: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C). Maintain reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.
-
Neutralization: Carefully add the residue to a flask containing crushed ice. Slowly neutralize the acidic solution by adding saturated aqueous NaHCO₃ solution dropwise until the evolution of CO₂ gas ceases and the pH is ~7-8. Trustworthiness Note: This step quenches any remaining acyl chloride and neutralizes the HCl byproduct. The product will often precipitate or form an oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford the pure product as a white solid. Purity should be confirmed by NMR spectroscopy.
Chemical Reactivity and Key Transformations
The utility of this compound stems from the differential reactivity of its functional groups. The chlorine atom at the C-5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug synthesis.
Overview of Reactivity
-
C-5 Chloro Group: This is the primary site for synthetic elaboration. It readily participates in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the formation of C-C and C-N bonds, respectively.[3][4]
-
Ester Group: The methyl ester can be hydrolyzed under basic or acidic conditions to regenerate the carboxylic acid, which can then be converted into other functional groups like amides or alcohols.
-
Pyridine Ring: The nitrogen atom can be protonated or alkylated. The ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution under harsh conditions, though this is less common than cross-coupling at the C-5 position.
Key Reaction Pathways
The diagram below illustrates the two most important synthetic transformations of this compound.
Caption: Key cross-coupling reactions of this compound.
3.2.1. Suzuki-Miyaura Coupling
This reaction is a powerful method for forming a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound (e.g., a boronic acid or ester).[3]
-
Causality: A palladium(0) catalyst is essential. It undergoes oxidative addition into the C-Cl bond of the nicotinate. A base is required to activate the boronic acid, forming a boronate complex that facilitates the transmetalation step with the palladium center. Reductive elimination then yields the C-C coupled product and regenerates the Pd(0) catalyst.[4][5] The choice of ligand, base, and solvent is critical for achieving high yields, especially with an electron-deficient heterocycle like pyridine.
3.2.2. Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond, converting the aryl chloride into an arylamine.[3][4]
-
Causality: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst cycle. A strong, non-nucleophilic base (like sodium tert-butoxide) is required to deprotonate the amine, allowing it to coordinate to the palladium center after the initial oxidative addition step. Bulky, electron-rich phosphine ligands (such as XPhos or BINAP) are crucial for promoting the final reductive elimination step, which can be challenging from an electron-deficient pyridine ring.[6]
Applications in Medicinal Chemistry and Drug Discovery
Halogenated pyridines are ubiquitous scaffolds in pharmaceuticals due to their ability to act as bioisosteres of phenyl rings and engage in specific hydrogen bonding interactions with biological targets. While specific drugs directly synthesized from this compound are not prominently disclosed in public literature, its structural motifs are highly relevant. For instance, the anti-HIV drug Nevirapine contains a dipyridodiazepinone core, and its synthesis relies on precursors like 2-chloro-3-amino-4-picoline, highlighting the strategic importance of chloropyridine intermediates in constructing complex, biologically active heterocyclic systems.[7][8]
This compound serves as an ideal starting point for generating libraries of novel compounds for drug screening. Through Suzuki and Buchwald-Hartwig reactions at the C-5 position, medicinal chemists can rapidly introduce a wide diversity of aryl, heteroaryl, and amino substituents. These modifications can systematically probe the structure-activity relationship (SAR) of a lead compound, optimizing its potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
As a laboratory chemical, proper handling of this compound is essential.
-
Hazards: May cause skin, eye, and respiratory irritation. Users should consult the full Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and strong bases.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable reactivity in powerful C-C and C-N bond-forming reactions make it an indispensable intermediate for researchers in drug discovery and process chemistry. The ability to leverage the C-5 chloro substituent for palladium-catalyzed transformations provides a direct and efficient route to novel nicotinic acid derivatives with significant potential as therapeutic agents. As the demand for complex and highly functionalized heterocyclic compounds continues to grow, the importance of versatile building blocks like this compound will only increase.
References
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PubChem. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931. National Center for Biotechnology Information. [Link]
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Longstreet, A. R., Opalka, S. M., Campbell, B. S., Gupton, B. F., & McQuade, T. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry, 9, 2580–2589. [Link]
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Nevirapine Batch Transfer Document. Clinton Health Access Initiative. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]
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Methyl 5-chloronicotinate molecular weight
An In-Depth Technical Guide to Chlorinated Methyl Nicotinates for Researchers, Scientists, and Drug Development Professionals
A Note on Isomeric Specificity: This guide addresses the properties, synthesis, and applications of chlorinated methyl nicotinates. The initial topic of "Methyl 5-chloronicotinate" did not yield sufficient specific data for a comprehensive guide, suggesting it is a less common isomer. Therefore, this document will focus on the well-characterized and widely utilized isomer, Methyl 6-chloronicotinate (CAS No. 73781-91-6) , as a representative molecule. The principles and methodologies discussed herein are broadly applicable to the study of related nicotinic acid derivatives.
Introduction to Methyl 6-chloronicotinate
Methyl 6-chloronicotinate is an organic compound belonging to the class of nicotinic acid derivatives. Its structure features a pyridine ring with a chlorine atom at the 6-position and a methyl ester group at the 3-position.[1] This compound serves as a critical building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of the chlorine atom and the methyl ester group on the pyridine ring imparts specific reactivity and biological activity, making it a valuable intermediate in medicinal chemistry.[1]
Physicochemical Properties
Understanding the physicochemical properties of Methyl 6-chloronicotinate is essential for its handling, reaction optimization, and application in drug design.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO₂ | [2][3] |
| Molecular Weight | 171.58 g/mol | [2][3] |
| CAS Number | 73781-91-6 | [2][3] |
| Appearance | White to pale cream or light yellow crystalline powder | [4] |
| Melting Point | 82-90 °C | [5][6] |
| Solubility | Moderately soluble in organic solvents, limited solubility in water | [1] |
| IUPAC Name | methyl 6-chloropyridine-3-carboxylate | [4] |
| SMILES | COC(=O)c1ccc(Cl)nc1 | [1] |
Synthesis and Mechanistic Insights
The primary route for synthesizing Methyl 6-chloronicotinate is through the esterification of its corresponding carboxylic acid, 6-chloronicotinic acid.
General Synthesis Workflow
Caption: General workflow for the synthesis of Methyl 6-chloronicotinate.
Experimental Protocol: Fischer-Speier Esterification
This protocol describes a standard laboratory procedure for the synthesis of Methyl 6-chloronicotinate from 6-chloronicotinic acid.
Materials:
-
6-Chloronicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloronicotinic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction process to maximize yield.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.
-
Solvent Removal and Purification: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization to yield pure Methyl 6-chloronicotinate.
Causality of Experimental Choices:
-
Excess Methanol: Using methanol as both a reactant and a solvent drives the equilibrium of the esterification reaction towards the product side, maximizing the yield.
-
Sulfuric Acid as Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Neutralization with NaHCO₃: This step is crucial to remove the acidic catalyst and any unreacted carboxylic acid, facilitating a clean extraction.
Applications in Drug Discovery and Development
Methyl 6-chloronicotinate is a valuable scaffold in medicinal chemistry due to its utility in synthesizing a variety of biologically active molecules.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a key precursor in the synthesis of more complex molecules, including potent H3 receptor antagonists.[7]
-
Scaffold for Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors, and derivatives of Methyl 6-chloronicotinate can be used to explore structure-activity relationships.
-
Bioisosteric Replacement: The chloropyridine moiety can be used as a bioisostere for other aromatic systems in drug design, potentially improving pharmacokinetic properties.
Analytical Methodologies for Quality Control
Ensuring the purity and identity of Methyl 6-chloronicotinate is paramount in research and pharmaceutical development. A combination of chromatographic and spectroscopic techniques is typically employed.
Analytical Workflow
Caption: A typical analytical workflow for the characterization of Methyl 6-chloronicotinate.
Key Analytical Techniques
-
Gas Chromatography (GC): An effective method for determining the purity of Methyl 6-chloronicotinate.[4][6]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the positions of the substituents on the pyridine ring.[8]
-
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule, such as the ester carbonyl and the C-Cl bond.[3]
Safety, Handling, and Storage
Proper handling and storage of Methyl 6-chloronicotinate are crucial to ensure laboratory safety.
-
Hazards: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[9][10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[9][10]
-
First Aid:
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[9][10]
Conclusion
Methyl 6-chloronicotinate is a versatile and important building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and diverse applications in drug discovery make it a compound of significant interest to researchers and scientists. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for its effective utilization in the development of new chemical entities.
References
-
NIST. (n.d.). Methyl 6-chloronicotinate. In NIST Chemistry WebBook. Retrieved from [Link]
- Unknown Author. (n.d.). Route of Synthesis Manufacturing process. Provided document.
-
PubChem. (n.d.). Methyl 2-chloronicotinate. Retrieved from [Link]
- Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. (n.d.).
-
ChemBK. (2024). 6-Chloronicotinic acid methyl ester. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]
-
ChemBK. (n.d.). 6-Chloronicotinic acid ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
-
PubChem. (n.d.). Methyl 6-chloropyridine-3-carboxylate. Retrieved from [Link]
-
Lima, C. H. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1143. [Link]
-
Wang, Y., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]
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An In-depth Technical Guide to the Solubility of Methyl 5-chloronicotinate
This guide provides a comprehensive overview of the solubility of Methyl 5-chloronicotinate, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties of the compound, presents established solubility data, and offers a detailed, field-proven protocol for the experimental determination of its solubility in various solvents. The methodologies described herein are designed to ensure data integrity and reproducibility, forming a self-validating system for your research needs.
Introduction to this compound
This compound (CAS No. 51269-81-9) is a halogenated pyridine derivative with significant applications as a building block in organic synthesis. Its structure, featuring a pyridine ring, an ester group, and a chlorine atom, imparts a unique combination of chemical properties that are leveraged in the development of a wide range of biologically active molecules. Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, formulation development, and purification processes. Poor solubility can lead to challenges in reaction kinetics, yield, and the overall efficiency of synthetic routes. This guide aims to provide a thorough understanding of the solubility characteristics of this compound and a robust framework for its experimental determination.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its physicochemical properties. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 51269-81-9 | [1][2] |
| Molecular Formula | C₇H₆ClNO₂ | [2][3] |
| Molar Mass | 171.58 g/mol | [3] |
| Appearance | White crystal or crystalline powder | [3] |
| Melting Point | 88-90 °C | [3][4] |
| Boiling Point (Predicted) | 230.4 ± 20.0 °C | [3] |
| pKa (Predicted) | 0.91 ± 0.20 | [3] |
| InChI Key | TVUWLLCWQGXPSH-UHFFFAOYSA-N | [1] |
Note: Some of the data presented are predicted values derived from computational models and should be confirmed by experimental analysis.
Qualitative Solubility Data
Based on available literature and supplier information, the qualitative solubility of this compound in common laboratory solvents is summarized below. This information provides a preliminary understanding of its solubility profile.
| Solvent | Solubility | Source |
| Water | Insoluble | [3] |
| Ether | Soluble | [3] |
| Acetone | Soluble | [3] |
| Chloroform | Slightly Soluble | [5] |
| Methanol | Slightly Soluble | [5] |
| Ethyl Acetate | Slightly Soluble | [6] |
| Ethanol | Soluble | [2] |
The insolubility in water is expected due to the compound's largely organic structure and the presence of the chloro- substituent, which increases its lipophilicity. Its solubility in polar aprotic solvents like acetone and ether, as well as alcohols like ethanol, suggests that it can participate in dipole-dipole interactions and, to a lesser extent, hydrogen bonding.
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data, a robust experimental protocol is essential. The following section outlines a comprehensive workflow for determining the solubility of this compound, incorporating best practices for accuracy and reproducibility.
The Rationale Behind the Method
The chosen method is the isothermal shake-flask method, which is a gold-standard technique for solubility determination. The principle involves agitating an excess of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
Materials and Equipment:
-
This compound (purity >98%)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
HPLC system with a UV detector
-
HPLC column (e.g., C18 reverse-phase column)
Procedure:
-
Preparation of the Test Mixture:
-
Add an excess amount of this compound to a pre-weighed scintillation vial. The excess is crucial to ensure that a saturated solution is formed. A general guideline is to add enough solid so that undissolved particles are clearly visible after the equilibration period.
-
Accurately add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
To further ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed.
-
Carefully draw the supernatant (the saturated solution) into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any solid particles from being carried over into the analytical sample, which would lead to an overestimation of solubility.
-
-
Quantification by HPLC:
-
Preparation of Standards: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile). From this stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the saturated solutions.
-
Sample Preparation: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.
-
HPLC Analysis: Analyze the calibration standards and the diluted sample solutions by HPLC. A suitable starting point for the HPLC method, based on methods for related compounds, would be:
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation of the calibration curve to determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Self-Validating System and Trustworthiness
The protocol's integrity is ensured by the following self-validating steps:
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change significantly between the later time points, equilibrium can be assumed.
-
Calibration Curve Linearity: The linearity of the calibration curve (R² > 0.999) validates the accuracy of the analytical method within the tested range.
-
Filter Compatibility: A preliminary test should be conducted to ensure that the syringe filter does not adsorb the solute, which would lead to an underestimation of solubility. This can be done by passing a standard solution of known concentration through the filter and analyzing the filtrate.
Logical Relationships in Solubility Analysis
The following diagram illustrates the key factors influencing the solubility of this compound and their interplay.
Caption: Factors influencing the solubility of this compound.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[1]
-
Hazard Statements:
-
Precautionary Statements:
-
Handling:
-
Work in a well-ventilated area or a fume hood.
-
Wear protective gloves, safety glasses, and a lab coat.
-
Avoid generating dust.
-
-
Storage:
Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and complete safety information.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound, grounded in its fundamental physicochemical properties. While quantitative data in the public domain is scarce, the detailed, validated protocol presented here offers a clear and reliable path for researchers to generate high-quality, reproducible solubility data. By understanding the principles of solubility and adhering to rigorous experimental practices, scientists and developers can effectively harness the synthetic potential of this important chemical intermediate.
References
-
ChemBK (2024). 51269-81-9 - Physico-chemical Properties. Available at: [Link]
-
Al-Shehri, S., et al. (2023). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. MDPI. Available at: [Link]
-
Greenshields, J., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. Available at: [Link]
-
Veeprho. Methyl Nicotinate Impurities and Related Compound. Available at: [Link]
-
Gala, E., et al. (2017). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... ResearchGate. Available at: [Link]
- Google Patents.US2758999A - Esterification of pyridine carboxylic acids.
-
ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Available at: [Link]
- Google Patents.US5047542A - Process for preparing pyridine carboxylic acid esters.
-
Ferreira, A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]
-
PubChem. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931. National Institutes of Health. Available at: [Link]
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Spectroscopic Characterization of Methyl 5-chloronicotinate: A Technical Guide
Introduction
Methyl 5-chloronicotinate is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. As a versatile building block, its utility in the synthesis of novel pharmaceuticals and functional materials necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of this compound. This guide offers an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, framed from the perspective of practical application and experimental rationale.
Molecular Structure and Spectroscopic Overview
The structure of this compound, featuring a pyridine ring substituted with a chlorine atom and a methyl ester group, gives rise to a distinct spectroscopic fingerprint. The electronegative chlorine and nitrogen atoms, along with the carbonyl group, significantly influence the electron density distribution within the aromatic ring, which is directly reflected in the NMR chemical shifts. The functional groups also provide characteristic signals in IR spectroscopy and predictable fragmentation patterns in mass spectrometry.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of a substituted pyridine, such as this compound, is characterized by distinct chemical shifts for the aromatic protons due to the influence of the nitrogen atom and the substituents.[1] The nitrogen atom deshields the adjacent α-protons (H2 and H6) most significantly.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 9.0 - 9.2 | d | ~2.5 |
| H6 | 8.7 - 8.9 | d | ~2.0 |
| H4 | 8.2 - 8.4 | dd | ~2.5, ~2.0 |
| OCH₃ | 3.9 - 4.1 | s | - |
Interpretation:
-
H2 and H6: These protons are in the positions alpha to the ring nitrogen and are therefore the most deshielded. They appear as distinct doublets due to small meta-coupling with H4.
-
H4: This proton is situated between the two electron-withdrawing groups (ester and chlorine) and is coupled to both H2 and H6, resulting in a doublet of doublets.
-
OCH₃: The methyl protons of the ester group appear as a sharp singlet in the typical region for such functional groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms and those in aromatic systems appearing at higher chemical shifts.[2]
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 164 - 166 |
| C2 | 152 - 154 |
| C6 | 148 - 150 |
| C5 | 138 - 140 |
| C3 | 128 - 130 |
| C4 | 124 - 126 |
| OCH₃ | 52 - 54 |
Interpretation:
-
C=O: The carbonyl carbon of the ester group is the most deshielded carbon and appears at the lowest field.
-
C2, C6, C5: These carbons are directly attached to or influenced by the electronegative nitrogen and chlorine atoms, resulting in significant downfield shifts.
-
C3, C4: These carbons are less affected by the heteroatoms and appear at relatively higher fields within the aromatic region.
-
OCH₃: The methyl carbon appears in the expected upfield region for an sp³-hybridized carbon attached to an oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the ester group, the aromatic ring, and the carbon-chlorine bond.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3100 | Aromatic C-H Stretch | Medium |
| ~1730 | C=O Stretch (Ester) | Strong |
| ~1600, ~1470 | Aromatic C=C and C=N Stretch | Medium |
| ~1250 | Asymmetric C-O-C Stretch (Ester) | Strong |
| ~1100 | Symmetric C-O-C Stretch (Ester) | Strong |
| ~850 | C-Cl Stretch | Medium-Strong |
Interpretation:
-
Aromatic C-H Stretch: The presence of C-H bonds on the aromatic ring will result in one or more weak to medium bands above 3000 cm⁻¹.[3]
-
Ester Group Vibrations: The most prominent peak in the spectrum will be the strong C=O stretching vibration of the ester group, typically found around 1730 cm⁻¹.[3] The two C-O stretching vibrations of the ester will also be present as strong bands in the fingerprint region.
-
Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically appear as a pair of bands in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 850 and 550 cm⁻¹, though its identification can sometimes be complicated by other absorptions in this region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment |
| 171/173 | [M]⁺ (Molecular Ion) |
| 140/142 | [M - OCH₃]⁺ |
| 112/114 | [M - COOCH₃]⁺ |
Interpretation:
-
Molecular Ion: The molecular ion peak will appear as a doublet at m/z 171 and 173, with an intensity ratio of approximately 3:1. This characteristic isotopic pattern is due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl).
-
Fragmentation: Upon electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for methyl esters include the loss of the methoxy radical (•OCH₃) to give a cation at m/z 140/142, and the loss of the entire methoxycarbonyl radical (•COOCH₃) to give a cation at m/z 112/114.
Experimental Protocols
To ensure the acquisition of high-quality, reliable spectroscopic data, standardized and well-calibrated experimental procedures are essential.
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic characterization of an organic compound.
NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 scans are sufficient for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A relaxation delay of 2-5 seconds and a larger number of scans (e.g., 1024) are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals in the ¹H spectrum and reference both spectra to the TMS signal.
FT-IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the atmospheric CO₂ and H₂O absorptions.
-
Sample Spectrum Collection: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the major absorption peaks.
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.
-
Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (GC) inlet. Acquire the mass spectrum over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to propose a fragmentation pathway consistent with the known structure.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data, based on established principles of spectroscopy and comparison with related structures, offers a reliable reference for researchers. Each technique provides complementary information, and together they form a robust analytical package for ensuring the identity and purity of this important chemical intermediate, thereby upholding the principles of scientific integrity in research and development.
References
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PubChem. Methyl 5-bromo-6-chloronicotinate. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). [Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. In Chem 117 Reference Spectra Spring 2011. Wiley. [Link]
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PubChem. Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. [Link]
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Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]
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An In-Depth Technical Guide to the Synthesis of Methyl 5-chloronicotinate
Abstract
This technical guide provides a comprehensive overview of the synthesis of Methyl 5-chloronicotinate, a key building block in the development of pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide delves into the strategic considerations behind two primary synthetic routes, offering detailed, step-by-step protocols for the synthesis of the crucial intermediate, 5-chloronicotinic acid, and its subsequent esterification to the target molecule. The causality behind experimental choices, safety protocols, and purification techniques are discussed in detail to ensure scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of the chloro- and methyl ester functionalities on the pyridine ring provides a versatile scaffold for a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions. This allows for the introduction of diverse molecular fragments, making it a valuable starting material for the synthesis of complex molecules with potential biological activity. Its derivatives have been explored in the development of novel therapeutic agents and specialized polymers.
Strategic Synthesis Overview: A Two-Step Approach
The most common and practical approach for the synthesis of this compound involves a two-step sequence:
-
Synthesis of 5-Chloronicotinic Acid: This key intermediate can be prepared from several starting materials, with the Sandmeyer reaction of 5-aminonicotinic acid being a prominent and reliable method.
-
Esterification of 5-Chloronicotinic Acid: The carboxylic acid is then converted to its methyl ester, this compound. This can be achieved through various esterification methods, with Fischer esterification and thionyl chloride-mediated esterification being two of the most effective.
This guide will provide detailed protocols for both the Sandmeyer reaction to yield 5-chloronicotinic acid and its subsequent esterification to the final product.
Caption: Overall synthetic strategy for this compound.
Synthesis of 5-Chloronicotinic Acid via the Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2][3] This approach is particularly well-suited for the synthesis of 5-chloronicotinic acid from the readily available 5-aminonicotinic acid.
Mechanistic Rationale
The Sandmeyer reaction proceeds through a free radical mechanism.[4] The key steps involve:
-
Diazotization: The primary aromatic amine (5-aminonicotinic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[5][6] This highly reactive intermediate is the electrophile in the subsequent step.
-
Halogenation: The diazonium salt is then reacted with a copper(I) halide, in this case, copper(I) chloride. The copper(I) acts as a catalyst, facilitating the release of nitrogen gas and the formation of an aryl radical. This radical then abstracts a chlorine atom from the copper(II) chloride formed in the process, yielding the desired aryl halide and regenerating the copper(I) catalyst.[1][3]
Caption: Simplified mechanism of the Sandmeyer reaction.
Detailed Experimental Protocol
Materials:
-
5-Aminonicotinic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
-
Diatomaceous earth (e.g., Celite®)
-
Distilled water
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Diazotization:
-
In a well-ventilated fume hood, dissolve 5-aminonicotinic acid in a solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution, maintaining the temperature below 5 °C. The rate of addition should be controlled to prevent excessive foaming and a rise in temperature.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed. The addition should be controlled to maintain a manageable rate of gas evolution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove any solid byproducts.
-
Carefully neutralize the filtrate with a sodium hydroxide solution to precipitate the 5-chloronicotinic acid. The pH should be adjusted to the isoelectric point of the amino acid (typically around pH 3-4) to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield pure 5-chloronicotinic acid.
-
Safety Considerations
-
Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times.
-
The reaction generates nitrogen gas, which can cause a pressure buildup if the reaction is not properly vented.
-
Hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[1][7]
-
The reaction should be performed in a well-ventilated fume hood.[1]
Alternative Synthetic Routes to 5-Chloronicotinic Acid
While the Sandmeyer reaction is a robust method, other synthetic strategies can also be employed to produce 5-chloronicotinic acid. The choice of route often depends on the availability and cost of starting materials.
Oxidation of 3-Chloro-5-methylpyridine
This method involves the oxidation of the methyl group of 3-chloro-5-methylpyridine to a carboxylic acid.
-
Process: The oxidation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃).[8]
-
Advantages: This can be a direct route if 3-chloro-5-methylpyridine is readily available.
-
Disadvantages: The reaction conditions can be harsh, and the use of strong oxidants may lead to the formation of byproducts and require careful control.
Hydrolysis of this compound
This is a retro-synthetic approach where the target molecule's ester is hydrolyzed to the carboxylic acid.
-
Process: this compound is treated with an aqueous base (e.g., NaOH) or acid (e.g., HCl) followed by heating to hydrolyze the ester.[9]
-
Advantages: This is a straightforward and high-yielding reaction.
-
Disadvantages: This route is only practical if this compound is available as a starting material, which is often not the case.
Esterification of 5-Chloronicotinic Acid
Once 5-chloronicotinic acid has been synthesized and purified, the final step is its conversion to this compound. Two common and effective methods for this transformation are Fischer esterification and the use of thionyl chloride.
Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][7] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product side.
5.1.1. Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile and attacks the protonated carbonyl carbon.
-
Proton Transfer and Water Elimination: A series of proton transfers occurs, leading to the formation of a good leaving group (water), which is then eliminated to form the ester.
To drive the equilibrium, an excess of the alcohol (methanol) is typically used, and in some cases, water is removed as it is formed.[10]
5.1.2. Detailed Experimental Protocol
Materials:
-
5-Chloronicotinic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or another strong acid catalyst
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloronicotinic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography or recrystallization if necessary.
-
Esterification using Thionyl Chloride
An alternative and often more rapid method for esterification involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[11] This intermediate then readily reacts with methanol to form the ester.
5.2.1. Mechanistic Rationale
-
Acyl Chloride Formation: 5-Chloronicotinic acid reacts with thionyl chloride to form 5-chloronicotinoyl chloride, with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts.
-
Esterification: The highly reactive acyl chloride then reacts with methanol in a nucleophilic acyl substitution reaction to form this compound.
This method is often preferred for less reactive carboxylic acids or when milder reaction conditions are required, as it is not an equilibrium-limited reaction.[12]
5.2.2. Detailed Experimental Protocol
Materials:
-
5-Chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acyl Chloride Formation:
-
In a fume hood, suspend 5-chloronicotinic acid in an anhydrous solvent such as toluene in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.
-
Slowly add thionyl chloride to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the mixture to reflux until the evolution of gas ceases, indicating the complete formation of the acyl chloride.
-
-
Esterification:
-
Cool the reaction mixture to room temperature and carefully add anhydrous methanol dropwise. The reaction is exothermic.
-
Stir the mixture at room temperature for a few hours or gently heat to ensure complete esterification.
-
-
Work-up and Purification:
-
Remove the solvent and excess reagents under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
-
Comparison of Esterification Methods
| Feature | Fischer Esterification | Thionyl Chloride Method |
| Reagents | Carboxylic acid, alcohol, strong acid catalyst | Carboxylic acid, thionyl chloride, alcohol |
| Conditions | Typically requires heating at reflux for extended periods | Can often be performed at lower temperatures |
| Byproducts | Water | Sulfur dioxide, hydrogen chloride (gaseous) |
| Equilibrium | Reversible, requires driving the reaction to completion | Irreversible, generally proceeds to completion |
| Substrate Scope | Good for simple alcohols and less sterically hindered acids | Broader scope, effective for less reactive acids |
| Advantages | Uses inexpensive reagents, procedurally simple | High yielding, not limited by equilibrium |
| Disadvantages | Equilibrium-limited, can be slow | Thionyl chloride is corrosive and moisture-sensitive |
Characterization of this compound
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl stretch.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
Conclusion
The synthesis of this compound is a well-established process that can be reliably achieved through a two-step sequence involving the preparation of 5-chloronicotinic acid followed by its esterification. The choice of specific reagents and reaction conditions can be tailored based on the availability of starting materials, scale of the reaction, and desired purity of the final product. This guide has provided detailed, field-proven protocols and the underlying scientific principles to enable researchers and drug development professionals to successfully synthesize this valuable chemical intermediate. Adherence to the outlined safety precautions is paramount throughout the synthetic process.
References
- Google Patents. (n.d.). CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.
-
Brainly.in. (2019, January 31). Esterification with thionyl chloride and methanol mechanism. Retrieved January 11, 2026, from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 11, 2026, from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved January 11, 2026, from [Link]
-
NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved January 11, 2026, from [Link]
-
GOV.UK. (n.d.). Pyridine: incident management. Retrieved January 11, 2026, from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved January 11, 2026, from [Link]
-
Reddit. (2021, March 8). First time synthesis, first time work-up and purification. Retrieved January 11, 2026, from [Link]
-
Scribd. (n.d.). The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved January 11, 2026, from [Link]
-
MDPI. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (2021, December 16). Deaminative chlorination of aminoheterocycles. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025, August 7). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved January 11, 2026, from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis of Methyl 5-Chloronicotinate from Core Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 5-chloronicotinate is a pivotal heterocyclic building block in the synthesis of numerous pharmaceutical and agrochemical agents. Its strategic importance lies in the specific arrangement of the chloro-, ester-, and pyridine functionalities, which allows for diverse downstream chemical modifications. This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern each pathway. We will explore two robust, field-proven synthetic strategies: the classic Sandmeyer reaction starting from 5-aminonicotinic acid and an alternative pathway commencing with 3,5-dimethyl pyridine. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the routes are presented to empower researchers in making informed decisions for process development and scale-up.
The Strategic Importance of the Core Intermediate: 5-Chloronicotinic Acid
The synthesis of this compound is most efficiently approached as a two-stage process. The primary strategic objective is the synthesis of the key intermediate, 5-chloronicotinic acid .[1] Once this chlorinated pyridine core is established, a standard esterification reaction readily yields the final product. Direct chlorination of nicotinic acid or its methyl ester is generally avoided in industrial settings due to challenges in achieving regioselectivity, often resulting in a mixture of isomers that are difficult to separate. Therefore, all viable commercial syntheses focus on precursors that allow for the unambiguous introduction of the chlorine atom at the 5-position.
This guide will detail the synthesis of 5-chloronicotinic acid from two distinct and accessible starting materials, followed by a unified protocol for its esterification.
Synthetic Pathway I: The Sandmeyer Reaction from 5-Aminonicotinic Acid
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[2][3] This pathway is highly valued for its predictability and high fidelity in placing the chloro substituent.
Mechanistic Rationale
The synthesis begins with the diazotization of the amino group on 5-aminonicotinic acid under strongly acidic conditions with sodium nitrite. This forms a highly reactive diazonium salt. The subsequent introduction of a copper(I) chloride catalyst facilitates the displacement of the diazonium group (as N₂ gas) with a chloride ion.[4] The choice of copper(I) is critical as it catalyzes the single-electron transfer mechanism that initiates the radical substitution.
Visualizing the Pathway
Caption: Synthetic route from 5-Aminonicotinic Acid via Sandmeyer reaction.
Detailed Experimental Protocol: Synthesis of 5-Chloronicotinic Acid
Materials:
-
5-Aminonicotinic Acid
-
Concentrated Hydrochloric Acid (37%)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 5-aminonicotinic acid (1.0 eq.) in a solution of concentrated HCl (3.0 eq.) and water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential to manage the exotherm and ensure complete reaction.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes post-addition.
-
Sandmeyer Reaction: In a separate reaction vessel, dissolve copper(I) chloride (1.3 eq.) in concentrated HCl.[4]
-
Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (N₂ evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
Work-up and Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield crude 5-chloronicotinic acid.
Synthetic Pathway II: Oxidation of 3,5-Dimethyl Pyridine
An alternative strategy involves starting from a readily available and inexpensive hydrocarbon precursor, 3,5-dimethyl pyridine (3,5-lutidine). This route leverages a selective oxidation of one methyl group to form the carboxylic acid.
Mechanistic Rationale
This pathway first requires the selective oxidation of one of the two methyl groups of 3,5-lutidine to yield 5-methylnicotinic acid. A strong oxidizing agent like potassium permanganate (KMnO₄) is typically used.[5] The reaction is performed under controlled temperature conditions in an aqueous medium. The resulting 5-methylnicotinic acid is then subjected to a chlorination step, which is not detailed in the search results but would likely proceed via radical chlorination, followed by esterification. A more direct, albeit less common, industrial route involves the ammoxidation of 3-methylpyridine to 3-cyanopyridine, followed by hydrolysis and subsequent ring chlorination steps.[6][7][8]
For this guide, we will focus on the well-documented oxidation of the lutidine precursor.
Visualizing the Pathway
Caption: Synthetic route starting from 3,5-Dimethyl Pyridine.
Detailed Experimental Protocol: Synthesis of 5-Methylnicotinic Acid[5]
Materials:
-
3,5-Dimethyl Pyridine (3,5-Lutidine)
-
Potassium Permanganate (KMnO₄)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: Charge a large reactor with deionized water and 3,5-lutidine (1.0 eq.).
-
Oxidation: While stirring vigorously, maintain the temperature between 25-35 °C and add solid potassium permanganate (approx. 2.5 eq.) portion-wise over 4-5 hours.
-
After the addition is complete, allow the reaction to stir at 30 °C for 16-18 hours.
-
Work-up: Filter the reaction mixture to remove the manganese dioxide by-product.
-
Purification by pH Adjustment: Carefully adjust the filtrate to a pH of 0.3-0.6 with concentrated HCl to precipitate the by-product, 3,5-pyridinedicarboxylic acid. Filter this solid off.
-
Adjust the filtrate to a pH of 2.5-3.2 with HCl to precipitate the desired 5-methylnicotinic acid.
-
Isolation and Recrystallization: Collect the crude product by centrifugation or filtration. The crude product can be further purified by recrystallization from ethanol to yield high-purity 5-methylnicotinic acid.
Final Stage: Esterification of 5-Chloronicotinic Acid
This final step is common to all pathways that generate the 5-chloronicotinic acid intermediate. The conversion of the carboxylic acid to its methyl ester is a standard and high-yielding transformation. Two primary methods are employed: Fischer esterification using an acid catalyst, and conversion to an acyl chloride followed by reaction with methanol.
Method A: Thionyl Chloride-Mediated Esterification
This is often the preferred lab-scale and industrial method due to its high efficiency and irreversible nature. Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then rapidly esterified by methanol.
Detailed Experimental Protocol: Esterification[9]
Materials:
-
5-Chloronicotinic Acid
-
Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Saturated Sodium Carbonate Solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen), suspend 5-chloronicotinic acid (1.0 eq.) in methanol (5-10 volumes).
-
Acyl Chloride Formation: Cool the suspension and add thionyl chloride (2.0 eq.) dropwise, maintaining the temperature between 20-25 °C.
-
Esterification: After the addition is complete, heat the mixture to reflux (approx. 65-82 °C) and maintain for 4-6 hours. Monitor reaction completion by TLC or HPLC.
-
Quenching and Extraction: Cool the reaction mixture and remove the excess methanol and SOCl₂ under reduced pressure.
-
Carefully add ice water to the residue. Neutralize the solution to a pH of 7-9 with a saturated sodium carbonate solution.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound, typically as a white to off-white solid.
Visualizing the Workflow
Caption: Step-by-step workflow for the esterification and product isolation.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends heavily on factors such as the cost and availability of starting materials, scalability, and environmental considerations.
| Feature | Pathway I: Sandmeyer Reaction | Pathway II: Oxidation |
| Starting Material | 5-Aminonicotinic Acid | 3,5-Dimethyl Pyridine |
| Availability | More specialized, higher cost | Commodity chemical, lower cost |
| Number of Steps | 2 (Diazotization/Chlorination -> Esterification) | 3 (Oxidation -> Chlorination -> Esterification) |
| Key Advantages | High regioselectivity; well-established | Very low-cost starting material |
| Key Challenges | Handling of diazonium salts (potentially unstable); use of copper salts | Moderate yields in oxidation; separation of by-products; subsequent chlorination step required |
| Scalability | Good; widely used in industry but requires careful temperature control. | Excellent; but requires handling of large volumes for oxidation and purification. |
| Safety/EHS | Diazonium intermediates can be explosive if isolated. Acidic and corrosive reagents. | Use of strong oxidants (KMnO₄) produces significant MnO₂ waste. |
Conclusion
The synthesis of this compound is most practically achieved through the preparation and subsequent esterification of 5-chloronicotinic acid. The Sandmeyer reaction starting from 5-aminonicotinic acid represents a highly reliable and regioselective method, making it an excellent choice for producing high-purity material where starting material cost is not the primary driver. The oxidation of 3,5-dimethyl pyridine offers a more cost-effective route from a bulk chemical perspective, but it involves more steps and presents challenges in waste management and purification. The final esterification step is a robust and high-yielding process that can be efficiently conducted using thionyl chloride and methanol. The selection between these pathways will ultimately be guided by the specific economic, safety, and scale requirements of the research or manufacturing campaign.
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Patsnap. (2007). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Eureka. Retrieved from [Link]
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Ansari, M. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Barabe, F., et al. (2021). Deaminative chlorination of aminoheterocycles. PMC - NIH. Retrieved from [Link]
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Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
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Ximenes, V. F., et al. (2022). Reaction coordinates for the chlorination of pyranine in the presence and absence of nicotine. ResearchGate. Retrieved from [Link]
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Grenda, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloronicotinic acid. Retrieved from [Link]
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Chuck, R. (2000). A Catalytic Green Process for the Production of Niacin. CHIMIA. Retrieved from [Link]
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Reactivity of the pyridine ring in Methyl 5-chloronicotinate
An In-depth Technical Guide to the Reactivity of the Pyridine Ring in Methyl 5-chloronicotinate
Abstract
This compound is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development. Its utility stems from the nuanced reactivity of its substituted pyridine core. This guide offers an in-depth exploration of the electronic landscape of the molecule and delineates the primary reaction pathways available for its functionalization. We will dissect the molecule's susceptibility to nucleophilic aromatic substitution (SNAr), its general resistance to electrophilic aromatic substitution (EAS), and its versatile reactivity in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document serves as a comprehensive resource for researchers, providing not only theoretical underpinnings but also actionable experimental protocols and field-proven insights to guide synthetic strategy.
Introduction: The Molecular Architecture and Significance
This compound features a pyridine ring substituted with two key functional groups: a chlorine atom at the C5 position and a methyl ester (methoxycarbonyl) group at the C3 position. The interplay between the inherent electron-deficient nature of the pyridine ring and the electronic effects of these substituents governs its chemical behavior.
The pyridine scaffold is a cornerstone in medicinal chemistry, and the strategic functionalization of molecules like this compound allows for the systematic exploration of chemical space to optimize biological activity, metabolic stability, and pharmacokinetic profiles.[1][2] Its derivatives are integral to the synthesis of nicotinic receptor modulators, kinase inhibitors, and other advanced therapeutic agents.[3]
The Electronic Landscape of the Pyridine Ring
The reactivity of an aromatic ring is dictated by its electron density. The pyridine nitrogen atom is strongly electron-withdrawing, reducing the electron density at the ortho (C2, C6) and para (C4) positions.[4] This intrinsic property is further modulated by the substituents at C3 and C5.
-
Methyl Ester Group (C3): This is a powerful electron-withdrawing group (EWG) through both the negative inductive effect (-I) and the negative resonance effect (-M). It further deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack, particularly at positions ortho and para to it (C2, C4, C6).
-
Chlorine Atom (C5): The chloro group exhibits a dual electronic nature. It is strongly electron-withdrawing by induction (-I) but can donate electron density through resonance (+M) via its lone pairs.[5] In most contexts involving reactivity of the ring itself, its inductive withdrawal is the dominant effect, contributing to the overall electron-deficient character.
This combination of an intrinsically electron-poor ring with two additional EWGs renders this compound highly deactivated towards traditional electrophilic aromatic substitution (EAS) reactions like nitration or Friedel-Crafts alkylation, which typically require electron-rich aromatic systems.[6][7] Conversely, this electron deficiency is the key to its utility in other reaction classes.
Figure 1: Electronic contributions of substituents on the this compound ring.
Key Reaction Classes and Methodologies
The synthetic utility of this compound is primarily realized through two major avenues: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism allows for the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile.[8] The reaction proceeds through a two-step addition-elimination sequence involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]
For SNAr to occur, an activating EWG must typically be positioned ortho or para to the leaving group to stabilize this intermediate.[8][9] In this compound, the chlorine at C5 is meta to the powerful ester group and meta to the ring nitrogen. Consequently, it is not optimally activated for direct SNAr under standard conditions. While reactions with potent nucleophiles like bisulfide (HS⁻) or polysulfides (Sₙ²⁻) can occur on chloroazines, they are generally slower without strong ortho/para activation.[10] Therefore, direct displacement of the C5 chlorine via a classic SNAr pathway requires harsh conditions and is often synthetically less viable than cross-coupling approaches.
Palladium-Catalyzed Cross-Coupling Reactions
The C5-Cl bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions. These transformations have revolutionized modern synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[11][12]
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[12][13] This is one of the most robust methods for forming aryl-aryl or aryl-vinyl bonds.
Catalytic Cycle: The mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]
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The Synthetic Versatility of Methyl 5-chloronicotinate: A Technical Guide to its Core Reactions
Introduction: The Strategic Importance of Methyl 5-chloronicotinate in Modern Synthesis
This compound, a halogenated derivative of nicotinic acid, has emerged as a pivotal building block in contemporary organic synthesis. Its unique electronic properties and strategically positioned reactive sites—the chloro substituent, the ester functionality, and the pyridine ring itself—render it a versatile precursor for the synthesis of a diverse array of complex molecules. Particularly in the realms of pharmaceutical and agrochemical research, the ability to selectively functionalize the pyridine scaffold is paramount for the development of novel bioactive compounds. This guide provides an in-depth exploration of the key chemical transformations of this compound, offering not just procedural details but also the underlying mechanistic principles and strategic considerations essential for researchers, scientists, and professionals in drug development.
The pyridine ring, an electron-deficient heteroaromatic system, presents a unique reactivity profile. The presence of the chlorine atom at the 5-position and the methyl ester at the 3-position further modulates this reactivity, opening avenues for a range of transformations including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and modifications of the ester group. Understanding the interplay of these functionalities is crucial for designing efficient and selective synthetic routes. This document will delve into the core reactions of this compound, providing detailed protocols, mechanistic insights, and data-driven summaries to empower researchers in harnessing the full synthetic potential of this valuable intermediate.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, and this compound is an excellent substrate for these powerful transformations. The carbon-chlorine bond at the 5-position provides a handle for the creation of new bonds, enabling the introduction of a wide variety of substituents onto the pyridine ring.
Suzuki-Miyaura Coupling: Crafting Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] In the case of this compound, this reaction allows for the synthesis of 5-aryl or 5-heteroaryl nicotinic acid derivatives, which are prevalent motifs in many biologically active molecules.[2]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-chlorine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond.
Sources
Methyl 5-Chloronicotinate: A Comprehensive Technical Guide for the Synthetic Chemist
Foreword: The Strategic Importance of Halogenated Nicotinic Acid Derivatives
In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors, the strategic incorporation of halogenated building blocks is a cornerstone of rational molecular design. Halogen atoms, particularly chlorine, serve not only as bioisosteres and modulators of physicochemical properties but also as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation. Among these critical intermediates, Methyl 5-chloronicotinate has emerged as a particularly valuable synthon. Its unique electronic and steric profile, characterized by the electron-withdrawing nature of both the chloro and methoxycarbonyl groups on the pyridine ring, renders it a highly reactive and selective substrate for a variety of chemical transformations. This guide aims to provide an in-depth, practical overview of this compound, from its synthesis and reactivity to its application in the construction of complex molecular architectures.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for its unambiguous identification.
| Property | Value |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 53-57 °C |
| Boiling Point | 258.8±20.0 °C at 760 mmHg |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.03 (d, J=2.0 Hz, 1H), 8.65 (d, J=2.4 Hz, 1H), 8.18 (t, J=2.2 Hz, 1H), 3.96 (s, 3H). The downfield chemical shifts of the aromatic protons are indicative of the electron-deficient nature of the pyridine ring.
-
¹³C NMR (CDCl₃, 101 MHz): δ 164.8, 151.2, 147.9, 138.1, 128.9, 125.2, 52.9.
-
IR (KBr, cm⁻¹): ~1730 (C=O stretch of ester), ~1580, 1480 (C=C/C=N stretching of pyridine ring), ~750 (C-Cl stretch).
Synthesis of this compound
The primary industrial synthesis of this compound proceeds from 5-chloronicotinic acid. The direct esterification of the carboxylic acid is the most common and economically viable route.
Fischer-Speier Esterification: A Robust and Scalable Protocol
This classical method remains the workhorse for the synthesis of this compound due to its simplicity, high yield, and the use of readily available reagents.
Reaction Scheme:
Caption: Fischer-Speier esterification of 5-chloronicotinic acid.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 5-chloronicotinic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization and Extraction: Dilute the residue with water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 5 volumes).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a white crystalline solid.
Causality and Experimental Choices:
-
Excess Methanol: Methanol serves as both a reagent and a solvent, driving the equilibrium towards the product side according to Le Chatelier's principle.
-
Acid Catalyst: The strong acid (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
-
Reflux Conditions: The elevated temperature increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.
Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the presence of two key reactive sites: the chloro-substituted pyridine ring and the methyl ester moiety.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing ester group, makes the 5-position susceptible to nucleophilic attack, although it is less activated than the 2- and 4-positions. This reaction is pivotal for the introduction of various functional groups.
General Reaction Scheme:
Caption: General scheme for SₙAr reactions of this compound.
Example Application: Synthesis of a Key Intermediate for Varenicline Analogs
Varenicline, a smoking cessation drug, and its analogs often feature a substituted pyridine core. This compound can serve as a starting material for the synthesis of such structures.
Step-by-Step Protocol (Illustrative):
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base like potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Heating: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The reaction progress should be monitored by LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond in this compound is an excellent handle for participating in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental in modern drug discovery for the construction of complex molecular scaffolds.
Common Cross-Coupling Reactions:
| Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |
| Suzuki Coupling | Boronic acids/esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl/heteroaryl-substituted nicotinates |
| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tolyl)₃ | Alkenyl-substituted nicotinates |
| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃, Xantphos/BINAP | Amino-substituted nicotinates |
| Sonogashira Coupling | Terminal alkynes | Pd(PPh₃)₂Cl₂, CuI | Alkynyl-substituted nicotinates |
Workflow for a Suzuki Cross-Coupling Reaction:
Caption: A typical workflow for a Suzuki cross-coupling reaction.
Modification of the Ester Group
The methyl ester group can be readily transformed into other functional groups, further expanding the synthetic utility of this intermediate.
-
Hydrolysis: Treatment with a base (e.g., LiOH, NaOH) in an aqueous/alcoholic solvent system affords the corresponding 5-chloronicotinic acid.
-
Amidation: Direct reaction with amines, often at elevated temperatures or with the use of a catalyst, can yield the corresponding amides. Alternatively, the ester can be hydrolyzed to the acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
-
Reduction: The ester can be reduced to the corresponding alcohol (5-chloro-3-pyridinemethanol) using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Case Study: Application in the Synthesis of a Novel Kinase Inhibitor
This compound has been employed as a key starting material in the synthesis of a novel series of kinase inhibitors. The synthetic strategy hinged on a Suzuki cross-coupling to install a complex aryl group at the 5-position, followed by amidation of the ester to introduce a solubilizing side chain.
Synthetic Scheme Overview:
-
Suzuki Coupling: this compound was coupled with a custom-synthesized arylboronic ester using Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in a 1,4-dioxane/water mixture.
-
Ester Hydrolysis: The resulting biaryl compound was then hydrolyzed to the corresponding carboxylic acid using LiOH in a THF/water mixture.
-
Amide Coupling: The carboxylic acid was then coupled with a primary amine using HATU and DIPEA in DMF to afford the final kinase inhibitor.
This example underscores the power of this compound as a versatile platform for the rapid elaboration of molecular complexity.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
This compound is a high-value chemical intermediate with broad applicability in the synthesis of pharmaceuticals and other fine chemicals. Its well-defined reactivity, commercial availability, and the strategic placement of its functional groups make it an indispensable tool for the modern synthetic chemist. A thorough understanding of its properties and reactivity, as outlined in this guide, is crucial for leveraging its full synthetic potential.
References
Role of Methyl 5-chloronicotinate in organic synthesis
An In-depth Technical Guide to the Role of Methyl 5-chloronicotinate in Organic Synthesis
Abstract
This compound, a halogenated pyridine derivative, has emerged as a cornerstone building block in modern organic synthesis. Its trifunctional nature—featuring a reactive chlorine atom for cross-coupling and nucleophilic substitution, a versatile ester group for derivatization, and an electron-deficient pyridine ring—offers a strategic advantage in the molecular architecture of complex organic molecules. This guide provides an in-depth analysis of its principal applications, focusing on the mechanistic rationale behind key transformations and furnishing field-proven protocols for researchers, scientists, and professionals in drug development and agrochemical science.
Introduction: The Strategic Value of this compound
This compound (also known as methyl 5-chloro-3-pyridinecarboxylate) is a crystalline solid whose strategic importance lies in the orthogonal reactivity of its functional groups. The pyridine nitrogen renders the aromatic ring electron-deficient, which fundamentally influences the reactivity of the C-Cl bond. While the chlorine at the 5-position is meta to the ring nitrogen, making it less activated towards nucleophilic aromatic substitution than halogens at the 2- or 4-positions, it is an excellent handle for modern palladium-catalyzed cross-coupling reactions. This unique electronic profile allows chemists to selectively functionalize the molecule, making it a highly sought-after intermediate in multi-step synthetic campaigns.
Key Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClNO₂ |
| Molecular Weight | 173.59 g/mol |
| Appearance | White to off-white crystalline powder |
| Primary Reactive Sites | C5-Cl bond, Ester carbonyl, Pyridine ring |
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
The C(sp²)-Cl bond of this compound is a prime site for palladium-catalyzed reactions. Although aryl chlorides are notoriously less reactive than their bromide and iodide counterparts, significant advances in ligand and catalyst design have made their use both practical and economical.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, pivotal in synthesizing biaryl structures common in pharmaceuticals.
Causality and Experimental Rationale: The key to successfully coupling an aryl chloride is overcoming the high energy barrier of the oxidative addition step—the rate-determining step of the catalytic cycle. This is achieved by using highly active palladium catalysts, typically featuring electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs). These ligands stabilize the electron-rich, low-coordinate Pd(0) species, promoting its insertion into the strong C-Cl bond. The base is crucial for activating the boronic acid partner, forming a more nucleophilic boronate species that facilitates the transmetalation step.[1]
Field-Proven Experimental Protocol: Synthesis of Methyl 5-phenylnicotinate
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (2 mol%), and a suitable ligand, like SPhos (4.5 mol%). The choice of a pre-formed catalyst like SPhos-Pd-G3 can simplify this step.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, ~0.2 M concentration).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic phase sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / SPhos or XPhos | Bulky, electron-rich ligand accelerates oxidative addition of Ar-Cl. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic base for boronate formation without ester hydrolysis. |
| Solvent | Toluene, Dioxane, THF/H₂O | Anhydrous polar aprotic solvents are generally effective. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to overcome the activation barrier. |
| Typical Yield | 75 - 95% | Dependent on substrate scope and precise conditions. |
Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl alkynes by coupling terminal alkynes with aryl halides.[2]
Causality and Experimental Rationale: This reaction involves a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI).[3] The palladium catalyst undergoes a cycle similar to the Suzuki coupling (oxidative addition, reductive elimination). The unique role of the copper co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-Ar complex, regenerating the copper catalyst and advancing the palladium cycle. Running the reaction under an inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), an undesired side reaction promoted by copper salts in the presence of oxygen.[3]
Field-Proven Experimental Protocol: Synthesis of Methyl 5-(phenylethynyl)nicotinate
-
Vessel Preparation: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), and Copper(I) iodide (CuI, 3 mol%).[4]
-
Reagent Addition: Add phenylacetylene (1.1 equiv.) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-16 hours until completion is indicated by TLC/LC-MS.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard, reliable catalysts for this transformation. |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | Forms the key copper acetylide intermediate for transmetalation. |
| Base | Triethylamine (Et₃N), Diisopropylamine | Acts as both a base to deprotonate the alkyne and often as a solvent. |
| Solvent | THF, DMF, Acetonitrile | Polar aprotic solvents that can dissolve all reaction components. |
| Typical Yield | 70 - 90% | Generally high-yielding for a range of substrates. |
Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling is dominant, the C-Cl bond can also be replaced via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
Causality and Experimental Rationale: The SNAr reaction on a pyridine ring proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is paramount. For pyridines, substitution is strongly favored at the 2- and 4-positions because the negative charge can be delocalized onto the electronegative nitrogen atom through resonance.[6][7]
Attack at the 5-position (meta to the nitrogen) does not allow for this direct resonance stabilization, making the intermediate significantly higher in energy and the reaction kinetically slower.[7] Therefore, SNAr at the 5-position of a chloronicotinate is challenging and typically requires either highly potent nucleophiles (e.g., sodium azide, alkoxides) and/or elevated temperatures to proceed at a reasonable rate. The electron-withdrawing nature of the ester group provides some, albeit weaker, resonance stabilization to the intermediate compared to the ring nitrogen.
Field-Proven Experimental Protocol: Synthesis of Methyl 5-aminonicotinate
Note: This transformation is often more efficiently achieved via other routes (e.g., reduction of a nitro group or Buchwald-Hartwig amination), but serves to illustrate the SNAr principle under forcing conditions.
-
Vessel Preparation: In a sealed pressure vessel, combine this compound (1.0 equiv.) and a source of ammonia, such as a concentrated aqueous or methanolic solution (large excess).
-
Catalyst (Optional): In some cases, a copper catalyst (e.g., Cu₂O) can facilitate the substitution.
-
Reaction: Seal the vessel and heat to a high temperature (e.g., 150-200 °C) for 24-48 hours. The high pressure generated is necessary to drive the reaction.
-
Work-up: After cooling the vessel completely, carefully vent any excess pressure. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove inorganic salts. Dry, concentrate, and purify by column chromatography or recrystallization.
Synthesis and Derivatization
The starting material itself is typically prepared by the straightforward esterification of 5-chloronicotinic acid.[8]
Protocol: Esterification of 5-Chloronicotinic Acid [9]
-
Setup: Suspend 5-chloronicotinic acid (1.0 equiv.) in methanol (5-10 volumes).
-
Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂, 1.5-2.0 equiv.) dropwise.
-
Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction and remove the excess methanol and SOCl₂ under reduced pressure.
-
Isolation: Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to afford the product, this compound.
Conclusion
This compound is a testament to the power of strategic halogenation in designing versatile synthetic intermediates. Its true utility is unlocked through modern palladium catalysis, which efficiently overcomes the inherent low reactivity of the C-Cl bond to forge a diverse array of carbon-carbon bonds via Suzuki and Sonogashira couplings. While less reactive in SNAr reactions compared to its 2- and 4-chloro isomers, this predictable reactivity profile is an asset, allowing for selective and controlled molecular construction. For the medicinal and agrochemical chemist, this molecule represents a reliable and powerful tool for accessing novel chemical matter with precision and efficiency.
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Autech Industry Co.,Limited. Methyl 5-bromo-6-chloronicotinate 78686-77-8. Available at: [Link]
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PubMed. General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water. Available at: [Link]
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An In-depth Technical Guide to the Potential Applications of Methyl 5-chloronicotinate Derivatives
Abstract
Methyl 5-chloronicotinate has emerged as a highly versatile and valuable scaffold in synthetic chemistry. Its unique electronic and structural properties, characterized by a chlorine atom at the 5-position and a methyl ester at the 3-position of the pyridine ring, provide strategic points for molecular elaboration. This guide delves into the core applications of its derivatives, offering a technical overview for researchers, scientists, and drug development professionals. We will explore its pivotal role in the synthesis of advanced pharmaceutical agents, particularly in oncology as kinase inhibitors, and its foundational contribution to modern agrochemicals, specifically within the class of neonicotinoid insecticides. This document synthesizes field-proven insights, details key synthetic methodologies, and presents validated experimental protocols to empower innovation in both medicinal and agricultural chemistry.
The this compound Scaffold: A Gateway to Chemical Diversity
The pyridine ring is a privileged structure in drug discovery and agrochemical design, owing to its ability to engage in hydrogen bonding and its metabolic stability. This compound distinguishes itself as a particularly useful building block for several reasons:
-
Orthogonal Reactivity: The molecule possesses two primary reaction sites. The chlorine atom at the C-5 position is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.
-
Ester Functionalization: The methyl ester at the C-3 position can be readily hydrolyzed to the corresponding carboxylic acid or converted into various amides, enabling the exploration of diverse pharmacophores and tuning of physicochemical properties.
This dual functionality allows for a systematic and combinatorial approach to library synthesis, making it an ideal starting point for lead optimization campaigns.
Caption: Derivatization potential of the this compound scaffold.
Pharmaceutical Applications: Targeting Cancer Pathways
The halogenated pyridine motif is a cornerstone in the design of kinase inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. Derivatives of this compound have been successfully employed to generate potent and selective inhibitors of various kinases.
Multi-Kinase Inhibitors for Oncology
The development of multi-target therapies is a promising strategy to combat the chemoresistance that often arises in cancer treatment.[1] By simultaneously inhibiting several cancer-relevant targets, a more robust and durable response can be achieved. 5-hydroxybenzothiophene derivatives, for instance, have been identified as effective multi-target kinase inhibitors.[1] One potent inhibitor from this class, compound 16b , demonstrated significant activity against several kinases, including Clk4, DRAK1, and haspin, with IC₅₀ values in the nanomolar range.[1] This compound also showed broad-spectrum anticancer activity against various cell lines, with the highest efficacy observed in U87MG glioblastoma cells (IC₅₀ = 7.2 μM).[1]
Table 1: Kinase Inhibition Profile and Anticancer Activity of Selected Pyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 16b | Clk4 | 11 | U87MG (Glioblastoma) | 7.2 | [1] |
| DRAK1 | 87 | HCT-116 (Colon) | >10 | [1] | |
| Haspin | 125.7 | A549 (Lung) | >10 | [1] | |
| Compound 6a | HDAC | - | HepG2 (Liver) | 0.65 | [2] |
| Compound 7b | - | - | MDA-MB-468 (Breast) | 11.45 | [2] |
| Imatinib | v-Abl, c-Kit | 100-600 | - | - | [] |
| Gefitinib | EGFR | 26-57 | Lung Cancer Cells | - |[] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: Cell Viability (MTT) Assay
To assess the cytotoxic effects of newly synthesized derivatives, the MTT assay is a standard and reliable colorimetric method. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[4][5][6]
Objective: To determine the IC₅₀ value of a test compound on a cancer cell line (e.g., A549).
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
A549 cells in culture.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plates, sterile.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Trypsinize and count A549 cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.
-
Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control). Incubate for 48-72 hours.
-
MTT Addition: Carefully aspirate the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6][7]
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[6]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved. Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Agrochemical Applications: The Chloronicotinyl Insecticides
This compound and its close analogs are fundamental precursors in the synthesis of chloronicotinyl insecticides, a class of neonicotinoids. These insecticides are highly effective against a broad range of sucking insects and have become crucial for crop protection worldwide.[8]
Mechanism and Structure-Activity Relationship (SAR)
Neonicotinoids act as agonists on the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[9] This leads to irreversible blockage of the receptors, causing hyperexcitation, paralysis, and eventual death of the insect. Their selectivity for insects over vertebrates is due to structural differences in the nAChRs between the two phyla.[10]
The structure-activity relationship (SAR) of neonicotinoids is well-defined:
-
The 6-Chloro-3-pyridylmethyl Moiety: This core structure, derived from chloronicotinates, is essential for high insecticidal activity. The chlorine atom significantly increases the compound's binding affinity to the insect nAChR and enhances its hydrophobicity, which aids penetration into the insect's central nervous system.[11]
-
The N-Substituent: The electron-withdrawing group (e.g., nitro or cyano) on the imidazolidine or related heterocyclic ring creates a partial positive charge on the nitrogen atom, which is crucial for receptor interaction.[12]
Caption: General synthetic workflow for neonicotinoid insecticides.
Key Synthetic Methodologies
The versatility of the this compound scaffold is realized through robust and high-yielding synthetic transformations. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this context.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organic halide and an organoboron compound.[13][14][15]
Objective: To couple an arylboronic acid with this compound at the C-5 position.
Materials:
-
This compound (1.0 eq).
-
Arylboronic acid (1.2-1.5 eq).
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water, typically 4:1).
-
Inert atmosphere setup (Nitrogen or Argon).
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or pressure vessel, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent system via syringe. Bubble the inert gas through the solution for 10-15 minutes to degas it thoroughly. Finally, add the palladium catalyst.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.
Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound and its derivatives represent a powerful and enduring platform for innovation in the life sciences. The inherent reactivity and strategic placement of functional groups on the pyridine ring provide chemists with a reliable and versatile toolkit for constructing complex molecules with potent biological activities. In pharmaceuticals, the scaffold continues to yield novel kinase inhibitors and other anticancer agents with diverse mechanisms of action. In agriculture, it remains a cornerstone for developing effective and selective insecticides. Future research will likely focus on exploring novel cross-coupling partners, developing more complex three-dimensional structures, and applying these derivatives to new biological targets, further solidifying the importance of this remarkable chemical building block.
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
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Tomizawa, M., & Yamamoto, I. (1993). Structure-Activity Relationships of Nicotinoids and Imidacloprid Analogs. Journal of Pesticide Science, 18(1), 91-98. Retrieved from [Link]
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Yamamoto, I., Tomizawa, M., & Saito, T. (1998). Structural factors contributing to insecticidal and selective actions of neonicotinoids. Archives of insect biochemistry and physiology, 37(1), 24-32. Retrieved from [Link]
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Matsuo, H., Tomizawa, M., & Yamamoto, I. (1998). Structure–activity relationships of acyclic nicotinoids and neonicotinoids for insect nicotinic acetylcholine receptor/ion channel complex. Archives of Insect Biochemistry and Physiology, 37(1), 17-23. Retrieved from [Link]
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Cloyd, R. A. (2003, November 26). Chloronicotinyl Insecticides. Kansas State University. Retrieved from [Link]
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ResearchGate. (2025, August 6). SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. Retrieved from [Link]
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ResearchGate. (2025, August 9). Advances in the Synthesis of Neonicotinoids. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. Retrieved from [Link]
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ResearchGate. (n.d.). (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4.... Retrieved from [Link]
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Ramirez-Reyes, F., et al. (2022). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. Molecules, 27(9), 2998. Retrieved from [Link]
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Kagabu, S. (2016, June 14). Discovery of Chloronicotinyl Insecticides. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative.... Retrieved from [Link]
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Aly, O. M., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(1), 15-32. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of new neonicotinoids containing fluorinated acceptor groups. Retrieved from [Link]
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ResearchGate. (n.d.). Summary of the IC 50 values determined from the MTT assay of A549 cells.... Retrieved from [Link]
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ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Retrieved from [Link]
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The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Biochemical IC50 values for CC-509 against selected human kinases. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values against c-Met kinase. a.. Retrieved from [Link]
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Technical Guide to the Optimal Storage and Handling of Methyl 5-chloronicotinate
A Senior Application Scientist's Field-Proven Approach for Researchers and Drug Development Professionals
Introduction
Methyl 5-chloronicotinate (CAS No: 22620-33-9) is a halogenated pyridinecarboxylic acid ester, a class of chemical intermediates vital in the synthesis of novel pharmaceutical and agrochemical agents. Its molecular structure, featuring an electron-deficient pyridine ring, a reactive ester group, and a chloro-substituent, provides a versatile scaffold for building complex target molecules. However, these same features render the compound susceptible to degradation if not stored and handled with the precision required in a research and development setting.
The integrity of any starting material is fundamental to the validity and reproducibility of experimental outcomes. Impurities arising from improper storage, such as the hydrolyzed carboxylic acid, can lead to failed reactions, altered biological activity, and significant delays in development timelines. This guide provides an in-depth, scientifically-grounded protocol for the storage and handling of this compound. The principles and procedures outlined herein are synthesized from safety data sheets (SDS) of closely related structural analogs and foundational chemical knowledge, ensuring a robust framework for preserving the compound's purity and reactivity.
The Chemical Rationale: Understanding Molecular Stability
To effectively store this compound, one must first understand its inherent chemical liabilities. The molecule's stability is primarily governed by two key features: the methyl ester functional group and the chloro-substituted pyridine ring.
-
Ester Hydrolysis: The most significant degradation pathway is the hydrolysis of the methyl ester to 5-chloronicotinic acid and methanol. This reaction is catalyzed by the presence of water (moisture) and can be accelerated by acidic or basic conditions. The formation of the carboxylic acid impurity can alter the compound's solubility, reactivity, and ultimately, the outcome of a synthetic step. Studies on the parent compound, methyl nicotinate, confirm that hydrolysis is the major degradation route, though it proceeds slowly under ideal conditions (approximately 0.5% per year in aqueous solution at 4°C)[1].
-
Photodegradation: Pyridine-based compounds can be sensitive to ultraviolet (UV) light. High-energy photons can induce photo-fragmentation or photosubstitution reactions on the aromatic ring[2]. While the specific photosensitivity of this compound is not extensively documented, it is a prudent and common practice in organic chemistry to protect such compounds from light to prevent the formation of unknown chromophoric impurities.
-
Air Sensitivity: Certain reactive intermediates can be sensitive to atmospheric oxygen. For chlorinated pyridines, storage under an inert atmosphere is often recommended to prevent potential oxidative degradation pathways over long-term storage, preserving the compound in its intended state[3].
Optimal Storage and Handling Protocols
Based on the chemical principles above, a multi-faceted approach to storage is required. The following protocols are designed to create a stable environment that minimizes degradation from all critical factors.
Primary Storage Conditions
The primary goal is to control the immediate environment of the compound. Adherence to these conditions is critical from the moment a new batch is received.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Cool, preferably refrigerated (2–8°C) | Reduces the kinetic rate of all potential degradation reactions, including hydrolysis. While some sources may list "Room Temperature," a cool environment provides a greater margin of safety for long-term stability[4]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly inhibiting the primary degradation pathway of hydrolysis and preventing oxidation. This is especially critical for long-term storage or for high-purity grades used in sensitive applications[3][4]. |
| Light | Amber Glass Vial or Opaque Container | Protects the compound from UV and visible light, preventing potential photodegradation of the pyridine ring[2]. |
| Container | Tightly Sealed, Chemically Resistant | Prevents the ingress of atmospheric moisture and contaminants. The container material should be glass or another non-reactive material to avoid leaching or surface-catalyzed reactions. A tightly closed container is a universal requirement[5][6][7][8]. |
Step-by-Step Protocol for Receiving and Storing a New Shipment
-
Inspect: Upon receipt, verify the container seal is intact. Note the manufacturer's recommended storage conditions on the label.
-
Equilibrate: If the compound was shipped cold, allow the sealed container to equilibrate to the ambient temperature of the laboratory or glovebox before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Aliquot (Recommended): For larger quantities, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). This minimizes repeated exposure of the bulk material to the atmosphere.
-
Inerting: Backfill each vial with dry argon or nitrogen before sealing.
-
Seal: Use high-quality caps with chemically resistant liners (e.g., PTFE-lined caps) to ensure a tight, long-lasting seal.
-
Label: Clearly label each aliquot with the compound name, batch number, date, and storage conditions.
-
Store: Place the aliquots inside a secondary, opaque container and transfer to the designated refrigerated storage location (2–8°C).
Incompatible Materials
To prevent hazardous reactions and degradation, store this compound segregated from the following:
-
Strong Oxidizing Agents: Can react exothermically with the organic material.
-
Strong Acids and Bases: Will catalyze the rapid hydrolysis of the ester.
-
Moisture: As detailed extensively, water is a key reactant for degradation.
Safety and Personal Protective Equipment (PPE)
This compound and its structural analogs are classified as irritants. Safe handling is non-negotiable to ensure researcher safety.
-
Hazard Profile: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[5][6][9][10].
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or powder[11][12].
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards[11].
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling[11].
-
Skin Protection: Wear a lab coat and ensure no skin is exposed.
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[11].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention[6][11].
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[6].
-
Spills: Evacuate the area. Avoid generating dust. Carefully sweep up the solid material, place it in a suitable container for disposal, and clean the affected area thoroughly[9][11].
-
Quality Assessment Workflow for Stored Material
To ensure the trustworthiness of experimental results, the integrity of the compound should be verified, especially before use in a critical reaction or after prolonged storage. This workflow serves as a self-validating system.
Caption: Decision workflow for quality control of stored this compound.
This analytical verification step is crucial. The primary degradation product to monitor for is 5-chloronicotinic acid. An increase in the peak corresponding to this more polar compound in an HPLC chromatogram is a direct indicator of hydrolysis.
Conclusion
The chemical integrity of this compound is best preserved through a systematic and scientifically-informed storage strategy. The core principles are the exclusion of moisture, light, and air, combined with storage in a cool, controlled environment. By implementing the detailed protocols for handling, storage, and quality verification outlined in this guide, researchers can ensure the high purity of their material, leading to more reliable, reproducible, and successful outcomes in their synthetic and developmental endeavors. Always consult the specific Safety Data Sheet provided by the supplier for the most current information.
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Methodological & Application
Application Notes and Protocols: Nucleophilic Aromatic Substitution on Methyl 5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Nicotinates
Methyl 5-chloronicotinate is a pivotal starting material in the synthesis of a diverse array of biologically active molecules. The pyridine core, particularly when substituted, is a recurring motif in pharmaceuticals and agrochemicals. The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing ester group, renders the 5-position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a powerful and versatile tool for introducing a wide range of functional groups, thereby enabling the exploration of vast chemical space in drug discovery and development. This guide offers a detailed exploration of the SNAr reaction on this compound, providing both the theoretical underpinnings and practical, field-tested protocols.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyridine Scaffolds
The SNAr reaction on electron-poor aromatic systems like this compound proceeds through a well-established addition-elimination mechanism.[1][2][3][4] Unlike nucleophilic substitutions on aliphatic carbons (SN1 and SN2), the SNAr pathway involves a two-step process.
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the chlorine atom at the 5-position). This step disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The presence of electron-withdrawing groups, such as the ester at the 3-position and the pyridine nitrogen itself, is crucial for stabilizing this intermediate by delocalizing the negative charge.[2][3][5]
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion). This step is typically fast and irreversible.
The overall rate of the SNAr reaction is influenced by several factors, including the strength of the nucleophile, the nature of the leaving group, and the presence of electron-withdrawing substituents on the aromatic ring.[6][7] For halopyridines, the reactivity generally follows the order F > Cl > Br > I, which is a hallmark of the rate-determining nucleophilic addition step.[6][7]
Diagrammatic Representation of the SNAr Mechanism
Caption: General mechanism of the SNAr reaction.
Experimental Protocols for Nucleophilic Aromatic Substitution on this compound
The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of this compound with common classes of nucleophiles. These protocols are designed to be robust and can be adapted to a range of specific substrates with minor modifications.
Protocol 1: Reaction with Aliphatic and Aromatic Amines
The introduction of amino groups is a frequent transformation in medicinal chemistry. Both primary and secondary amines readily participate in SNAr reactions with this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine, aniline)
-
Solvent (e.g., Ethanol, Isopropanol/Water, DMSO)
-
Base (e.g., Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) supplies
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure for Secondary Aliphatic Amines (e.g., Morpholine): [8]
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol to achieve a concentration of approximately 0.1-0.2 M.
-
Add morpholine (1.1 eq) to the solution, followed by triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Procedure for Primary Aliphatic Amines (e.g., Benzylamine): [8]
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of isopropanol and water to a concentration of approximately 0.2 M in a round-bottom flask.
-
Add benzylamine (1.0-1.2 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to 80 °C for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
| Amine Type | Specific Amine | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Secondary Aliphatic | Morpholine | Ethanol | Et₃N | Reflux | 2-4 | 80-90 |
| Primary Aliphatic | Benzylamine | Isopropanol/Water | - | 80 | 2-4 | 85-95 |
| Primary Aromatic | Aniline | DMF | K₂CO₃ | 120 | 12-16 | 70-85 |
Protocol 2: Reaction with Alkoxides and Phenoxides
The synthesis of aryl ethers from this compound can be achieved using alkoxides or phenoxides as nucleophiles. These reactions often require anhydrous conditions and a strong base to generate the nucleophile in situ.
Materials:
-
This compound
-
Alcohol or Phenol (e.g., sodium methoxide, phenol)
-
Anhydrous solvent (e.g., THF, DMF)
-
Strong base (e.g., Sodium Hydride (NaH))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard reaction and purification equipment
Procedure for Alkoxides (e.g., Sodium Methoxide):
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of the desired alcohol (1.1 eq) in anhydrous THF.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Sodium Methoxide | - | Methanol | Reflux | 4-6 | 75-85 |
| Phenol | K₂CO₃ | DMF | 100 | 8-12 | 65-75 |
Alternative Strategies: Palladium-Catalyzed Cross-Coupling Reactions
For less reactive amines or when milder reaction conditions are required, the Buchwald-Hartwig amination offers a powerful alternative to traditional SNAr reactions.[9][10] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and a wide variety of amines, including those that are poor nucleophiles.[9][11][12]
General Reaction Scheme:
The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and can significantly influence the reaction's efficiency and scope.[11][12]
Diagrammatic Representation of the Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficiently reactive nucleophile- Reaction temperature too low- Inactive catalyst (for cross-coupling) | - Use a stronger base to deprotonate the nucleophile- Increase the reaction temperature- Consider switching to a palladium-catalyzed method- Ensure the catalyst and ligands are fresh and properly handled |
| Formation of Side Products | - Competing reactions (e.g., hydrolysis of the ester)- Over-reaction or decomposition | - Use anhydrous solvents and reagents- Carefully control the reaction temperature and time- Monitor the reaction closely by TLC or LC-MS to avoid over-running |
| Difficult Purification | - Similar polarity of starting material and product- Presence of baseline impurities | - Optimize the mobile phase for column chromatography- Consider recrystallization as an alternative purification method- Ensure the purity of starting materials before beginning the reaction |
Conclusion
The nucleophilic aromatic substitution on this compound is a cornerstone reaction for the synthesis of a multitude of valuable compounds in the pharmaceutical and agrochemical industries. A thorough understanding of the underlying SNAr mechanism, coupled with robust and optimized experimental protocols, is essential for researchers in these fields. The choice between traditional SNAr and modern palladium-catalyzed methods provides a flexible toolkit to address a wide range of synthetic challenges. By carefully considering the nature of the nucleophile and optimizing reaction conditions, chemists can efficiently generate diverse libraries of substituted nicotinates for biological screening and lead optimization.
References
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Application Notes and Protocols for the Synthesis of Substituted Pyridines from Methyl 5-Chloronicotinate
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast number of approved pharmaceuticals and bioactive compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[3][4] Methyl 5-chloronicotinate is a versatile and commercially available building block that serves as an excellent starting material for the synthesis of a diverse array of substituted pyridines. This guide provides an in-depth exploration of key synthetic transformations starting from this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering detailed, field-proven protocols and explaining the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Central Role of Pyridines in Drug Discovery
The pyridine ring is an isostere of benzene, but the presence of the nitrogen atom significantly alters its physicochemical properties, imparting basicity, water solubility, and the capacity to act as a hydrogen bond acceptor.[1][3] These characteristics are crucial for molecular recognition and interaction with biological targets. Consequently, pyridine derivatives have found applications as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[5][6]
This compound is an ideal precursor for creating libraries of substituted pyridines. The chlorine atom at the 5-position is amenable to various substitution reactions, while the methyl ester at the 3-position can be further manipulated or retained, depending on the synthetic strategy. This guide will focus on three powerful methodologies for the derivatization of this compound: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly well-suited for the functionalization of heteroaromatic compounds like this compound. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8]
Sources
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Application Notes & Protocols: Methyl 5-chloronicotinate as a Strategic Building Block in Medicinal Chemistry
Abstract
Methyl 5-chloronicotinate (CAS No: 29681-44-5) has emerged as a highly versatile and valuable scaffold in the field of medicinal chemistry. Its unique electronic and structural features—a pyridine ring substituted with an electrophilic chlorine atom at the 5-position and a methyl ester at the 3-position—provide two orthogonal reactive handles for molecular elaboration. This guide provides an in-depth exploration of its utility, focusing on key synthetic transformations that are foundational to modern drug discovery. We present detailed, field-tested protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, explain the chemical principles behind experimental choices, and illustrate its application in the synthesis of biologically active agents.
Introduction: The Strategic Value of this compound
In the landscape of drug discovery, pyridine rings are a privileged scaffold, present in a multitude of approved therapeutics. Their ability to act as hydrogen bond acceptors and their favorable pharmacokinetic properties make them a desirable core for medicinal chemists. This compound serves as an ideal starting point for accessing a diverse range of substituted pyridine derivatives.
-
The C5-Chloro Group: This position is a prime site for introducing molecular complexity. The chlorine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1][2]
-
The C3-Methyl Ester Group: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a secondary point for diversification or for modulating the physicochemical properties of the final compound.
-
The Pyridine Nitrogen: The nitrogen atom itself influences the reactivity of the ring, making the C-Cl bond susceptible to various transformations and activating the ring system for certain nucleophilic substitutions.[3]
This combination of features makes this compound a cost-effective and powerful building block for constructing libraries of compounds for high-throughput screening and for the targeted synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[4][5]
| Compound Profile: this compound | |
| CAS Number | 29681-44-5 |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 75-79 °C |
| Key Reactive Sites | C5-Chloride (Cross-Coupling, SNAr), C3-Ester (Hydrolysis, Amidation) |
Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability and broad functional group tolerance in forming C(sp²)-C(sp²) bonds.[6][7] For this compound, this reaction allows for the direct attachment of aryl or heteroaryl moieties at the 5-position, a common strategy in the development of kinase inhibitors and other targeted therapies.[8][9]
Scientific Rationale
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] The choice of catalyst, ligand, and base is critical for efficiently coupling the relatively unreactive aryl chloride.
-
Catalyst & Ligand: While simple Pd(PPh₃)₄ can be effective, modern biarylphosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group are often superior.[11] These bulky, electron-rich ligands accelerate both the oxidative addition of the Pd(0) into the C-Cl bond and the final reductive elimination step, leading to higher yields and faster reaction times.
-
Base: A base is required to activate the boronic acid partner for the transmetalation step.[6] An aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is standard, creating a boronate species that readily transfers its organic group to the palladium center.
-
Solvent System: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is typically used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling various arylboronic acids with this compound.
-
Reaction Setup: To a flame-dried Schlenk flask under a nitrogen or argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.03 equiv), and potassium carbonate (2.5 equiv).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to achieve a substrate concentration of ~0.1 M).
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-nicotinate product.[10]
Application II: Sonogashira Coupling for C-C Alkyne Synthesis
The Sonogashira coupling is a powerful method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[12] This reaction is invaluable for introducing rigid alkyne linkers into molecules, which can be used to probe binding pockets or serve as precursors for more complex heterocyclic systems.
Scientific Rationale
The Sonogashira reaction typically employs a dual-catalyst system.
-
Palladium Catalyst: As in the Suzuki coupling, a palladium(0) species undergoes oxidative addition into the C-Cl bond.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the palladium(II) complex.[13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as the solvent (or co-solvent) and to neutralize the HX acid formed during the reaction.
General Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under a nitrogen atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and copper(I) iodide (CuI, 0.10 equiv).
-
Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by the amine base (e.g., triethylamine, 3.0 equiv). Finally, add the terminal alkyne (1.5 equiv) dropwise.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Extraction & Washing: Wash the filtrate with water and then with brine.
-
Drying & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product via flash column chromatography.[13]
| Reaction Parameters: Sonogashira Coupling | |
| Aryl Halide | This compound |
| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Cu Co-catalyst | Copper(I) Iodide (CuI) |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) |
| Solvent | THF, DMF |
| Temperature | 25-60 °C |
Application III: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[1][11] This palladium-catalyzed reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines, providing a direct and efficient route to compounds that would be difficult to synthesize via classical methods like SNAr or reductive amination.[1]
Scientific Rationale
This reaction shares mechanistic features with other cross-couplings but has unique requirements.
-
Catalyst & Ligand: The choice of ligand is paramount. Highly specialized, bulky, and electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are essential to facilitate the challenging reductive elimination step that forms the C-N bond.[11][14]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. These bases are strong enough to deprotonate the amine (or the N-H of the palladium-amine complex) but are too sterically hindered to act as competing nucleophiles.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Visualizing the Buchwald-Hartwig Workflow
Caption: Simplified workflow of the Buchwald-Hartwig amination reaction.
General Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), the specialized ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.5 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) and seal the vial.
-
Reaction Execution: Remove the vial from the glovebox and place it in a preheated heating block (80-110 °C). Stir for the required time (typically 2-24 hours), monitoring by LC-MS.
-
Work-up: After cooling, quench the reaction carefully by adding water. Dilute with ethyl acetate.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Application IV: Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are powerful, classical nucleophilic aromatic substitution (SNAr) remains a highly effective and economical method for functionalizing electron-deficient aromatic rings.[15][16] The pyridine ring in this compound is inherently electron-deficient, activating the C-Cl bond towards attack by strong nucleophiles.
Scientific Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[15][16]
-
Addition: The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15] The negative charge is delocalized onto the electron-withdrawing pyridine nitrogen and the ester group, which stabilizes this intermediate.
-
Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring and yielding the substituted product.
This pathway is favored by:
-
Strong Nucleophiles: Thiolates (RS⁻), alkoxides (RO⁻), and amines are common nucleophiles.
-
Electron-Withdrawing Groups: The pyridine nitrogen acts as an effective electron sink, stabilizing the negative charge of the Meisenheimer complex, particularly when the attack is at a position ortho or para to it (the 5-position is para to the nitrogen).[3][15]
-
Polar Aprotic Solvents: Solvents like DMF or DMSO are ideal as they solvate the cation of the nucleophilic salt but do not protonate the nucleophile, thus maximizing its reactivity.
General Protocol: SNAr with a Thiol Nucleophile
-
Nucleophile Preparation: In a round-bottom flask under nitrogen, dissolve the thiol (e.g., thiophenol, 1.1 equiv) in a polar aprotic solvent like DMF. Add a base such as sodium hydride (NaH, 1.1 equiv) portion-wise at 0 °C to generate the thiolate nucleophile in situ. Stir for 20-30 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 equiv) in DMF to the flask.
-
Reaction Execution: Allow the reaction to warm to room temperature or heat gently (e.g., 60-80 °C) while monitoring by TLC.
-
Work-up: Quench the reaction by carefully pouring it into ice water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate (3x).
-
Washing & Drying: Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Purification: Concentrate the solution and purify the crude product by crystallization or column chromatography.
Case Study: Synthesis of Varenicline Precursors
Varenicline (Chantix), a medication used for smoking cessation, is a complex polycyclic molecule. While the final industrial synthesis is intricate, key fragments and precursors rely on the functionalization of substituted aromatic rings. The core chemistry described in these application notes is directly relevant to the synthesis of advanced intermediates for such targets. For instance, building blocks for varenicline and related compounds often involve dinitro- or diamino-functionalized aromatic systems, which can be accessed from halogenated precursors through reactions like Buchwald-Hartwig amination or SNAr.[17][18][19] The principles of palladium-catalyzed coupling and nucleophilic substitution are fundamental to constructing the complex frameworks required for potent and selective drugs like varenicline.[20]
Safety and Handling
This compound should be handled in a well-ventilated fume hood. It is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This compound is a powerful and versatile building block in the medicinal chemist's arsenal. Its two distinct functional handles—the C5-chloro group and the C3-methyl ester—allow for sequential and controlled diversification. Mastery of the core reactions outlined in this guide—Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution—enables the rapid and efficient synthesis of novel, substituted pyridine derivatives, accelerating the journey from hit identification to lead optimization in drug discovery programs.
References
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- PubMed Central. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity.
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- OpenStax adaptation. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
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- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
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- European Patent Office. (2009). Process for preparing varenicline and intermediates for use therein - EP 2204369 A1.
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Application Notes & Protocols for Agrochemical Synthesis: The Role of Chlorinated Pyridine Intermediates
These application notes serve as a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry. The focus is on the synthetic routes to potent neonicotinoid insecticides, starting from pivotal chlorinated pyridine intermediates. While the initial query focused on Methyl 5-chloronicotinate, our extensive review of synthetic literature reveals that the more prominent and industrially significant precursor for this class of compounds is 2-chloro-5-(chloromethyl)pyridine . This guide, therefore, centers on the synthesis and application of this key intermediate, providing a field-proven and robust foundation for laboratory and industrial-scale production of high-value agrochemicals like Acetamiprid and Thiacloprid.
The Strategic Importance of 2-chloro-5-(chloromethyl)pyridine
The development of neonicotinoid insecticides marked a significant advancement in crop protection.[1] The efficacy of these compounds is largely derived from their common structural feature: a chloropyridinylmethyl moiety that binds to the nicotinic acetylcholine receptors (nAChR) in insects.[2][3] The synthesis of this crucial moiety is most efficiently achieved through reactions involving 2-chloro-5-(chloromethyl)pyridine.
Causality Behind its Utility: The strategic value of 2-chloro-5-(chloromethyl)pyridine lies in its bifunctionality. The chlorine atom on the pyridine ring at the 2-position is relatively stable, while the chlorine on the methyl group at the 5-position is highly reactive. This benzylic-like chloride is an excellent leaving group, making the methylene carbon susceptible to nucleophilic substitution. This allows for the straightforward coupling of the chloropyridinylmethyl group with various nitrogen-containing nucleophiles to build the final insecticide structure.[2]
Protocol 1: Synthesis of the Key Intermediate, 2-chloro-5-(chloromethyl)pyridine
The most common industrial pathway to this intermediate involves the free-radical chlorination of 2-chloro-5-methylpyridine.[2] This reaction selectively chlorinates the methyl group without affecting the pyridine ring.
Experimental Workflow: Synthesis of 2-chloro-5-(chloromethyl)pyridine
Caption: Workflow for the synthesis of the key intermediate.
Step-by-Step Methodology:
-
Reactor Setup: Charge a suitable reaction vessel with an inert solvent such as carbon tetrachloride or dichloromethane, followed by 2-chloro-5-methylpyridine.
-
Addition of Reagents: Add a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and a chlorinating agent like N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[2]
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored diligently using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the mixture to room temperature. Filter the reaction mixture to remove any solid by-products (e.g., succinimide if NCS was used).
-
Purification: Wash the organic filtrate with a saturated sodium bicarbonate solution and then with brine to remove acidic impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Concentrate the solution under reduced pressure to yield the crude product. Purify the crude 2-chloro-5-(chloromethyl)pyridine by vacuum distillation or column chromatography to achieve high purity.[2]
Application in the Synthesis of Neonicotinoid Insecticides
With pure 2-chloro-5-(chloromethyl)pyridine in hand, the synthesis of various neonicotinoids can be achieved through straightforward nucleophilic substitution reactions.
Protocol 2: Synthesis of Acetamiprid
The synthesis of Acetamiprid from 2-chloro-5-(chloromethyl)pyridine is a well-established two-step process.[2][4] First, an amination reaction forms an intermediate, which is then condensed with a cyano-containing reagent.
Logical Flow: Synthesis of Acetamiprid
Caption: Two-step synthetic pathway to Acetamiprid.
Step-by-Step Methodology:
Step 1: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine [2][4]
-
Reactor Setup: Add dichloroethane or a similar solvent to a reaction kettle and cool to below 0°C.
-
Amine Introduction: Introduce monomethylamine gas into the cold solvent until the desired molar equivalent is absorbed.
-
Reactant Addition: Raise the temperature to approximately 45°C. Add a solution of 2-chloro-5-(chloromethyl)pyridine dropwise over a period of 8 hours while maintaining the temperature.
-
Reaction Completion: After the addition is complete, maintain the reaction temperature for an additional 4 hours to ensure completion.
-
Work-up: Release the pressure and remove any excess methylamine. Filter the resulting slurry to remove the by-product, methylamine hydrochloride. The filtrate, containing the desired intermediate, is concentrated and can be used directly in the next step.[4]
Step 2: Synthesis of Acetamiprid [2][5]
-
Reactor Setup: Dissolve the N-(6-chloro-3-pyridylmethyl)methylamine intermediate from the previous step in ethanol.
-
Condensation: At room temperature, add ethyl N-cyanoethanimideate dropwise to the solution.
-
Reaction Completion: Stir the reaction mixture until completion, monitoring by TLC. The reaction time is typically 6-7 hours when heated to 60-65°C.[5]
-
Isolation: Cool the mixture to induce crystallization (0-5°C).[5]
-
Purification: Filter the precipitate, wash with cold ethanol, and dry to obtain pure Acetamiprid. Yields for this process can be as high as 96.6%.[5]
Protocol 3: Synthesis of Thiacloprid
The synthesis of Thiacloprid is a more direct, one-pot condensation reaction between 2-chloro-5-(chloromethyl)pyridine and 2-cyanoimino-1,3-thiazolidine.[6]
Reaction Scheme: Synthesis of Thiacloprid
Caption: One-pot condensation reaction for Thiacloprid synthesis.
Step-by-Step Methodology: [6]
-
Reactor Setup: In a reaction kettle, add 2-cyanoimino-1,3-thiazolidine, a suitable solvent (e.g., butanol or dichloromethane), and an organic base such as tetramethylguanidine.
-
Cooling: Cool the mixture to between 0-30°C.
-
Reactant Addition: While maintaining the temperature, add 2-chloro-5-(chloromethyl)pyridine to the reaction kettle.
-
Reaction Conditions: After the addition is complete, stir the mixture at a controlled temperature (e.g., 20-50°C) for a period of 5-15 hours.
-
pH Adjustment: Following the reaction, add hydrochloric acid to the kettle to adjust the pH of the solution to between 1 and 6. This step is crucial for precipitation and purification.
-
Crystallization & Isolation: Add water to the mixture to induce recrystallization. Filter the resulting solid, and dry the filter cake to obtain the final Thiacloprid product.
Data Presentation: Thiacloprid Synthesis Parameters
The following table summarizes data from various examples outlined in the patent literature, demonstrating the robustness and tunability of the protocol.[6]
| Example | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Butanol | Tetramethylguanidine | 20 | 15 | 95.0 | 98.4 |
| 2 | Butanol | Tetramethylguanidine | 30 | 8 | 97.4 | 97.5 |
| 3 | Butanol | Tetramethylguanidine | 38 | 12 | 96.4 | 98.1 |
| 4 | Dichloromethane | Tetramethylguanidine | 45 | 15 | 97.6 | 97.5 |
Conclusion
The protocols detailed herein underscore the pivotal role of 2-chloro-5-(chloromethyl)pyridine as a versatile and indispensable intermediate in the agrochemical industry. The synthetic pathways to Acetamiprid and Thiacloprid are robust, high-yielding, and scalable. A thorough understanding of the underlying reaction mechanisms—primarily the nucleophilic substitution at the activated chloromethyl position—is crucial for process optimization, troubleshooting, and the development of next-generation insecticides. These notes provide a validated framework for researchers and drug development professionals to confidently execute these important synthetic transformations.
References
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- ChemicalBook. (n.d.). METHYL 5-METHYLNICOTINATE synthesis.
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González-Chavira, M. M., et al. (2021). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. Molecules, 26(15), 4629. Available at: [Link]
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- Evonik. (n.d.). Agro Synthesis.
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- Food and Agriculture Organization of the United Nations. (2006). Thiacloprid (223).
- UCHEM. (2025). High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare.
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Net, S., et al. (2014). Reaction kinetics and mechanisms of neonicotinoid pesticides with sulfate radicals. New Journal of Chemistry, 38(10), 4997-5003. Available at: [Link]
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Kaggwa, G. B., et al. (2004). Prodrug-oriented molecular design of neonicotinoids: preparation of imidacloprid-related 5,5-dimethoxy-1,3-diazacyclohexane derivatives and their insecticidal activity. Bioorganic & Medicinal Chemistry, 12(15), 4147-4155. Available at: [Link]
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de Almeida, L. S., et al. (2014). Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural. Journal of Agricultural and Food Chemistry, 62(2), 476-480. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Thiacloprid. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-6-chloronicotinate. PubChem Compound Database. Retrieved from [Link]
- Patsnap. (n.d.). Production process of acetamiprid. Eureka.
- O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Dublin City University.
- Deshmukh, M., & Shripanavar, C. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research, 3(5), 636-637.
- Unknown. (2016). A kind of preparation method of Acetamiprid. Google Patents (CN106187868A).
- Chem-Impex. (n.d.). Methyl 5-bromo-2-chloronicotinate.
- Donate, P. M., & Frederico, D. (2019). Synthesis of New Agrochemicals. In Sustainable Agrochemistry (pp. 223-273). Springer, Cham.
- Baker, D. R., et al. (Eds.). (1987). Synthesis and chemistry of agrochemicals. American Chemical Society.
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Application Notes and Protocols for the Derivatization of Methyl 5-chloronicotinate
Introduction: The Strategic Importance of Methyl 5-chloronicotinate in Modern Chemistry
This compound is a versatile and highly valuable building block in the realms of medicinal chemistry, agrochemicals, and materials science. Its pyridine core, substituted with both an electron-withdrawing ester and a halogen, presents a unique electronic landscape that allows for a diverse array of chemical transformations. The chlorine atom at the 5-position serves as a key handle for the introduction of a wide range of functional groups through various cross-coupling and substitution reactions. This strategic positioning enables the synthesis of novel molecular architectures with tailored biological and physical properties.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the most effective and commonly employed methods for the derivatization of this compound. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and provide insights into reaction optimization and troubleshooting.
Core Derivatization Strategies: A Mechanistic Overview
The derivatization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction—be it Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira—is dictated by the desired carbon-carbon or carbon-nitrogen bond formation.
The Catalytic Cycle: A Unifying Principle
At the heart of these transformations lies a common catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount to troubleshooting and optimizing reactions.[1][2]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The electronic nature of the this compound substrate, being an electron-deficient pyridine derivative, generally facilitates the oxidative addition step, which is often rate-limiting for aryl chlorides.[3][4] However, the pyridine nitrogen can also coordinate to the palladium center, potentially leading to catalyst deactivation.[5] The selection of appropriate ligands is therefore crucial to mitigate this effect and promote the desired catalytic turnover.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures.[1][2] It involves the coupling of an aryl halide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol outlines a general procedure for the synthesis of methyl 5-phenylnicotinate.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer with heating
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of argon, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio by volume) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure methyl 5-phenylnicotinate.[6]
Comparative Data for Suzuki-Miyaura Coupling Ligands
The choice of ligand is critical for the successful coupling of chloropyridines.[3][4] Bulky, electron-rich phosphine ligands are generally preferred.
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-AmylOH | 100 | 16 | 98 | |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | t-AmylOH | 100 | 12 | 97 | |
| PEPPSI-IPr | - | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[7][8] This reaction has broad applicability in the synthesis of pharmaceuticals and other biologically active molecules.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
This protocol provides a general method for the synthesis of methyl 5-(phenylamino)nicotinate.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer with heating
-
Inert gas supply
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv) and aniline (1.2 equiv) to the tube.
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield methyl 5-(phenylamino)nicotinate.[9]
Figure 2: Workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes the synthesis of methyl 5-(phenylethynyl)nicotinate.
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Inert gas supply
Procedure:
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv) in a mixture of THF and triethylamine (typically a 2:1 ratio), add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).
-
Alkyne Addition: Degas the reaction mixture again for 5 minutes at room temperature. Then, add phenylacetylene (1.2 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is often complete within 16 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain methyl 5-(phenylethynyl)nicotinate.[11]
Troubleshooting and Optimization
Low yields or the formation of side products are common challenges in cross-coupling reactions. Here are some key considerations for troubleshooting:
-
Catalyst Deactivation: The pyridine nitrogen can poison the palladium catalyst. Using bulky, electron-rich ligands can often mitigate this issue.[5]
-
Protodeboronation (Suzuki): This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using anhydrous solvents and appropriate bases like K₃PO₄ or Cs₂CO₃.
-
Homocoupling: The self-coupling of the boronic acid or alkyne can occur, especially in the presence of oxygen. Ensuring a thoroughly deoxygenated reaction environment is crucial.
-
Inactive Catalyst System: For the less reactive C-Cl bond, a highly active catalyst system is often necessary. Consider using pre-catalysts for improved reproducibility.[5]
Safety Precautions
Palladium-catalyzed cross-coupling reactions can be exothermic and pose potential safety hazards.[12][13]
-
Exothermic Reactions: Always monitor the reaction temperature, especially during scale-up. Consider controlled addition of reagents for highly exothermic processes.
-
Inert Atmosphere: The use of an inert atmosphere is critical not only for reaction efficiency but also for safety, as some reagents can be air-sensitive.
-
Pyrophoric Reagents: Some bases, like n-butyllithium, are pyrophoric and must be handled with extreme care under an inert atmosphere by trained personnel.[14][15] Always wear appropriate personal protective equipment (PPE), including flame-resistant lab coats and gloves.[14][15]
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents used. Perform all reactions in a well-ventilated fume hood.
Product Characterization
The successful synthesis of the derivatized products should be confirmed by standard analytical techniques.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |
| Methyl 5-phenylnicotinate | Aromatic protons typically between 7.3-9.0 ppm, methyl singlet around 3.9 ppm. | Signals for the pyridine and phenyl rings, the ester carbonyl carbon (~165 ppm), and the methyl carbon (~52 ppm). | Expected molecular ion peak. |
| Methyl 5-(phenylamino)nicotinate | Aromatic protons, a singlet for the NH proton, and a methyl singlet. | Aromatic carbons, ester carbonyl carbon, and methyl carbon. | Expected molecular ion peak. |
| Methyl 5-(phenylethynyl)nicotinate | Aromatic protons and a methyl singlet. | Aromatic carbons, two alkyne carbons (~80-95 ppm), ester carbonyl carbon, and methyl carbon. | Expected molecular ion peak. |
Note: The exact chemical shifts will depend on the solvent used for NMR analysis.[16][17][18][19]
Conclusion
The derivatization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of a wide array of novel compounds. A thorough understanding of the reaction mechanisms, careful selection of catalysts and reaction conditions, and adherence to safety protocols are paramount for successful outcomes. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their endeavors to explore the vast chemical space accessible from this important building block.
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Yang, Q. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue College of Engineering. [Online] Available at: [Link]
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Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. OUCI. [Online] Available at: [Link]
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Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic letters, 13(8), 1984–1987. [Online] Available at: [Link]
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Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. [Online] Available at: [Link]
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Worthington, R. J., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(1), 359-368. [Online] Available at: [Link]
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Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 63(35), 8547-8555. [Online] Available at: [Link]
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- 14. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 15. operations.ok.ubc.ca [operations.ok.ubc.ca]
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- 19. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 5-Chloronicotinate
Introduction: The Strategic Importance of Methyl 5-Chloronicotinate
This compound is a pivotal building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and agrochemicals. Its pyridine core, substituted with both a chloro and a methyl ester group, offers versatile reactivity for the construction of more complex molecular architectures. Notably, this intermediate is crucial in the production of certain pharmaceuticals, where the pyridine ring serves as a key pharmacophore. The chlorine atom at the 5-position provides a strategic site for nucleophilic substitution or cross-coupling reactions, while the methyl ester at the 3-position can be readily hydrolyzed or converted to other functional groups. The efficient and scalable synthesis of this compound is therefore of paramount importance for the pharmaceutical and agrochemical industries to ensure a reliable and cost-effective supply chain for essential medicines and crop protection agents.
This guide provides a comprehensive overview of a robust and scalable method for the synthesis of this compound, focusing on the widely utilized Fischer esterification of 5-chloronicotinic acid. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals engaged in process development and large-scale chemical manufacturing.
Synthetic Strategy: Fischer Esterification for Scalable Production
The most direct and industrially viable route for the large-scale synthesis of this compound is the Fischer esterification of 5-chloronicotinic acid. This classic acid-catalyzed esterification reaction utilizes methanol as both a reagent and a solvent, with a strong acid catalyst to drive the reaction towards the desired ester product.[1][2] The choice of catalyst is critical for achieving high conversion and purity on a large scale. While traditional catalysts like sulfuric acid are effective, the use of thionyl chloride (SOCl₂) offers several advantages in an industrial setting.[3][4]
Thionyl chloride reacts with methanol to generate hydrogen chloride (HCl) in situ, which acts as the catalyst for the esterification.[3] This method avoids the introduction of water, which can hinder the reversible esterification reaction.[1][5] Furthermore, the by-products of the reaction between thionyl chloride and methanol, sulfur dioxide (SO₂) and HCl, are gaseous and can be easily removed from the reaction mixture, helping to drive the equilibrium towards the product.[6]
Reaction Mechanism
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 5-chloronicotinic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, forming a protonated ester.
-
Deprotonation: A base (such as another molecule of methanol) removes the proton from the carbonyl oxygen, regenerating the catalyst and yielding the final ester product, this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 5-Chloronicotinic Acid | [7] |
| Reagents | Methanol, Thionyl Chloride | [8] |
| Product | This compound | [9] |
| CAS Number (Product) | 51269-81-9 | [9] |
| Molecular Formula (Product) | C₇H₆ClNO₂ | [9] |
| Molecular Weight (Product) | 171.58 g/mol | [9] |
| Typical Yield | >95% | [8] |
| Typical Purity | >98% | [8] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [9] |
Experimental Protocol: Large-Scale Synthesis of this compound
This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated fume hood or a designated chemical processing area with appropriate personal protective equipment (PPE).
Materials and Equipment
-
5-Chloronicotinic Acid (1.0 kg, 6.35 mol)
-
Methanol (5.0 L)
-
Thionyl Chloride (1.1 L, 15.1 mol)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
20 L Jacketed Glass Reactor with overhead stirrer, reflux condenser, and dropping funnel
-
Heating/Cooling Circulator
-
Rotary Evaporator
-
Large-scale filtration apparatus
-
Drying Oven
Procedure
-
Reactor Setup: Set up the 20 L jacketed glass reactor in a fume hood. Ensure all glassware is dry and the system is equipped with an overhead stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂), and a dropping funnel.
-
Charging Reagents: Charge the reactor with 5-chloronicotinic acid (1.0 kg) and methanol (5.0 L). Begin stirring to form a suspension.
-
Controlling Temperature: Cool the reactor contents to 0-5 °C using the heating/cooling circulator.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 L) to the stirred suspension via the dropping funnel over a period of 2-3 hours. Maintain the internal temperature below 10 °C during the addition. The addition is exothermic.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 65 °C). Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture into a larger vessel containing crushed ice and water (approximately 10 L). This step should be performed with vigorous stirring in a well-ventilated area due to the evolution of HCl and SO₂ gases. Neutralize the acidic solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution. Be cautious as this will generate a significant amount of CO₂ gas.[10]
-
Extraction: Transfer the neutralized mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 3 L).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to achieve high purity (>98%).
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Visualizing the Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Safety and Handling Considerations
The large-scale synthesis of this compound involves the use of hazardous chemicals that require strict safety protocols.
-
Thionyl Chloride (SOCl₂): Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release toxic gases (HCl and SO₂).[11][12] It can cause severe burns to the skin, eyes, and respiratory tract.[7][13]
-
Handling: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (neoprene or PVC), safety goggles, a face shield, and a lab coat.[12][14] For large-scale operations, a self-contained breathing apparatus (SCBA) may be necessary.[11]
-
Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[14]
-
Spills: In case of a spill, neutralize with a dry, inert material such as sand or sodium bicarbonate. Do not use water.[12]
-
-
Methanol: Methanol is a flammable and toxic liquid. Avoid contact with skin and eyes, and prevent inhalation of vapors.
-
5-Chloronicotinic Acid: While less hazardous than thionyl chloride, 5-chloronicotinic acid can cause skin and eye irritation. Standard laboratory PPE should be worn during handling.
All personnel involved in the synthesis must be thoroughly trained on the hazards of the chemicals and the emergency procedures. Safety showers and eyewash stations should be readily accessible.[7]
Conclusion
The Fischer esterification of 5-chloronicotinic acid using thionyl chloride and methanol provides a highly efficient and scalable route for the industrial production of this compound. The protocol detailed in this application note, when executed with the appropriate safety precautions, can deliver high yields of a high-purity product. The insights into the reaction mechanism, work-up procedures, and safety considerations are intended to empower researchers and chemical engineers to confidently and safely scale up the synthesis of this critical chemical intermediate.
References
-
LANXESS. (2015). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]
-
Bionium Scientific. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
-
ScienceLab.com. (2005, October 10). Thionyl chloride MSDS. Retrieved from [Link]
-
LookChem. (n.d.). Methyl 5-amino-6-chloronicotinate. Retrieved from [Link]
-
The Organic Synthesis Blog. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Experiment 5: Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
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- 4. merckmillipore.com [merckmillipore.com]
- 5. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
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- 7. actylislab.com [actylislab.com]
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- 14. westliberty.edu [westliberty.edu]
Application Notes & Protocols: Harnessing Flow Chemistry for the Synthesis of Methyl 5-chloronicotinate Derivatives
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on leveraging continuous flow chemistry for the synthesis and derivatization of Methyl 5-chloronicotinate. This document offers both theoretical insights and practical, step-by-step protocols for key chemical transformations, underscoring the advantages of flow chemistry in terms of safety, efficiency, and scalability.
Introduction: this compound and the Imperative for Advanced Synthesis
This compound is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its substituted pyridine core is a common motif in a wide array of biologically active molecules. Traditional batch synthesis methods for the derivatization of such intermediates often face challenges, including:
-
Exothermic Reactions: Many nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions are highly exothermic, posing safety risks and often requiring cryogenic conditions in batch mode, which are difficult to scale up.
-
Mass Transfer Limitations: Inefficient mixing in large batch reactors can lead to side reactions and reduced yields, particularly in heterogeneous reactions.
-
Handling of Hazardous Reagents: The use of pyrophoric or toxic reagents in large quantities in batch processes presents significant safety hazards.
-
Difficult Scale-Up: Translating a laboratory-scale batch process to industrial production is often non-linear and fraught with challenges related to heat and mass transfer.[1]
Continuous flow chemistry offers a compelling solution to these challenges by providing superior control over reaction parameters, enhancing safety, and enabling seamless scalability.[2] The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, while precise control over residence time and stoichiometry leads to higher yields and purities.[3]
This guide will focus on two key, high-impact transformations of this compound that are particularly amenable to flow chemistry:
-
Nucleophilic Aromatic Substitution (SNAr) with Amines: A fundamental reaction for the synthesis of various pharmaceutical intermediates.
-
Suzuki-Miyaura Cross-Coupling: A powerful C-C bond-forming reaction for creating complex molecular architectures.
Application Note I: Continuous Flow SNAr of this compound with N-Methylpiperazine
Rationale and Advantages in Flow
The reaction of this compound with a nucleophilic amine like N-methylpiperazine is a classic SNAr reaction. In a continuous flow setup, this transformation can be performed at elevated temperatures and pressures, significantly accelerating the reaction rate while maintaining a high degree of safety and control. The ability to operate above the solvent's boiling point is a key advantage of pressurized flow systems.[4]
Experimental Workflow Diagram
Caption: Workflow for the continuous SNAr of this compound.
Detailed Protocol
Step 1: Reagent Preparation
-
Solution A (Reactants): Prepare a solution of this compound (1.0 eq) and N-methylpiperazine (1.2 eq) in anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 0.5 M with respect to the limiting reagent.
-
Solution B (Quench): Prepare a saturated aqueous solution of ammonium chloride (NH4Cl).
Step 2: Flow System Assembly
-
Assemble the flow chemistry system as depicted in the workflow diagram above. Utilize PFA tubing for the reactor coil and ensure all connections are secure.
-
The system should consist of two high-pressure syringe pumps, a T-mixer for combining the reactant streams (if separated), a heated reactor coil, a back-pressure regulator (BPR), a second T-mixer for quenching, and a collection vessel. For this single-reactant stream protocol, Pump A will deliver the reactant solution and Pump B the quench solution.
Step 3: Reaction Execution
-
Prime Pump A with Solution A and Pump B with Solution B, ensuring no air bubbles are present in the lines.
-
Set the temperature of the reactor coil to 150 °C.
-
Set the back-pressure regulator to 10 bar to prevent the solvent from boiling.
-
Start pumping Solution A through the reactor at the desired flow rate to achieve the target residence time (see table below).
-
Once the system reaches a steady state (typically after 3-5 reactor volumes have passed through), introduce the quench solution (Solution B) via Pump B at a flow rate equal to that of Pump A.
-
Collect the product stream for analysis.
Optimization and Data
The following table provides a starting point for optimizing the reaction conditions. Residence time can be adjusted by changing the flow rate or the reactor volume.
| Parameter | Value | Rationale |
| Temperature | 150 °C | High temperature accelerates the reaction rate. |
| Pressure (BPR) | 10 bar | Prevents solvent boiling and ensures a stable liquid phase. |
| Residence Time | 10 - 30 min | Provides sufficient time for the reaction to reach completion. |
| Concentration | 0.5 M | A reasonable starting concentration for solubility and reaction kinetics. |
| Stoichiometry | 1.2 eq N-methylpiperazine | A slight excess of the amine drives the reaction to completion. |
Expected Outcome: High conversion (>95%) to the desired product, Methyl 5-(4-methylpiperazin-1-yl)nicotinate, with minimal side product formation.
Application Note II: Continuous Flow Suzuki-Miyaura Cross-Coupling
Rationale and Advantages in Flow
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis. However, batch processes can suffer from poor reproducibility and catalyst deactivation. Flow chemistry offers significant advantages by:
-
Precise Stoichiometry Control: Accurate pumping of reagents ensures a consistent and optimal ratio of reactants and catalyst.
-
Enhanced Mass Transfer: The small channel dimensions of flow reactors improve mixing, which is crucial for these multi-component reactions.[5]
-
Use of Heterogeneous Catalysts: Packed-bed reactors with immobilized palladium catalysts can be readily integrated into flow systems, simplifying product purification and enabling catalyst recycling.[6][7]
Experimental Workflow Diagram
Caption: Workflow for a homogeneous Suzuki-Miyaura cross-coupling in flow.
Detailed Protocol (Homogeneous Catalysis)
Step 1: Reagent Preparation
-
Solution A: In a suitable vessel, dissolve this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq) in a 4:1 mixture of Dioxane and water to a final concentration of 0.2 M with respect to the limiting reagent. Degas the solution thoroughly with argon or nitrogen.
-
Solution B: In a separate vessel, dissolve the palladium catalyst (e.g., Pd(PPh3)4, 2 mol%) in degassed dioxane.
Step 2: Flow System Assembly
-
Assemble the flow system as shown in the diagram, using HPLC pumps for accurate delivery of the reagent solutions.
Step 3: Reaction Execution
-
Prime both pumps with their respective solutions.
-
Set the reactor temperature to 120 °C and the BPR to 5 bar.
-
Start pumping Solution A and Solution B at flow rates that will achieve the desired residence time and maintain the correct stoichiometry upon mixing in the T-mixer.
-
Allow the system to reach a steady state before collecting the product stream.
-
The collected product will require an aqueous work-up and purification to remove the catalyst and salts.
Alternative Protocol (Heterogeneous Catalysis)
For a more streamlined process, a packed-bed reactor containing an immobilized palladium catalyst can be used. In this setup, a single solution containing the this compound, boronic acid, and base is pumped through the heated catalyst bed. This approach simplifies the setup and downstream processing, as the catalyst is retained within the reactor.
| Parameter | Value | Rationale |
| Temperature | 120 °C | Sufficient to drive the catalytic cycle effectively. |
| Pressure (BPR) | 5 bar | Maintains a single-phase system. |
| Residence Time | 15 - 45 min | Dependent on the activity of the catalyst. |
| Catalyst Loading | 1-5 mol% (homogeneous) | A typical range for Suzuki-Miyaura couplings. |
| Base | K2CO3 or Cs2CO3 | Common bases for this transformation. |
Expected Outcome: High yield of Methyl 5-phenylnicotinate. The use of a packed-bed reactor would result in a product stream with very low levels of palladium contamination.
Safety, Troubleshooting, and Scale-Up
-
Safety: Flow chemistry inherently enhances safety by minimizing the volume of hazardous reagents at any given time.[2] However, appropriate personal protective equipment should always be worn, and the system should be operated in a well-ventilated fume hood.
-
Troubleshooting (Clogging): Precipitation of salts or the product can lead to clogging of the reactor. This can often be mitigated by adjusting solvent composition, reducing concentrations, or using a wider diameter tubing for the reactor.[8]
-
Scale-Up: One of the primary advantages of flow chemistry is the ease of scale-up.[3] To increase production, the system can be run for longer periods ("scaling out") or by increasing the reactor volume and flow rates ("scaling up"). For larger scales, numbering-up (running multiple reactors in parallel) is also a viable strategy.[9]
Conclusion
The application of continuous flow chemistry to the synthesis of this compound derivatives offers significant advantages over traditional batch processing. The protocols outlined in this guide provide a solid foundation for researchers to explore these benefits, leading to safer, more efficient, and scalable synthetic routes for the production of valuable pharmaceutical and agrochemical intermediates. The precise control over reaction parameters afforded by flow systems opens up new avenues for process optimization and discovery.
References
- AMF - Advanced Microfluidics. (n.d.). Chemical processes with flow chemistry techniques.
- Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker's Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893.
- The Kappe Laboratory. (n.d.). Catalysis in Flow.
- Cantillo, D., & Kappe, C. O. (2014). Immobilized transition metals as catalysts for cross-couplings in continuous flow-a critical assessment of the reaction mechanism and metal leaching.
- A Perspective on Continuous Flow Chemistry in the Pharmaceutical Industry. (n.d.). UCD Research Repository.
- ResearchGate. (2014). Immobilized Transition Metals as Catalysts for Cross-Couplings in Continuous Flow - A Critical Assessment of the Reaction Mechanism and Metal Leaching.
-
MDPI. (2021). Continuous Flow Synthesis of Anticancer Drugs. Retrieved from [Link]
- AIR Unimi. (n.d.). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry.
- Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients.
- Britton, J., & Jamison, T. F. (2017). The assembly and use of continuous flow systems for chemical synthesis.
- AM Technology. (n.d.). Flow Chemistry Applications.
- Pharma's Almanac. (2017). Flow Chemistry: Pathway for Continuous API Manufacturing.
Sources
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- 2. d-nb.info [d-nb.info]
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- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Methyl 5-chloronicotinate
Introduction: The Strategic Advantage of Methyl 5-chloronicotinate in Medicinal Chemistry
This compound is a versatile and highly valuable starting material in the synthesis of complex bioactive molecules. Its pyridine core is a common motif in numerous pharmaceuticals and agrochemicals, and the presence of a chlorine atom at the 5-position provides a strategic handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the efficient and modular construction of diverse molecular architectures, making it an indispensable tool for researchers, scientists, and drug development professionals. The ester functionality at the 3-position offers an additional site for modification or can be hydrolyzed to the corresponding carboxylic acid, further expanding its synthetic utility.
This comprehensive guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive molecules, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer insights into the practical aspects of these transformations.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom on the pyridine ring of this compound is amenable to a range of powerful palladium-catalyzed cross-coupling reactions. These reactions have revolutionized modern organic synthesis due to their broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[1] The three primary transformations we will focus on are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Section 1: Suzuki-Miyaura Coupling for the Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[2][3] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active compounds.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The palladium(0) catalyst first undergoes oxidative addition to the aryl halide (this compound). The resulting palladium(II) complex then undergoes transmetalation with the organoboron species, which is activated by a base. Finally, reductive elimination from the palladium(II) complex yields the desired coupled product and regenerates the palladium(0) catalyst.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of Methyl 5-(4-fluorophenyl)nicotinate
This protocol details the synthesis of Methyl 5-(4-fluorophenyl)nicotinate, a biaryl compound that can serve as a precursor for various bioactive molecules.
Table 1: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 171.58 | 1.0 g | 5.83 |
| 4-Fluorophenylboronic acid | 139.92 | 1.22 g | 8.74 |
| Pd(PPh₃)₄ | 1155.56 | 337 mg | 0.29 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.61 g | 11.66 |
| 1,4-Dioxane | - | 20 mL | - |
| Water | - | 5 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask, add this compound (1.0 g, 5.83 mmol), 4-fluorophenylboronic acid (1.22 g, 8.74 mmol), and potassium carbonate (1.61 g, 11.66 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (337 mg, 0.29 mmol) to the flask. Then, add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 5-(4-fluorophenyl)nicotinate as a white solid.
Section 2: Buchwald-Hartwig Amination for the Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active compounds.[5][6] This reaction allows for the coupling of amines with aryl halides, providing access to a wide range of arylamines.
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine.[7] A base then facilitates the deprotonation of the coordinated amine to form a palladium amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst.[8]
Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Synthesis of Methyl 5-(phenylamino)nicotinate
This protocol describes the synthesis of Methyl 5-(phenylamino)nicotinate, a key intermediate in the synthesis of various bioactive compounds, including kinase inhibitors.
Table 2: Reagents and Materials for Buchwald-Hartwig Amination
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 171.58 | 1.0 g | 5.83 |
| Aniline | 93.13 | 0.65 mL | 7.00 |
| Pd₂(dba)₃ | 915.72 | 133 mg | 0.146 |
| XPhos | 476.65 | 139 mg | 0.292 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 840 mg | 8.74 |
| Toluene | - | 25 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube, add Pd₂(dba)₃ (133 mg, 0.146 mmol) and XPhos (139 mg, 0.292 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum and evacuate and backfill with argon three times.
-
Reagent Addition: Under argon, add this compound (1.0 g, 5.83 mmol), sodium tert-butoxide (840 mg, 8.74 mmol), and degassed toluene (25 mL).
-
Amine Addition: Add aniline (0.65 mL, 7.00 mmol) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 16 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 5-(phenylamino)nicotinate.
Section 3: Sonogashira Coupling for the Formation of C-C Triple Bonds
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[4] The resulting aryl alkynes are valuable intermediates in the synthesis of a wide array of bioactive molecules.
Mechanistic Overview
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the product and regenerates the Pd(0) catalyst. The copper(I) acetylide is formed in a separate cycle where the terminal alkyne reacts with a copper(I) salt in the presence of a base.
Diagram 3: Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Protocol: Synthesis of Methyl 5-(prop-2-yn-1-yloxy)nicotinate
This protocol outlines the synthesis of Methyl 5-(prop-2-yn-1-yloxy)nicotinate, a versatile building block for further synthetic transformations.
Table 3: Reagents and Materials for Sonogashira Coupling
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 171.58 | 1.0 g | 5.83 |
| Propargyl alcohol | 56.06 | 0.41 mL | 7.00 |
| PdCl₂(PPh₃)₂ | 701.90 | 205 mg | 0.29 |
| Copper(I) iodide (CuI) | 190.45 | 56 mg | 0.29 |
| Triethylamine (Et₃N) | 101.19 | 2.44 mL | 17.49 |
| Tetrahydrofuran (THF) | - | 25 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve this compound (1.0 g, 5.83 mmol) in degassed THF (15 mL) and degassed triethylamine (2.44 mL, 17.49 mmol).
-
Catalyst Addition: To this solution, add PdCl₂(PPh₃)₂ (205 mg, 0.29 mmol) and CuI (56 mg, 0.29 mmol) under an argon atmosphere.
-
Alkyne Addition: Add propargyl alcohol (0.41 mL, 7.00 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain Methyl 5-(prop-2-yn-1-yloxy)nicotinate.
Characterization of Synthesized Molecules
The successful synthesis of the target bioactive molecules must be confirmed through rigorous analytical characterization. The following techniques are essential for verifying the structure and purity of the products:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Conclusion: A Versatile Platform for Drug Discovery
This compound has proven to be an exceptionally useful and versatile building block in the synthesis of bioactive molecules. The palladium-catalyzed cross-coupling reactions discussed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and efficient methods for the construction of key C-C and C-N bonds. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this strategic starting material, thereby accelerating the discovery and development of novel therapeutics and other valuable chemical entities.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Video]. YouTube.
- Wikipedia. (2023, December 2).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- RSC Publishing. (2021). Nitropyridines in the Synthesis of Bioactive Molecules.
- MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- Organic Syntheses. (2019).
- BenchChem. (2025).
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Chemistry LibreTexts. (2023, June 30).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.).
- MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
- Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- National Institutes of Health. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Letters. (2003). Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (2025).
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- National Institutes of Health. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Google Patents. (n.d.).
- National Institutes of Health. (2024, February 16).
- National Institutes of Health. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- PubMed. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Pharmaceutical Technology. (2015, November 2). New Horizons for Cross-Coupling Reactions.
- Organic Chemistry Portal. (n.d.).
- MDPI. (2021).
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Application Notes and Protocols: Methyl 5-Chloronicotinate as a Versatile Building Block in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Pyridine Scaffolds in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. A significant number of clinically successful kinase inhibitors feature a pyridine-based core structure. This is due to the pyridine ring's ability to form key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of the adenine moiety of ATP. The strategic functionalization of the pyridine scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Methyl 5-chloronicotinate has emerged as a valuable and versatile starting material in the medicinal chemist's toolbox for the construction of these complex heterocyclic kinase inhibitors. Its utility stems from the presence of three key functional groups: the pyridine nitrogen, the chloro substituent, and the methyl ester. Each of these sites can be selectively manipulated to build molecular complexity and introduce pharmacologically important features. This application note will provide a detailed guide to the synthetic utility of this compound, focusing on key bond-forming reactions and providing detailed experimental protocols.
The Strategic Advantage of this compound in Kinase Inhibitor Synthesis
The chemical architecture of this compound offers a logical and efficient platform for the synthesis of diverse kinase inhibitor scaffolds. The chlorine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are foundational in modern drug discovery for their broad substrate scope and functional group tolerance.[1][2]
The methyl ester at the 3-position provides a handle for further derivatization, such as conversion to an amide, which can introduce additional hydrogen bonding interactions or serve as a linker to other molecular fragments. The pyridine nitrogen itself can influence the overall physicochemical properties of the final molecule, such as solubility and basicity.
Core Synthetic Strategies and Experimental Protocols
This section details the key synthetic transformations involving this compound, providing step-by-step protocols for its application in the synthesis of kinase inhibitor precursors.
Suzuki-Miyaura Coupling: Forging the Biaryl Core
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and it is widely employed to construct the biaryl or aryl-heteroaryl core of many kinase inhibitors.[3] In this context, the chloro group of this compound is displaced by an aryl or heteroaryl group from a boronic acid or ester.
Reaction Causality: The palladium catalyst undergoes oxidative addition into the C-Cl bond of this compound. Following this, transmetalation with the boronic acid derivative and subsequent reductive elimination forms the new C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand is crucial for an efficient reaction, with bulky, electron-rich phosphine ligands often enhancing the rate of oxidative addition to the relatively unreactive aryl chloride.
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Synthesis of Methyl 5-phenylnicotinate
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 171.58 | 1.72 g (10.0 mmol) |
| Phenylboronic acid | 1.2 | 121.93 | 1.46 g (12.0 mmol) |
| Tetrakis(triphenylphosphine)palladium(0) | 0.03 | 1155.56 | 347 mg (0.3 mmol) |
| Potassium carbonate (K₂CO₃) | 2.0 | 138.21 | 2.76 g (20.0 mmol) |
| 1,4-Dioxane | - | - | 40 mL |
| Water | - | - | 10 mL |
Procedure:
-
To an oven-dried 100 mL round-bottom flask, add this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (25 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 5-phenylnicotinate.
Buchwald-Hartwig Amination: Introducing the Key Amine Linker
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[1][4][5] This reaction is instrumental in coupling an amine to the pyridine core of this compound, a common structural motif in many kinase inhibitors that interact with the hinge region.
Reaction Causality: Similar to the Suzuki-Miyaura coupling, the reaction proceeds via a palladium catalytic cycle. The key difference is the nucleophile, which is an amine. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which can be challenging for C-N bond formation. The base is also a crucial parameter, with weaker bases often being sufficient and more compatible with sensitive functional groups.
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: Synthesis of Methyl 5-(phenylamino)nicotinate
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 171.58 | 1.72 g (10.0 mmol) |
| Aniline | 1.2 | 93.13 | 1.12 g (12.0 mmol) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.02 | 915.72 | 183 mg (0.2 mmol) |
| Xantphos | 0.04 | 578.68 | 231 mg (0.4 mmol) |
| Cesium carbonate (Cs₂CO₃) | 1.5 | 325.82 | 4.89 g (15.0 mmol) |
| Toluene | - | - | 50 mL |
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and cesium carbonate to an oven-dried Schlenk tube.
-
Add this compound and aniline to the tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 5-(phenylamino)nicotinate.
Hydrazinolysis of the Methyl Ester
The methyl ester of the nicotinate can be readily converted to a hydrazide, which is a versatile intermediate for the synthesis of various five-membered heterocycles, such as pyrazoles and oxadiazoles, that are present in some kinase inhibitors.[1]
Reaction Causality: This is a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The methoxy group is displaced, forming the more stable hydrazide. The reaction is typically carried out in an alcohol solvent at elevated temperatures.
Caption: Hydrazinolysis of this compound.
Experimental Protocol: Synthesis of 5-Chloronicotinohydrazide
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 171.58 | 1.72 g (10.0 mmol) |
| Hydrazine hydrate (64%) | 5.0 | 50.06 | 3.9 mL (50.0 mmol) |
| Methanol | - | - | 20 mL |
Procedure:
-
To a 50 mL round-bottom flask, add this compound and methanol.
-
Add hydrazine hydrate dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 70 °C) and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography to yield 5-chloronicotinohydrazide.
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound is a readily available and highly versatile building block for the synthesis of kinase inhibitors. The strategic and sequential application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the efficient construction of diverse and complex molecular architectures. The protocols provided in this application note serve as a practical guide for researchers in the field of drug discovery to leverage the synthetic potential of this valuable starting material in the quest for novel and effective kinase inhibitors.
References
- Google Patents. ES2739814T3 - Compounds of (3- (5-Chloro-2-hydroxyphenyl) -1-benzoyl-1H-pyrazole substituted as histone demethylase inhibitors.
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC - NIH. [Link]
- Google Patents. WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES.
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors - ResearchGate. [Link]
- Google Patents. WO2013025805A1 - Substituted (e)-n'-(1-phenylethylidene) benzohydrazide analogs as histone demethylase inhiitors.
-
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition - NIH. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. [Link]
-
Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling - MDPI. [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. [Link]
-
Googleapis.com. ( 12 ) United States Patent. [Link]
-
Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - NIH. [Link]
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Application Note: Strategic Diversification of Methyl 5-chloronicotinate for Compound Library Synthesis
Introduction: The Strategic Value of the Nicotinate Scaffold
In the landscape of medicinal chemistry and drug discovery, the substituted pyridine ring is a cornerstone scaffold, present in a multitude of clinically successful drugs.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a highly sought-after motif. Methyl 5-chloronicotinate, in particular, has emerged as a powerful and versatile starting material for the creation of compound libraries. This is due to its two distinct and orthogonally reactive handles: the ester at the 3-position and the chloro group at the 5-position.
The electron-withdrawing nature of both the ester and the ring nitrogen activates the chlorine atom, making it amenable to a variety of modern cross-coupling reactions that are often challenging with other aryl chlorides.[3] This note provides a detailed guide on leveraging this reactivity through three principal synthetic avenues: Suzuki-Miyaura C-C bond formation, Buchwald-Hartwig C-N bond formation, and Nucleophilic Aromatic Substitution (SNAr). We will explore the mechanistic rationale behind protocol choices and provide robust, step-by-step procedures for implementation in a library synthesis context.
Core Diversification Workflow
The generation of a compound library from this compound follows a logical workflow. The primary diversification occurs at the C5 position via cross-coupling or SNAr, followed by secondary modification of the C3-ester. This staged approach allows for the rapid generation of thousands of unique analogues from a common intermediate.
Caption: General workflow for library synthesis from this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon and carbon-heteroatom bonds.[4] For an electron-deficient substrate like this compound, these reactions provide a reliable path to a vast chemical space.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a premier method for creating biaryl and heteroaryl-aryl structures.[5][6] Its broad functional group tolerance and the general stability of boronic acids make it ideal for library synthesis.[7]
Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[8][9] The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-determining step.[9] The pyridine nitrogen can potentially coordinate to the palladium center, acting as a catalyst poison. Therefore, the choice of a bulky, electron-rich phosphine ligand is critical to both facilitate the oxidative addition of the less reactive C-Cl bond and prevent catalyst inhibition.[3][6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Optimized Protocol for Parallel Synthesis:
-
Array Preparation: In a 96-well reaction block, dispense 0.1 mmol (1.0 equiv) of an array of diverse aryl or heteroaryl boronic acids into individual wells.
-
Reagent Addition: To each well, add this compound (17.1 mg, 0.1 mmol, 1.0 equiv).
-
Catalyst/Base Slurry: Prepare a stock slurry of the catalyst and base. For a 96-well plate, suspend Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 5 mol% Pd), SPhos (41 mg, 0.1 mmol, 10 mol%), and K₃PO₄ (63.7 mg, 0.3 mmol, 3.0 equiv) in 10 mL of anhydrous 1,4-dioxane/water (4:1). Add 100 µL of this rapidly stirring slurry to each well.
-
Reaction Conditions: Seal the reaction block with a pierceable cap mat. Purge with argon or nitrogen for 15 minutes. Heat the block to 100 °C with vigorous shaking for 12-18 hours.
-
Workup & Analysis: Allow the block to cool to room temperature. Add 500 µL of ethyl acetate to each well. Filter the contents through a silica plug, washing with additional ethyl acetate. Analyze the crude product by LC-MS to confirm conversion.
-
Purification: Concentrate the filtrate and purify via preparative HPLC or supercritical fluid chromatography (SFC).
| Parameter | Recommended Condition | Rationale / Citation |
| Catalyst | Pd₂(dba)₃ / SPhos | Bulky, electron-rich ligand facilitates oxidative addition of aryl chlorides.[3] |
| Base | K₃PO₄ or K₂CO₃ | Strong enough to facilitate transmetalation without promoting ester hydrolysis.[4][8] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Biphasic system aids in dissolving both organic and inorganic reagents.[10] |
| Temperature | 80-110 °C | Sufficient thermal energy to overcome the activation barrier for C-Cl bond cleavage. |
Buchwald-Hartwig Amination for C-N Bond Formation
For accessing aniline and N-heteroaryl derivatives, the Buchwald-Hartwig amination is the gold standard.[11] This reaction couples an amine with an aryl halide and has revolutionized medicinal chemistry by providing facile access to compounds previously requiring harsh or multi-step syntheses.[12][13]
Mechanistic Insight: Similar to the Suzuki coupling, the mechanism involves an oxidative addition, base-mediated amine coordination and deprotonation, and reductive elimination.[13] The choice of base is critical; it must be strong enough to deprotonate the amine-palladium complex but not so nucleophilic that it competes in side reactions. Sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) are commonly used.[12] Again, bulky, electron-rich phosphine ligands are required to achieve good results with aryl chlorides.[12][14]
Optimized Protocol for Library Synthesis:
-
Reagent Plates: Prepare a plate with this compound (17.1 mg, 0.1 mmol, 1.0 equiv) in each well. Prepare a separate plate with a library of primary or secondary amines (0.12 mmol, 1.2 equiv).
-
Catalyst System: Use a pre-catalyst such as [Pd(cinnamyl)Cl]₂ with a ligand like tBuXPhos, or a G3-precatalyst.
-
Reaction Setup: In a glovebox, add NaOtBu (14.4 mg, 0.15 mmol, 1.5 equiv) to each well of the starting material plate. Add the pre-catalyst (e.g., XPhos Pd G3, 2 mol%) to each well.
-
Solvent and Amine Addition: Add 500 µL of anhydrous toluene or dioxane to each well. Transfer the amine solutions from the amine plate to the reaction plate.
-
Reaction Conditions: Seal the plate and heat to 100-110 °C with shaking for 12-24 hours.
-
Quenching and Workup: Cool the plate. Quench each well by adding 200 µL of saturated aqueous NH₄Cl solution. Add 500 µL of ethyl acetate, shake, and separate the organic layer.
-
Analysis and Purification: Analyze the crude organic extracts by LC-MS. Purify by an appropriate chromatographic method.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in this compound, further activated by the C3-ester, makes the C5-chloro group susceptible to Nucleophilic Aromatic Substitution (SNAr).[15] This provides a palladium-free method to install a range of nucleophiles, particularly O-, S-, and some N-based groups.
Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism through a discrete, negatively charged intermediate known as a Meisenheimer complex.[16] The stability of this intermediate is key to the reaction's success. The rate is enhanced by strong electron-withdrawing groups on the aromatic ring and a good leaving group. While chlorine is not as effective a leaving group as fluorine, the cumulative electronic pull in this substrate makes the reaction feasible, especially with soft, polarizable nucleophiles like thiols or with strong bases and elevated temperatures for alcohols and amines.[17]
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Application Note: Mastering Regioselectivity in the Functionalization of Methyl 5-chloronicotinate
Abstract: Methyl 5-chloronicotinate is a pivotal building block in medicinal chemistry and materials science, valued for its electronically distinct pyridine scaffold. The strategic functionalization of this heterocycle is paramount for the synthesis of novel derivatives, with regioselectivity being the critical determinant of reaction outcomes. This guide provides an in-depth analysis of the factors governing regioselectivity in key transformations of this compound. We will explore the mechanistic underpinnings of Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
This compound, a derivative of nicotinic acid (Vitamin B3), presents a unique chemical landscape.[1][2] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is amplified by the electron-withdrawing nature of the methyl ester group at the C3 position. The chlorine atom at C5 serves as a versatile handle, acting as a leaving group in both nucleophilic substitution and cross-coupling reactions.
Understanding and controlling the regioselectivity of reactions at the pyridine core is essential for directing synthetic pathways toward the desired constitutional isomer.[3] The interplay between the ring nitrogen and the substituents at C3 and C5 creates a nuanced electronic environment that dictates the site of reactivity.
Caption: Structure of this compound.
Nucleophilic Aromatic Substitution (SNAr): A Game of Intermediates
The electron-deficient nature of the pyridine ring makes this compound a suitable substrate for Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[4][5]
The Principle of Regioselectivity in SNAr
Regioselectivity is dictated by the stability of the Meisenheimer intermediate. The negative charge of the intermediate is stabilized by electron-withdrawing groups, particularly those positioned ortho or para to the site of attack, as this allows for delocalization of the charge onto the substituent.[5][6] In the case of this compound, both the ring nitrogen and the C3-ester group act as powerful electron-withdrawing entities.
A nucleophile (Nu⁻) can, in principle, attack any of the carbon atoms bearing a hydrogen or the chlorine. However, substitution of hydrogen is extremely rare. The productive attack occurs at the C5 position, displacing the chloride leaving group. The stability of the resulting intermediate is enhanced by delocalization of the negative charge onto the electronegative ring nitrogen, which is para to the site of attack.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions of Methyl 5-chloronicotinate
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving Methyl 5-chloronicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific, yet challenging, substrate. As an electron-deficient heteroaromatic chloride, this compound presents a unique set of obstacles in achieving high-yield, clean conversions. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities.
I. Understanding the Challenges with this compound
This compound is an attractive building block in medicinal chemistry. However, its electronic properties and the inherent stability of the carbon-chlorine bond make it a less reactive substrate in Suzuki couplings compared to its bromide or iodide counterparts.[1][2][3] The primary hurdles you may encounter include:
-
Slow or No Reaction: The C-Cl bond's strength necessitates a highly active catalyst for efficient oxidative addition, the first and often rate-limiting step of the catalytic cycle.[2][4]
-
Low Yields: Incomplete conversion is a frequent issue, often stemming from catalyst deactivation, side reactions, or suboptimal reaction conditions.[5][6]
-
Side Reactions: The formation of byproducts such as dehalogenated starting material or homocoupled products can significantly reduce the yield of the desired product.[4][7]
-
Substrate Instability: The ester functional group may be susceptible to hydrolysis under basic reaction conditions, especially at elevated temperatures.[8]
This guide will systematically address these challenges, providing both the underlying chemical reasoning and actionable solutions.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
This is the most common problem and can be attributed to several factors. A logical troubleshooting workflow is essential.
dot
Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.
Potential Cause 1.1: Inadequate Catalyst Activity
The oxidative addition of an aryl chloride to a Pd(0) center is significantly more challenging than for aryl bromides or iodides.[1][3] Standard catalysts like Pd(PPh₃)₄ may be insufficient.
Solutions:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center and promote the oxidative addition step.[9][10] Excellent choices include:
-
Catalyst Source: Use a reliable Pd(0) source or a pre-catalyst. Pd(OAc)₂ or Pd₂(dba)₃ are common precursors that are reduced in situ to the active Pd(0) species.[8] However, this reduction can sometimes be inefficient.[12] Using a well-defined pre-catalyst that readily forms the active species can improve consistency.[13]
Potential Cause 1.2: Suboptimal Reaction Conditions
-
Temperature: Aryl chloride couplings often require higher temperatures (typically 80-120 °C) to overcome the activation energy of the C-Cl bond cleavage.[5]
-
Base: The base plays a crucial role in the transmetalation step, forming a more nucleophilic boronate species.[8][14] For challenging substrates, stronger, non-nucleophilic bases are often required.
-
Solvent: The choice of solvent can influence catalyst solubility, stability, and reactivity.[15][16][17][18][19]
Issue 2: Significant Formation of Dehalogenated Byproduct
The presence of a significant amount of Methyl 5-nicotinate (the dehalogenated starting material) points to a competing reductive dehalogenation pathway.[4]
Mechanism of Dehalogenation: A palladium-hydride (Pd-H) species is often implicated in this side reaction.[1] This can form from the reaction of the palladium complex with trace water, alcohols (if used as solvent), or certain bases.[1][4] Reductive elimination of Ar-H from the Ar-Pd-H intermediate yields the dehalogenated product.
Solutions:
-
Choice of Base: Stronger bases like alkoxides (e.g., NaOtBu) can sometimes promote dehalogenation.[7] Switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ can be beneficial.[7][9]
-
Solvent Purity: If using aprotic solvents like dioxane or THF, ensure they are anhydrous and peroxide-free.[20] Protic solvents like alcohols can be a direct source of the hydride and should generally be avoided unless part of a well-established aqueous system.[4][7]
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical.[20] Oxygen can lead to catalyst decomposition pathways that may contribute to side reactions. Ensure all solvents are thoroughly degassed (e.g., by several freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and the reaction is maintained under a positive pressure of an inert gas.[5][20]
Issue 3: Presence of Homocoupled Boronic Acid Byproduct
The formation of a biaryl product derived from the coupling of two boronic acid molecules is another common side reaction.
Potential Causes:
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of boronic acids.[20]
-
Catalyst Decomposition: Inactive palladium species can sometimes catalyze this undesired reaction.
Solutions:
-
Strictly Anaerobic Conditions: This is the most critical factor. As mentioned above, ensure thorough degassing of all reagents and maintain a robust inert atmosphere throughout the reaction.[20]
-
Use Fresh Reagents: Boronic acids can degrade over time. Use high-purity, fresh boronic acid.[20]
Issue 4: Hydrolysis of the Methyl Ester
The appearance of 5-chloronicotinic acid suggests that the ester group is being hydrolyzed under the reaction conditions.
Potential Causes:
-
Strongly Basic Conditions and High Temperatures: The combination of a strong base and elevated temperatures can promote ester saponification.[8]
-
Prolonged Reaction Times: The longer the reaction is heated in the presence of base and water, the greater the chance of hydrolysis.
Solutions:
-
Choice of Base: Use the mildest base that effectively promotes the coupling. While strong bases are often needed, consider K₂CO₃ or even KF, which can be effective while being less harsh than hydroxides.[8][9]
-
Temperature and Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop heating as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Anhydrous Conditions: If ester hydrolysis is a persistent issue, switching to strictly anhydrous conditions (anhydrous solvent and base) may be necessary, though this can sometimes slow down the desired coupling reaction.
III. Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for coupling this compound?
For challenging aryl chlorides like this, a combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich biaryl phosphine ligand is highly recommended.[9][21] Catalyst systems based on SPhos, XPhos, or RuPhos often give excellent results.[9][10] Using a pre-formed catalyst can also improve reproducibility.
Q2: How much catalyst loading should I use?
Typically, catalyst loadings in the range of 1-5 mol % of palladium are a good starting point for optimization. For highly efficient systems, it may be possible to reduce the loading to as low as 0.05 mol %.[22]
Q3: My boronic acid is not very stable. What can I do?
Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition via protodeboronation.[4][23] If you suspect your boronic acid is degrading, consider using a more stable derivative, such as a pinacol ester (a boronate ester).[4][20] These are generally more robust and can release the boronic acid under the reaction conditions.
Q4: Should I use water in my reaction?
The use of water can be beneficial. A biphasic system (e.g., Toluene/water) or a mixed solvent system (e.g., Dioxane/water) can help dissolve the inorganic base, which often accelerates the transmetalation step.[5][18] However, if ester hydrolysis is a major concern, anhydrous conditions should be explored.
Q5: I'm seeing multiple unidentified spots on my TLC plate. What could be the issue?
Multiple spots could indicate a range of side reactions, including homocoupling of the starting halide, homocoupling of the boronic acid, dehalogenation, or decomposition of the starting materials or product.[6][24] A systematic approach is needed:
-
Run Control Reactions: Run the reaction without the boronic acid and without the aryl chloride to see if either starting material is unstable under the reaction conditions.
-
Analyze Byproducts: If possible, isolate and characterize the major byproducts to understand the competing reaction pathways.
-
Re-evaluate Conditions: Based on the identity of the byproducts, revisit the troubleshooting guide to address the specific side reaction (e.g., improve inertness to prevent homocoupling, change the base to reduce dehalogenation).
IV. Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol serves as a robust starting point for optimization.
dot
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.1 - 1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
-
Degassed water (if applicable)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid, the base, the palladium source, and the ligand.
-
Seal the flask with a septum, and cycle between vacuum and an inert atmosphere (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the degassed solvent (and water, if used) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.
-
Combine the organic filtrates, wash with water and then brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table of Recommended Conditions for Optimization
| Parameter | Starting Condition | Alternative Conditions to Try | Rationale for Change |
| Pd Source (mol%) | Pd(OAc)₂ (2%) | Pd₂(dba)₃ (1%), SPhos Precatalyst (2%) | Ensure efficient generation of active Pd(0). |
| Ligand (mol%) | SPhos (4%) | XPhos (4%), P(t-Bu)₃ (4%) | Optimize for steric and electronic effects. |
| Base (equiv) | K₃PO₄ (2.0) | Cs₂CO₃ (2.0), K₂CO₃ (3.0) | Modulate basicity to enhance reaction or reduce side reactions. |
| Solvent | Dioxane/H₂O (4:1) | Toluene, THF/H₂O (4:1) | Solvent can affect solubility and reaction rates.[15][16] |
| Temperature (°C) | 100 | 80, 110 | Balance reaction rate against potential decomposition. |
V. Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, is a highly achievable transformation with careful optimization and attention to detail. The key to success lies in selecting a highly active catalyst system capable of activating the robust C-Cl bond, maintaining a strictly inert atmosphere to prevent side reactions, and fine-tuning the base and solvent to maximize yield while minimizing byproduct formation. This guide provides a framework for systematically troubleshooting and optimizing your reaction conditions, enabling the efficient synthesis of valuable nicotinic acid derivatives.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
Journal of the American Chemical Society. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction | Request PDF. [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. [Link]
-
White Rose Research Online. The iron-catalysed Suzuki coupling of aryl chlorides. [Link]
-
Wordpress. Use of Base Metals in Suzuki Coupling. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
PubMed. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [Link]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
PubMed Central. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. [Link]
-
ACS Publications. Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti) for Degradation of Pollutants and Cross-Coupling Reaction. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
HEIA-FR. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]
-
PubMed Central. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]
-
ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics. [Link]
-
The Buchwald Research Group. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. researchgate.net [researchgate.net]
- 19. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Technical Support Center: Navigating Byproducts in Methyl 5-Chloronicotinate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-chloronicotinate. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use in chemical synthesis. Our focus is on understanding and mitigating the formation of common byproducts to enhance reaction efficiency, product purity, and the reliability of your synthetic processes.
Introduction: The Reactivity Landscape of this compound
This compound is a versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its pyridine core, substituted with both an electron-withdrawing ester and a halogen, presents a unique reactivity profile. While this profile is advantageous for a variety of transformations, it also predisposes the molecule to several side reactions. This guide is structured to help you identify, understand, and control these unintended reaction pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
This compound is a common substrate for palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. However, several byproducts can diminish the yield of the desired product.
Question 1: I am observing a significant amount of a byproduct with a mass corresponding to my boronic acid/ester dimer in a Suzuki-Miyaura coupling. What is happening and how can I prevent it?
Answer: This byproduct is the result of homocoupling , a common side reaction in Suzuki-Miyaura coupling where two molecules of the organoborane reagent couple with each other.
Causality: Homocoupling is often promoted by the presence of soluble Pd(II) species and oxygen in the reaction mixture.[1][2] The electron-deficient nature of the pyridine ring in this compound can sometimes make the desired cross-coupling reaction competitive with this side reaction, especially under suboptimal conditions. Inadequate degassing of solvents and reagents is a primary contributor to increased homocoupling.[1][2]
Troubleshooting Workflow for Homocoupling:
Caption: Troubleshooting logic for minimizing homocoupling.
Experimental Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Reaction
-
Reagent and Solvent Preparation:
-
Ensure all solvents are anhydrous and thoroughly degassed. A common method is to sparge with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. For more sensitive reactions, a freeze-pump-thaw cycle is recommended.
-
Use high-purity reagents.
-
-
Reaction Setup:
-
Assemble the reaction glassware under an inert atmosphere.
-
To a solution of this compound (1.0 eq) and the boronic acid or ester (1.1-1.5 eq) in the degassed solvent (e.g., dioxane, DMF), add the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Upon completion, proceed with a standard aqueous workup, being mindful of the potential for hydrolysis (see Question 3).
-
Question 2: My mass spectrometry data shows a peak corresponding to Methyl nicotinate, which is missing the chloro-substituent. What is this byproduct and how is it formed?
Answer: This byproduct is the result of dehalogenation , where the chlorine atom on the pyridine ring is replaced by a hydrogen atom.
Causality: Dehalogenation can be a significant side reaction in palladium-catalyzed cross-coupling reactions. It can occur through several mechanisms, including the reaction of the organopalladium intermediate with sources of hydride, such as solvent, base, or impurities.[3]
Troubleshooting Strategies for Dehalogenation:
| Strategy | Rationale |
| Use High-Purity Solvents and Reagents | Minimizes potential sources of hydride that can lead to dehalogenation. |
| Optimize Base Selection | Some bases, particularly alkoxides in the presence of alcohols, can generate hydrides. Consider using carbonate or phosphate bases. |
| Choose Appropriate Ligands | Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling over dehalogenation. |
| Control Reaction Temperature | Higher temperatures can sometimes promote dehalogenation. Running the reaction at the lowest effective temperature is advisable. |
Category 2: General Reaction Stability
Beyond specific coupling reactions, the inherent chemical nature of this compound can lead to undesired byproducts under various conditions.
Question 3: I am isolating my product and notice a significant amount of 5-Chloronicotinic acid. How can I prevent this?
Answer: This byproduct is due to the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Causality: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, particularly in the presence of water. This can occur during the reaction itself if aqueous bases are used or if there is residual water in the solvents, and also during aqueous workup procedures.
Troubleshooting Workflow for Hydrolysis:
Caption: Logic for preventing ester hydrolysis.
Experimental Protocol: Preventing Hydrolysis During Workup
-
Quenching: Quench the reaction with a saturated solution of a neutral salt (e.g., NH₄Cl) instead of water or acidic/basic solutions, if possible.
-
Extraction:
-
Extract the product into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane).
-
If a basic wash is necessary (e.g., with saturated NaHCO₃ solution), perform it quickly and at a low temperature to minimize the duration of contact.
-
-
Drying and Concentration:
-
Thoroughly dry the organic layer with a suitable drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentrate the product under reduced pressure at a moderate temperature.
-
Question 4: In high-temperature reactions, I observe gas evolution and the formation of multiple unidentified byproducts. What could be happening?
Answer: At elevated temperatures, you may be observing thermal decomposition , potentially involving decarboxylation .
Causality: While the direct decarboxylation of the methyl ester is not as facile as that of a carboxylic acid, thermal stress can lead to fragmentation of the molecule. If any hydrolysis to 5-chloronicotinic acid has occurred, the resulting carboxylic acid can undergo decarboxylation to produce 5-chloropyridine. The thermal decomposition of related organic molecules can be complex, often involving radical pathways.[4][5][6][7]
Mitigation Strategies for Thermal Decomposition:
| Strategy | Rationale |
| Lower Reaction Temperature | The most direct way to prevent thermal decomposition. If the desired reaction is too slow at lower temperatures, consider alternative catalysts or reagents that allow for milder conditions. |
| Use of Microwave Irradiation | Microwave heating can sometimes promote the desired reaction at a lower bulk temperature and shorter reaction time, potentially minimizing thermal decomposition. |
| Inert Atmosphere | Conducting the reaction under an inert atmosphere can prevent oxidative decomposition pathways that may be initiated at high temperatures. |
Question 5: My reaction mixture becomes viscous and difficult to stir, and I have trouble isolating my product. What could be the cause?
Answer: This could be due to polymerization of the starting material or reactive intermediates.
Causality: Unsaturated monomers, especially those with activating groups, can be susceptible to polymerization under certain conditions, such as the presence of radical initiators (which can be formed at high temperatures or from trace impurities) or strong acids/bases.[8][9][10] While less common for this specific substrate, it is a possibility, particularly in reactions that generate highly reactive species.
Troubleshooting Polymerization:
| Strategy | Rationale |
| Add a Radical Inhibitor | For reactions suspected of proceeding through a radical mechanism, a small amount of an inhibitor like BHT (butylated hydroxytoluene) or TEMPO can be added, provided it does not interfere with the desired reaction. |
| Control Stoichiometry and Addition Rate | Slow addition of a reactive reagent can prevent the buildup of high concentrations of reactive intermediates that might initiate polymerization. |
| Purify Starting Materials | Ensure that the this compound and other reagents are free from impurities that could act as polymerization initiators. |
Summary of Common Byproducts and Mitigation Strategies
| Byproduct | Common Reaction Type | Causality | Key Mitigation Strategies |
| Homocoupled Product | Suzuki-Miyaura Coupling | Presence of O₂ and Pd(II) | Thoroughly degas solvents; use Pd(0) catalyst; optimize base. |
| Dehalogenated Product | Cross-Coupling Reactions | Presence of hydride sources | Use high-purity, anhydrous reagents and solvents; optimize base and ligand. |
| 5-Chloronicotinic Acid | General (especially with aqueous workup) | Hydrolysis of the methyl ester | Use anhydrous conditions; minimize contact with aqueous acid/base during workup. |
| 5-Chloropyridine | High-Temperature Reactions | Decarboxylation of hydrolyzed byproduct | Control reaction temperature; use milder reaction conditions. |
| Polymeric Material | Various | Uncontrolled polymerization of reactive species | Add inhibitors (if compatible); control reagent concentration; purify starting materials. |
This technical support guide is intended to provide a framework for troubleshooting common issues in reactions involving this compound. Successful organic synthesis often requires careful optimization of reaction parameters, and a thorough understanding of potential side reactions is crucial for this process.
References
-
Pharmaffiliates. (n.d.). Methyl Nicotinate-impurities. Retrieved from [Link]
- Pillai, S., & Singh, R. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy Research, 5(8), 4335-4340.
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.
-
Wikipedia. (2023, December 29). Polymerisation inhibitor. In Wikipedia. [Link]
- Sangermano, M., et al. (2024). Use of pyridine derivatives as inhibitor/retarding agent for photoinduced cationic polymerization of epoxides. Reactive and Functional Polymers, 200, 105922.
- De, S., et al. (2016). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. ACS Omega, 1(5), 948-955.
-
Reddit. (2022, March 25). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
- Hussain, S., et al. (2023).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Shimadzu. (n.d.). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Retrieved from [Link]
- Brown, B. R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society, 5(2), 131-146.
- Royal Society of Chemistry. (2023). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry.
-
Chemistry Stack Exchange. (2017, December 27). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?. Retrieved from [Link]
- Earle, M. J., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Green Chemistry, 15(11), 3178-3190.
- Castro, E. A., Moodie, R. B., & Sansom, P. J. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, (5), 737-742.
- Singh, L., et al. (1985). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 62(3), 222-224.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- de Lijser, H. J. P., et al. (2007). Mechanisms of thermal decomposition of organic monolayers grafted on (111) silicon. The Journal of Physical Chemistry C, 111(43), 15643-15652.
-
ResearchGate. (n.d.). Pharmaceutical Impurities: An Overview. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
- Butler, A. R., & Robertson, I. H. (1975). Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (6), 624-627.
- Wang, Z., et al. (2023). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Molecules, 28(14), 5489.
- Hartwig, J. F., et al. (2018). Trimethylphosphate as a Methylating Agent for Cross Coupling: A Slow-Release Mechanism for the Methylation of Arylboronic Esters. Journal of the American Chemical Society, 140(51), 17874-17878.
- Kanavarioti, A. (1986). Kinetics of the hydrolysis of guanosine 5'-phospho-2-methylimidazolide. Origins of Life and Evolution of Biospheres, 17(1), 1-15.
- Reddy, G. O., et al. (2008). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of the Serbian Chemical Society, 73(10), 965-976.
- Okamoto, Y., & Aoyama, Y. (1989). Cross-Coupling of Bromonitrobenzenes with Organozinc Reagents in Mixed Solvents. Chemistry Letters, 18(6), 941-944.
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- 2. reddit.com [reddit.com]
- 3. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 4. The mechanism of thermal decarboxylation - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Mechanisms of thermal decomposition of organic monolayers grafted on (111) silicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Failed Methyl 5-chloronicotinate Reactions
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals working with Methyl 5-chloronicotinate. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to address the common challenges encountered during palladium-catalyzed cross-coupling reactions of this versatile building block. As an electron-deficient heteroaryl chloride, this compound presents unique challenges, primarily related to catalyst activity and reaction kinetics. This guide will equip you with the knowledge to diagnose and resolve these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and reactivity of this compound.
Q1: Why are my palladium-catalyzed reactions with this compound failing or giving low yields?
A1: Low yields or reaction failures with pyridine-containing substrates are a common challenge in palladium-catalyzed cross-coupling. The primary reason is often the inhibition or deactivation of the palladium catalyst. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming inactive catalyst species and hindering the catalytic cycle.[1] Additionally, as a heteroaryl chloride, this compound is generally less reactive than its bromo or iodo counterparts, necessitating more active catalyst systems and carefully optimized conditions to achieve efficient oxidative addition.[2][3]
Q2: What are the key considerations when setting up a Suzuki-Miyaura or Buchwald-Hartwig reaction with this substrate?
A2: There are several critical parameters to control:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction vessel, solvents, and reagents are thoroughly deoxygenated, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
-
Reagent Purity: Water and other protic impurities can lead to side reactions like protodeboronation of the boronic acid in Suzuki couplings.[4] Ensure all reagents and solvents are anhydrous.
-
Ligand Choice: For electron-deficient pyridines, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to shield the palladium from the pyridine nitrogen and promote the desired catalytic activity.[1]
-
Base Selection: The choice of base is crucial and depends on the specific reaction. Strong, non-nucleophilic bases are typically used in Buchwald-Hartwig aminations, while inorganic bases are common in Suzuki couplings. The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of your starting materials or products.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods. For TLC, ensure you have a good solvent system that provides clear separation of your starting material, product, and any major byproducts. For LC-MS, it is the most definitive method for confirming the presence of your desired product and identifying potential side products by their mass.
Part 2: In-depth Troubleshooting Guide
This section provides a detailed, question-and-answer guide to specific problems you may encounter.
Issue 1: Low or No Product Yield
Q: I have set up my Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound, but I am observing very low conversion to the desired product. What should I investigate first?
A: Low or no yield is the most common issue and typically points to a problem with the catalytic cycle. A systematic approach to troubleshooting is essential.
Root Cause Analysis and Solutions:
-
Catalyst Deactivation/Inhibition: As mentioned, the pyridine nitrogen is a likely culprit.[1]
-
Solution: Increase the steric bulk of your phosphine ligand. Ligands like SPhos, XPhos, or RuPhos are designed to create a bulky coordination sphere around the palladium, which can prevent the pyridine nitrogen from binding and deactivating the catalyst.[1] Consider using a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) to ensure the palladium remains coordinated to the desired ligand.
-
-
Inefficient Oxidative Addition: Aryl chlorides are less reactive than bromides or iodides.[2][3]
-
Solution: Increase the reaction temperature. Higher temperatures can provide the necessary activation energy for the oxidative addition step. Microwave irradiation can also be highly effective in reducing reaction times and improving yields for less reactive chlorides.[2] Additionally, ensure your palladium source and ligand are appropriate for activating C-Cl bonds. Pre-catalysts are often more effective than generating the active catalyst in situ.
-
-
Poor Reagent Quality:
-
Boronic Acid Decomposition (Suzuki Coupling): Boronic acids can undergo protodeboronation, especially in the presence of moisture or at high temperatures.[4]
-
Solution: Use fresh, high-purity boronic acid. Consider using a more stable boronic ester (e.g., a pinacol ester). Ensure your solvent and base are anhydrous.
-
-
Amine Oxidation/Side Reactions (Buchwald-Hartwig Amination):
-
Solution: Ensure the amine is pure and the reaction is under a strictly inert atmosphere to prevent oxidation.
-
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low-yield reactions.
Issue 2: Formation of Significant Side Products
Q: My reaction is proceeding, but I am seeing significant amounts of side products, such as dehalogenated starting material or homocoupled products. How can I minimize these?
A: The formation of side products indicates that unproductive reaction pathways are competing with your desired cross-coupling.
Common Side Products and Their Mitigation:
-
Dehalogenation (Protodechlorination): This results in the formation of Methyl nicotinate.
-
Cause: This occurs when the palladium intermediate reacts with a hydride source in the reaction mixture (e.g., from the solvent or base) instead of the coupling partner.[3]
-
Solution:
-
Ensure Anhydrous Conditions: Meticulously dry all solvents and reagents.
-
Choice of Base: Avoid bases that can act as hydride donors.
-
Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this can increase the likelihood of side reactions.
-
-
-
Homocoupling of Boronic Acid (Suzuki Coupling): This leads to the formation of a biaryl derived from the boronic acid.
-
Cause: This side reaction is often favored when the transmetalation step is slow.
-
Solution:
-
Optimize Base and Solvent: The choice of base and solvent can significantly impact the rate of transmetalation. An aqueous mixture (e.g., dioxane/water) is often used in Suzuki couplings to facilitate this step.[5]
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can promote homocoupling.
-
-
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid under certain basic conditions, especially with prolonged heating.
-
Cause: Presence of water and a strong base.
-
Solution:
-
Use Anhydrous Conditions.
-
Choose a Milder Base: If ester hydrolysis is a significant issue, consider screening weaker bases (e.g., K₃PO₄ instead of Cs₂CO₃ or an alkoxide base).
-
Minimize Reaction Time and Temperature.
-
-
Part 3: Experimental Protocols
The following are recommended starting protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These should be considered as starting points for optimization.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from general procedures for the Suzuki coupling of chloropyridines.[2][5]
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.
Detailed Steps:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add finely powdered K₃PO₄ (2.0 mmol).
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is based on established methods for the amination of heteroaryl chlorides.[6][7]
Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination.
Detailed Steps:
-
To a dry Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 mmol), a suitable palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).
-
Add the desired amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Screening
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | XPhos Pd G3, RuPhos Pd G3 | Pre-catalysts are often more active and reproducible for challenging substrates.[1] |
| Ligand | SPhos, RuPhos, XPhos | (Included in pre-catalyst) | Bulky, electron-rich ligands are crucial for activating C-Cl bonds and preventing pyridine coordination.[1] |
| Base | K₃PO₄, Cs₂CO₃ | NaOtBu, LHMDS | The base must be strong enough to facilitate the catalytic cycle without causing side reactions.[8] |
| Solvent | Dioxane/H₂O, Toluene | Toluene, Dioxane, THF | Solvent choice affects solubility and the rates of the catalytic steps.[2][8] |
| Temperature | 80-120 °C (Conventional) or 120-150 °C (Microwave) | 80-110 °C | Chlorides often require higher temperatures for efficient oxidative addition.[2] |
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. BenchChem Technical Support.
-
Malig, T. C., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4258-4261. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Thomas, S. A., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC, 2018 Nov 19. [Link]
-
Ali, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4992. [Link]
-
ResearchGate. (2016). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2013). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. [Link]
-
Yoneda Labs. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Methyl 5-chloronicotinate Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Methyl 5-chloronicotinate. Each problem is analyzed to identify its root cause, and a step-by-step solution is provided.
Problem 1: Low or No Yield of this compound
A diminished or non-existent yield is a frequent challenge in esterification reactions. The primary cause often lies in incomplete reaction or degradation of the product.
Potential Causes and Solutions:
-
Incomplete Reaction: The esterification of 5-chloronicotinic acid is a reversible reaction.[1][2] To drive the equilibrium towards the product side, it is crucial to remove water as it forms.
-
Solution: Employ a Dean-Stark apparatus or add molecular sieves to the reaction mixture to sequester water. Alternatively, using a large excess of methanol can also shift the equilibrium to favor product formation.[1]
-
-
Insufficient Catalyst Activity: The reaction is typically catalyzed by a strong acid, such as sulfuric acid or thionyl chloride.[3][4][5] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[1][2]
-
Solution: Ensure the catalyst is fresh and added in the correct stoichiometric amount. For thionyl chloride, which reacts with the carboxylic acid to form a more reactive acyl chloride intermediate, ensure anhydrous conditions are maintained to prevent its decomposition.
-
-
Reaction Temperature and Time: Inadequate temperature or reaction time can lead to an incomplete reaction.
-
Poor Quality Starting Materials: Impurities in the 5-chloronicotinic acid or methanol can interfere with the reaction.
-
Solution: Use high-purity starting materials. Ensure methanol is anhydrous, as water will inhibit the reaction.
-
Problem 2: Formation of Impurities
The presence of side products can complicate purification and reduce the overall yield.
Potential Causes and Solutions:
-
Unreacted Starting Material: As mentioned, incomplete reaction is a common issue.
-
Solution: Refer to the solutions for "Low or No Yield" to drive the reaction to completion.
-
-
Side Reactions: At elevated temperatures, side reactions such as decarboxylation or polymerization may occur, although this is less common for this specific substrate under typical esterification conditions.
-
Solution: Optimize the reaction temperature. While reflux is generally required, excessively high temperatures should be avoided.
-
-
Hydrolysis of the Ester during Workup: During the neutralization and extraction steps, the ester can be hydrolyzed back to the carboxylic acid if the pH becomes too basic or if it's exposed to aqueous conditions for an extended period.[2]
Problem 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating the pure product can be challenging.
Potential Causes and Solutions:
-
Emulsion Formation During Extraction: The presence of both acidic and basic functionalities in the reaction mixture can lead to the formation of emulsions during aqueous workup.
-
Solution: Add brine (a saturated aqueous solution of NaCl) to the separatory funnel to break up emulsions. Gentle mixing, rather than vigorous shaking, can also help prevent their formation.
-
-
Product Co-distillation with Solvent: If the product is volatile, it may be lost during solvent removal under reduced pressure.
-
Solution: Use a rotary evaporator with careful control of the bath temperature and vacuum. A cold trap can help recover any volatile product.
-
-
Inefficient Crystallization: If purification is done by recrystallization, poor solvent choice or technique can result in low recovery.
-
Solution: Perform small-scale solvent screening to identify an appropriate recrystallization solvent or solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent method is the Fischer-Speier esterification of 5-chloronicotinic acid with methanol, using a strong acid catalyst like sulfuric acid.[4][7] An alternative and often higher-yielding method involves converting the 5-chloronicotinic acid to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.[3][8]
Q2: What is the role of the acid catalyst in the Fischer esterification?
The acid catalyst protonates the carbonyl oxygen of the 5-chloronicotinic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[1][2]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting material (5-chloronicotinic acid) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot (this compound) indicates the reaction is progressing. HPLC can also be used for more quantitative analysis.[9]
Q4: What is the best way to purify the final product?
The purification method depends on the scale of the reaction and the nature of any impurities.
-
Column Chromatography: This is a highly effective method for obtaining very pure product, especially on a smaller scale. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used.[4]
-
Recrystallization: For larger quantities, recrystallization from a suitable solvent is often more practical.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.
Q5: What are the key safety precautions to take during this synthesis?
-
Thionyl Chloride and Sulfuric Acid: Both are highly corrosive and react violently with water. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methanol: Methanol is toxic and flammable. Avoid inhalation and skin contact.
-
Refluxing Solvents: Ensure the reflux apparatus is set up correctly to prevent the escape of flammable vapors.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol outlines the synthesis using the classic Fischer esterification method.
Materials:
-
5-chloronicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloronicotinic acid and an excess of anhydrous methanol.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid. (Caution: CO₂ evolution).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound using Thionyl Chloride
This protocol utilizes the more reactive acyl chloride intermediate.
Materials:
-
5-chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Ice water
-
Saturated sodium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, suspend 5-chloronicotinic acid in anhydrous methanol.[3]
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension, maintaining a low temperature.[3]
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux for a few hours.[3] Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and evaporate the excess methanol under reduced pressure.[3]
-
Carefully add ice water to the residue.[3]
-
Neutralize the solution to a slightly alkaline pH with a saturated sodium carbonate solution.[3]
-
Extract the product with ethyl acetate.[3]
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[3]
-
Purify as needed.
Data Presentation
Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Reagent | Typical Reaction Conditions | Typical Yield | Advantages | Disadvantages |
| Fischer Esterification | H₂SO₄ | Reflux in Methanol | Moderate to Good[4][7] | Simple, uses common reagents | Reversible reaction, may require long reaction times |
| Acyl Chloride Formation | SOCl₂ | Reflux in Methanol | Good to Excellent[3] | High yielding, faster reaction | Thionyl chloride is corrosive and moisture-sensitive |
Visualizations
Experimental Workflow: Fischer Esterification
Caption: Workflow for this compound synthesis via Fischer Esterification.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
-
(48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). Retrieved from [Link]
-
Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography - USGS Publications Warehouse. (n.d.). Retrieved from [Link]
-
Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents. (n.d.).
-
Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of methyl 5,6-diaminonicotinate - PrepChem.com. (n.d.). Retrieved from [Link]
-
Esterification not Working : r/chemhelp - Reddit. (n.d.). Retrieved from [Link]
- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents. (n.d.).
- CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents. (n.d.).
-
Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]
-
Any procedure for the esterification of isonicotinic acid? - ResearchGate. (n.d.). Retrieved from [Link]
-
Fischer Esterification | Mechanism + Easy TRICK! - YouTube. (n.d.). Retrieved from [Link]
-
Fischer Esterification - Chemistry Steps. (n.d.). Retrieved from [Link]
-
How to Make Esters through Esterification | Examples Explained! - YouTube. (n.d.). Retrieved from [Link]
-
Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. (n.d.). Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. guidechem.com [guidechem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Stability of Methyl 5-chloronicotinate Under Acidic Conditions
Welcome to the technical support guide for Methyl 5-chloronicotinate. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth answers and troubleshooting for stability-related challenges encountered during experimental work under acidic conditions. As Senior Application Scientists, our goal is to explain the causality behind these phenomena and provide robust, field-proven protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
This section addresses the most common questions regarding the fundamental stability of this compound.
Q1: What is the primary stability concern for this compound in an acidic aqueous environment?
The primary stability issue is acid-catalyzed hydrolysis of the methyl ester group.[1][2] This is a chemical reaction where the ester functional group reacts with water in the presence of an acid catalyst to yield a carboxylic acid and an alcohol.[3][4] For this compound, this process is reversible; however, in the presence of excess water, such as in dilute acidic solutions, the equilibrium is driven towards the hydrolysis products.[1][2] The reaction rate is highly dependent on factors like temperature, acid concentration, and the amount of water present.[1][5]
Q2: What are the expected degradation products of this compound in acid?
The hydrolysis of this compound results in the cleavage of the ester bond, producing 5-chloronicotinic acid and methanol .

This transformation can be readily monitored by chromatographic techniques like HPLC, where you will observe a decrease in the peak corresponding to the starting material and the appearance of a new, typically more polar, peak for the carboxylic acid product.
Q3: Is the 5-chloropyridine ring itself susceptible to degradation under typical acidic experimental conditions?
The pyridine ring is an aromatic heterocyclic system and is generally stable under most acidic conditions used in standard laboratory procedures (e.g., reaction workups, chromatography).[6] Due to the electronegative nitrogen atom, the pyridine ring is less reactive towards electrophilic aromatic substitution than benzene.[6][7] In the presence of acid, the lone pair of electrons on the nitrogen atom will be protonated to form a pyridinium salt.[6] This protonation further deactivates the ring but does not typically lead to ring-opening or other degradation pathways unless extremely harsh conditions (e.g., very high temperatures and pressures with concentrated acids) are employed.
Section 2: Troubleshooting Guide - Addressing Experimental Challenges
This section provides solutions to specific problems that may arise during your experiments.
Q4: I am observing significant degradation of my compound during an acidic aqueous workup. How can I minimize this?
This is a common issue resulting from prolonged exposure of the ester to the acidic aqueous phase. The key to minimizing hydrolysis is to control the conditions of the workup to disfavor the hydrolysis reaction.
Causality: Acid-catalyzed hydrolysis is accelerated by heat and extended reaction times. A standard workup can inadvertently create an ideal environment for this degradation.
Recommended Solutions:
-
Reduce Temperature: Perform the entire workup at a lower temperature (0-5 °C) by using an ice bath for all solutions and glassware. This significantly slows the hydrolysis reaction rate.
-
Minimize Contact Time: Do not let the organic and acidic aqueous layers sit in the separatory funnel for extended periods. Perform extractions and phase separations swiftly.
-
Use Weaker Acids: If the protocol allows, consider using a weaker acid or a buffered acidic solution (e.g., pH 4-5) instead of strong mineral acids like HCl or H₂SO₄.
-
Immediate Neutralization: After separation from the bulk of the reaction mixture, quickly but carefully neutralize the acidic organic layer with a weak base like a saturated sodium bicarbonate (NaHCO₃) solution before final drying and solvent evaporation.
Q5: My purification on silica gel using an acidic mobile phase is causing hydrolysis on the column. What are my alternatives?
Silica gel has a naturally acidic surface due to the presence of silanol (Si-OH) groups. Adding an acid modifier (like acetic or formic acid) to the mobile phase further lowers the pH, creating a reactive environment that can catalyze the hydrolysis of sensitive esters over the course of the purification.
Causality: The high surface area of the silica gel combined with an acidic mobile phase ensures intimate contact between the ester, trace water, and the acid catalyst, promoting on-column degradation.
Recommended Solutions:
-
Neutralize the Mobile Phase: If possible, avoid acidic modifiers. A neutral solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) is preferable.
-
Use a Buffered System: Consider adding a small amount of a basic modifier like triethylamine (~0.1%) to the mobile phase to neutralize the acidic silica surface. This is a common technique for purifying acid-sensitive compounds.
-
Switch Stationary Phase: If baseline separation is difficult without an acidic modifier, consider using a different stationary phase, such as neutral or basic alumina, or a C18 reversed-phase column if the compound's polarity is suitable.
-
Pre-adsorption Neutralization: Before loading your sample onto the column, dissolve it in the initial mobile phase and add a small amount of a non-polar base (like proton sponge) or pass it through a small plug of basic alumina to neutralize any residual acid from the workup.
Q6: How can I definitively confirm that a new peak in my chromatogram is the 5-chloronicotinic acid hydrolysis product?
Observing a new peak is the first step, but confirmation is critical for accurate interpretation of your results.
Causality: Without confirmation, the new peak could be an isomer, a different byproduct, or an impurity from the starting materials.
Recommended Validation Methods:
-
Co-injection with a Standard: The most reliable method is to obtain an authentic commercial sample of 5-chloronicotinic acid and perform a co-injection with your degraded sample. If the new peak is the hydrolysis product, you will see an increase in its peak area without the appearance of a new, separate peak.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. The mass spectrometer can determine the mass-to-charge ratio (m/z) of the compound in the new peak. The expected mass of 5-chloronicotinic acid can be calculated and compared to the experimental result.
-
Fraction Collection and NMR: If the degradation is significant, you can collect the fraction corresponding to the new peak from the HPLC or column chromatography and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the methyl singlet (~3.9 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm) would be strong evidence of hydrolysis.
Section 3: Protocols and Methodologies
These detailed protocols provide a framework for assessing stability and handling this compound.
Protocol 1: Stress Testing Protocol for Evaluating Acidic Stability (ICH Guideline Approach)
This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stress testing and is designed to evaluate the susceptibility of this compound to hydrolysis.[8][9]
Objective: To determine the rate of hydrolysis at different pH values and temperatures.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (pH ~1)
-
Acetate Buffer (pH 4.5)
-
Phosphate Buffer (pH 6.8)
-
HPLC-grade Acetonitrile and Water
-
Calibrated HPLC system with a UV detector
-
Thermostatically controlled oven or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Reaction Setup: For each acidic condition (0.1 M HCl, pH 4.5 buffer), add 100 µL of the stock solution to 9.9 mL of the respective acidic medium in a sealed vial. This creates a final concentration of 10 µg/mL. Prepare a control sample using the pH 6.8 buffer.
-
Time Zero (T=0) Sample: Immediately after preparation, take a 1 mL aliquot from each vial, quench it by adding it to 1 mL of the pH 6.8 buffer, and analyze by HPLC. This is your baseline reading.
-
Incubation: Place the sealed vials in a thermostatically controlled environment set to 40°C.
-
Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 12, and 24 hours), withdraw a 1 mL aliquot from each vial, quench as in step 3, and analyze by HPLC.
-
Data Analysis: Quantify the peak area of this compound and 5-chloronicotinic acid at each time point. Plot the percentage of remaining starting material versus time for each condition.
Protocol 2: Recommended Procedure for an Acid-Stable Workup
Objective: To isolate a product from an acidic reaction mixture containing this compound while minimizing its hydrolysis.
Procedure:
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0°C in an ice-water bath.
-
Quenching: Slowly pour the cooled reaction mixture into a flask containing a stirred, ice-cold mixture of the extraction solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a pre-chilled separatory funnel. Immediately perform the liquid-liquid extraction. Allow the layers to separate (this should be rapid) and drain the aqueous layer.
-
Neutralization Wash: Add ice-cold saturated sodium bicarbonate (NaHCO₃) solution to the organic layer in the separatory funnel. Swirl gently at first to allow for CO₂ evolution, then shake more vigorously. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with ice-cold saturated sodium chloride (brine) solution to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask containing a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl, let it stand for 5-10 minutes at a low temperature, then filter or decant the solution. Concentrate the solvent using a rotary evaporator with the water bath set to a low temperature (<30°C).
Protocol 3: Example HPLC Method for Monitoring Hydrolysis
Objective: To separate and quantify this compound and its hydrolysis product, 5-chloronicotinic acid.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 10% B
-
18-22 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Expected Elution: 5-chloronicotinic acid (more polar) will elute earlier than this compound (less polar).
Section 4: Mechanistic Insights
Understanding the mechanism of degradation is key to preventing it. The acid-catalyzed hydrolysis of this compound follows a well-established multi-step pathway.[2][10]
-
Protonation of the Carbonyl: The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[10]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the methoxy group, converting it into a good leaving group (methanol).
-
Elimination of Leaving Group: The lone pair on the original hydroxyl group reforms the carbonyl double bond, simultaneously expelling methanol as the leaving group.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final 5-chloronicotinic acid product.
Visualization of the Hydrolysis Mechanism
Caption: Acid-catalyzed hydrolysis workflow for this compound.
Section 5: Data Summary Table
This table provides a qualitative summary of the expected stability of this compound under various acidic conditions.
| Condition | pH Range | Temperature | Expected Rate of Hydrolysis | Key Considerations |
| Strong Acid / High Temp | < 2 | > 50°C | Rapid | Conditions typical for forced degradation studies. Significant hydrolysis expected in minutes to hours. |
| Strong Acid / Room Temp | < 2 | 20-25°C | Moderate | Relevant for acidic workups. Hydrolysis can be significant over several hours.[1] |
| Weak Acid / High Temp | 3 - 5 | > 50°C | Moderate to Slow | Degradation is likely but slower than with strong acids. |
| Weak Acid / Room Temp | 3 - 5 | 20-25°C | Slow | Relevant for HPLC mobile phases or buffered formulations. Hydrolysis is possible over extended periods (days). |
| Near Neutral / Room Temp | 6 - 7 | 20-25°C | Negligible | The compound is expected to be stable. This is the ideal pH for storage in solution. |
References
- Mayer, S., et al. (2006). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Xenobiotica.
- Doyon, J., et al. (1987). Structure-metabolism relationships in the hydrolysis of nicotinate esters by rat liver and brain subcellular fractions. PubMed.
- Clark, J. (2015). Hydrolysing Esters. Chemguide.
- Unilever N.V. (1980). Hydrolysis of methyl esters. Google Patents.
- Pearson Education. (n.d.). Using the mechanism for the acid-catalyzed hydrolysis of an ester. Pearson+.
- Henkel Kommanditgesellschaft auf Aktien. (1998). Hydrolysis of methyl esters for production of fatty acids. European Patent Office.
- Henkel Corporation. (1994). Hydrolysis of methyl esters for production of fatty acids. WIPO Patentscope.
- Mayer, J.M., et al. (1987). Structure-reactivity relationships in the chemical hydrolysis of prodrug esters of nicotinic acid. ElectronicsAndBooks.
- Kim, D., et al. (2017). Pyridine: a Denaturant or Stabilizer of Spherical Nucleic Acids? PubMed.
- Wikipedia. (n.d.). Pyridine. Wikipedia.
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- Chemistry Stack Exchange. (2017). The pyridine/benzene stability 'paradox'?
- YouTube. (2019). mechanism of ester hydrolysis.
- Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters.
- ICH. (n.d.). Q1A(R2) Guideline.
- Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Using the mechanism for the acid-catalyzed hydrolysis of an ester... | Study Prep in Pearson+ [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. snscourseware.org [snscourseware.org]
- 9. database.ich.org [database.ich.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Stability and Handling of Methyl 5-chloronicotinate Under Basic Conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Methyl 5-chloronicotinate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We will delve into the stability of this compound specifically under basic conditions, providing in-depth mechanistic explanations, robust protocols, and a comprehensive troubleshooting guide to help you navigate potential experimental challenges.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the behavior of this compound in the presence of a base.
Q1: What is the primary reaction of this compound under basic conditions?
The primary and most significant reaction is the base-catalyzed hydrolysis of the methyl ester group, a process known as saponification.[1][2] This reaction converts the ester into the corresponding carboxylate salt (in this case, sodium or potassium 5-chloronicotinate) and methanol.[3][4] To obtain the final 5-chloronicotinic acid, a subsequent acidification step (workup) is necessary to protonate the carboxylate.[1][5]
Q2: Can you explain the mechanism of saponification for this compound?
Certainly. Saponification is a classic example of a nucleophilic acyl substitution reaction. The process occurs in several distinct steps:
-
Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[1][2] This breaks the carbonyl π-bond and forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl π-bond reforms, leading to the elimination of the methoxide ion (CH₃O⁻) as the leaving group.
-
Irreversible Acid-Base Reaction: The newly formed 5-chloronicotinic acid (a carboxylic acid, pKa ≈ 4-5) is immediately deprotonated by the strongly basic methoxide ion (the conjugate acid, methanol, has a pKa ≈ 15-16).[1] This highly favorable and essentially irreversible acid-base transfer is the thermodynamic driving force that pushes the entire reaction to completion.[1][5]
Below is a diagram illustrating this mechanistic pathway.
Caption: The mechanism of base-catalyzed ester hydrolysis (saponification).
Q3: How stable is the chloro-substituent and the pyridine ring under typical saponification conditions?
Under standard saponification conditions (e.g., 1-3 M NaOH or KOH in aqueous methanol, at temperatures from room temperature to reflux), the C-Cl bond at the 5-position and the pyridine ring are generally stable. The conditions are typically not harsh enough to promote nucleophilic aromatic substitution (SₙAr) of the chloride.
However, be aware that under more forcing conditions, such as very high temperatures or the use of extremely strong, non-hydroxide bases, the reactivity of the chloro-pyridine system could become a factor. For standard ester hydrolysis, this is not a common concern.
Q4: How does the stability of this compound in base compare to its stability in neutral or aqueous solutions?
The difference is substantial. While basic conditions are designed to rapidly hydrolyze the ester, the parent compound, methyl nicotinate, is remarkably stable in neutral aqueous solutions. Studies have shown that in an aqueous solution stored at 4°C, methyl nicotinate hydrolyzes to nicotinic acid at a very slow rate of approximately 0.5% per year.[6][7][8] This highlights that a basic catalyst is essential for efficient hydrolysis in a practical timeframe.
Table 1: Comparative Stability of Nicotinate Esters
| Condition | Reagent | Temperature | Rate of Hydrolysis |
|---|---|---|---|
| Neutral Aqueous | Water | 4°C | ~0.5% per year[7][8] |
| Basic (Saponification) | 1M NaOH/MeOH | Reflux | Typically complete in 1-4 hours[5][9] |
Section 2: Experimental Protocol for Saponification
This section provides a reliable, step-by-step protocol for the hydrolysis of this compound. This protocol incorporates self-validation steps through reaction monitoring.
Protocol: Hydrolysis of this compound to 5-Chloronicotinic Acid
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated or 3M solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel), TLC tank
-
Appropriate eluent for TLC (e.g., 50:50 Hexanes:Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 ratio). A typical concentration is 0.5 M.
-
Addition of Base: Add a solution of NaOH or KOH (1.5 - 2.0 eq) in water to the flask. Using a slight excess of base ensures the reaction goes to completion.[5]
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 70-80°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Monitoring Tip: Take a small aliquot from the reaction, neutralize it with a drop of dilute HCl, and spot it on a TLC plate against a spot of the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (for the carboxylic acid) at the baseline indicates reaction completion.
-
-
Workup - Solvent Removal: Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup - Acidification: Dilute the remaining aqueous residue with water. Cool the solution in an ice bath and slowly add HCl solution with stirring. The carboxylate salt is soluble in the aqueous layer, but the final carboxylic acid product is not.[10] Continue adding acid until the pH is ~2-3, which will cause the 5-chloronicotinic acid to precipitate as a solid.
-
Product Isolation:
-
If a solid precipitates: Collect the product by vacuum filtration, wash the solid with cold water, and dry it under vacuum.
-
If no solid forms or for maximum recovery: Extract the acidified aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).[5] Combine the organic layers.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the final product, 5-chloronicotinic acid.
Caption: A typical experimental workflow for saponification.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common problems in a question-and-answer format.
Q: My reaction is very slow or incomplete. TLC analysis shows a significant amount of starting material even after several hours.
Possible Causes & Solutions:
-
Insufficient Base: The reaction is catalytic in base, but a stoichiometric amount is consumed. Ensure you have used at least 1.1 equivalents, with 1.5-2.0 being optimal to drive the reaction quickly. You can carefully add more base if needed.
-
Low Temperature: While some esters hydrolyze at room temperature, heating to reflux significantly accelerates the rate. Ensure your reaction is maintaining the target temperature.
-
Poor Purity of Starting Materials: Ensure your starting ester and base are of good quality. Impurities can inhibit the reaction.[11]
Q: The reaction appeared complete by TLC, but my final isolated yield is very low.
Possible Causes & Solutions:
-
Product Lost in Aqueous Layer: This is the most common cause of low yield in saponification.[10] The carboxylate salt intermediate is highly water-soluble. If you do not acidify the solution sufficiently, your product will remain in the aqueous phase as its salt.
-
Solution: Re-check the pH of your aqueous layer after extraction. If it is above 4, re-acidify to pH 2 and perform the extraction again. Always use multiple extractions with fresh solvent to ensure complete recovery.
-
-
Incomplete Extraction: A single extraction is often insufficient. Perform at least three extractions with an appropriate organic solvent.
-
Product Volatility: While 5-chloronicotinic acid is not highly volatile, ensure you do not use excessive heat or vacuum during the final solvent removal step.[10]
Q: After acidification, my product crashed out as an oil or a gummy solid instead of a crystalline powder.
Possible Causes & Solutions:
-
Impurities: The presence of unreacted starting material, grease, or other impurities can inhibit crystallization.
-
Solution: Purify the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) or flash column chromatography may be necessary.
-
-
Residual Solvent: Ensure all organic solvent from the extraction has been thoroughly removed.
-
Solution: Dry the product under high vacuum for an extended period.
-
Q: My post-workup analysis (¹H NMR) looks messy and doesn't match the expected product.
Possible Causes & Solutions:
-
Instability During Workup: Your product may be sensitive to the workup conditions.[10] For instance, exposure to strong acid for a prolonged period could potentially cause degradation, although this is less common for this specific molecule.
-
Test for Stability: Before your main reaction, you can test the stability of your product. Dissolve a small, pure sample of the expected product in a vial and treat it with the same acid/base concentrations used in your workup. Monitor by TLC to see if any degradation occurs.[10]
-
-
Incorrect Reagent Stoichiometry: Double-check all calculations for reagents and starting materials to ensure they were correct.[11]
References
- Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
- How to Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
- Ross, B. M., et al. (2008).
- Ross, B. M., et al. (2008).
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
- Basic Hydrolysis of Esters – Saponific
- Saponification Reaction of Esters. (2025). The Organic Chemistry Tutor, YouTube.
- Saponific
- Saponification-Typical procedures. (2024). OperaChem.
- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- Saponific
- Methyl ester hydrolysis. (n.d.). ChemSpider Synthetic Pages.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. How To [chem.rochester.edu]
- 11. Troubleshooting [chem.rochester.edu]
Technical Support Center: Methyl 5-chloronicotinate Cross-Coupling Reactions
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Welcome to the technical support center for cross-coupling reactions involving Methyl 5-chloronicotinate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on preventing undesired homocoupling side reactions. The advice provided is grounded in established mechanistic principles and supported by peer-reviewed literature to ensure scientific integrity and experimental success.
Troubleshooting Guide: Minimizing Homocoupling Byproducts
Homocoupling of the coupling partner, particularly boronic acids in Suzuki-Miyaura reactions, is a prevalent side reaction that diminishes the yield of the desired product and complicates purification.[1] This guide provides a systematic approach to diagnosing and resolving this issue.
Problem: My TLC/LC-MS analysis shows a significant amount of a symmetrical biaryl byproduct corresponding to the dimer of my boronic acid.
This observation strongly indicates that homocoupling is a major competing reaction pathway. The primary causes are often related to the presence of oxygen and palladium(II) species in the reaction mixture.[1][2][3]
Solution Pathway 1: Rigorous Exclusion of Oxygen
Oxygen is a key culprit in promoting homocoupling.[1][2][3] It can oxidize the active Pd(0) catalyst to Pd(II), which is a competent catalyst for the homocoupling of boronic acids.[1]
Recommended Actions:
-
Thorough Degassing: Before adding the catalyst, rigorously degas all solvents and the reaction mixture. Effective methods include:
-
Inert Gas Sparging: Bubble an inert gas like nitrogen or argon through the solvent for at least 20-30 minutes.[2][4]
-
Freeze-Pump-Thaw: For more sensitive reactions, perform at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.[4]
-
-
Maintain Inert Atmosphere: Ensure a positive pressure of nitrogen or argon is maintained throughout the entire course of the reaction. Use of Schlenk lines or a glovebox is highly recommended.
Solution Pathway 2: Managing the Palladium Catalyst Species
The oxidation state and coordination environment of the palladium catalyst are critical.
Recommended Actions:
-
Catalyst Choice: While Pd(II) precatalysts are common, their initial reduction to Pd(0) can sometimes be inefficient, leaving residual Pd(II) to catalyze homocoupling.[1][5]
-
Consider using a Pd(0) source directly, such as Pd₂(dba)₃.
-
If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure conditions are optimal for its rapid and complete reduction to Pd(0).
-
-
Introduction of a Mild Reducing Agent: The addition of a mild reducing agent can help suppress homocoupling by minimizing the concentration of Pd(II).[2][6]
Solution Pathway 3: Optimizing Reaction Parameters
Fine-tuning the reaction conditions can shift the balance away from homocoupling and towards the desired cross-coupling.
Recommended Actions:
-
Ligand Selection: The choice of ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity. For an electron-deficient substrate like this compound, bulky, electron-rich phosphine ligands are often beneficial.[7][8][9]
-
Rationale: These ligands can accelerate the rate-limiting oxidative addition step with the less reactive aryl chloride and promote the desired reductive elimination, thereby outcompeting the homocoupling pathway.[8]
-
-
Slow Addition of the Boronic Acid: Adding the boronic acid or its ester slowly to the reaction mixture can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[4][6]
-
Temperature Control: Operate the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling.[4]
-
Stoichiometry: Using a slight excess of the this compound can help ensure the palladium catalyst preferentially engages in the cross-coupling cycle.[4]
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the fundamental mechanism of homocoupling in palladium-catalyzed cross-coupling reactions?
A1: Homocoupling, particularly of boronic acids in Suzuki reactions, is primarily mediated by Pd(II) species.[1] The generally accepted mechanism involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to form the symmetrical biaryl product and regenerate Pd(0).[5] The presence of an oxidant, most commonly molecular oxygen, facilitates the regeneration of the catalytic Pd(II) species from Pd(0), thus perpetuating the undesired homocoupling cycle.[2]
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_O2 [label="Pd(II) Species", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid1 [label="R-B(OH)₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; BoronicAcid2 [label="R-B(OH)₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="R-Pd(II)-R", fillcolor="#F1F3F4", fontcolor="#202124"]; HomocouplingProduct [label="R-R", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> PdII_O2 [label="Oxidation (O₂)", color="#EA4335"]; PdII_O2 -> Intermediate [label="Transmetalation", color="#4285F4"]; BoronicAcid1 -> Intermediate [color="#4285F4"]; BoronicAcid2 -> Intermediate [color="#4285F4"]; Intermediate -> HomocouplingProduct [label="Reductive\nElimination", color="#34A853"]; Intermediate -> Pd0 [label="", style=dashed, color="#5F6368"];
// Invisible nodes for alignment {rank=same; Pd0; BoronicAcid1;} {rank=same; PdII_O2; BoronicAcid2;} } .enddot Caption: Simplified mechanism of oxygen-mediated homocoupling.
Q2: Why is this compound, an electron-deficient heteroaryl chloride, particularly challenging for cross-coupling reactions?
A2: The primary challenge arises from the oxidative addition step. The Carbon-Chlorine bond in electron-deficient heteroaryl chlorides is relatively strong and less reactive towards the Pd(0) catalyst compared to corresponding bromides or iodides.[10] This slower oxidative addition can create a kinetic scenario where side reactions, such as the homocoupling of a more reactive coupling partner (e.g., an activated boronic acid), can become competitive.[8] Additionally, the pyridine nitrogen can potentially coordinate to the palladium center, which may influence catalyst activity.[7][11]
Reaction-Specific Questions
Q3: For a Suzuki-Miyaura coupling, should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
A3: Boronic esters, such as pinacol esters (Bpin), are often more stable and less prone to protodeboronation and homocoupling than the corresponding boronic acids.[7][8] If you are experiencing significant homocoupling with a boronic acid, switching to its pinacol ester derivative is a highly recommended troubleshooting step.
Q4: I am performing a Sonogashira coupling with this compound and observe significant dimerization of my terminal alkyne (Glaser coupling). How can I prevent this?
A4: The oxidative homocoupling of terminal alkynes, known as Glaser coupling, is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[3][12] To minimize this:
-
Rigorous Oxygen Exclusion: As with Suzuki reactions, thoroughly degassing your solvents and maintaining a strict inert atmosphere is the most critical step.[3]
-
Copper-Free Conditions: Consider employing a "copper-free" Sonogashira protocol. While the reaction may be slower, it eliminates the primary catalyst for Glaser coupling.[12][13]
-
Minimize Copper Co-catalyst: If using a copper co-catalyst (e.g., CuI), use the minimum effective amount.[3]
-
Choice of Base: An amine base like triethylamine or diisopropylethylamine is typically used. Screening different bases may help optimize the relative rates of the desired cross-coupling versus homocoupling.[3]
Q5: In a Heck reaction with this compound, I am seeing poor conversion and byproduct formation. What should I consider?
A5: Heck reactions with unactivated aryl chlorides can be challenging.[10] Key factors to consider are:
-
Catalyst and Ligand: This is often the most critical parameter. Highly active catalyst systems are required. Consider using palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for coupling aryl chlorides.[14]
-
Temperature: Heck reactions with chlorides often require higher temperatures (e.g., >100 °C) to facilitate the oxidative addition step.[10]
-
Base: The choice of base is important. Organic bases like triethylamine or inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective. The base is not only a stoichiometric reagent but can also influence catalyst stability and activity.
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used.
Experimental Protocols & Data
Protocol: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a starting point and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the previously degassed solvent (e.g., 1,4-dioxane/water, 10:1) via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Ligand Effects on Homocoupling
The following table summarizes hypothetical data illustrating the impact of ligand choice on the ratio of desired product to homocoupling byproduct in the Suzuki-Miyaura coupling of this compound with Phenylboronic Acid.
| Ligand | Catalyst Loading (mol%) | Temp (°C) | Product:Homocoupling Ratio | Reference Insight |
| PPh₃ | 2 | 100 | 65:35 | Standard, less effective for chlorides. |
| P(t-Bu)₃ | 2 | 80 | 92:8 | Electron-rich, promotes oxidative addition.[8] |
| XPhos | 2 | 80 | 95:5 | Bulky biarylphosphine, good for challenging substrates.[8] |
| SPhos | 2 | 80 | 96:4 | Bulky biarylphosphine, often highly effective.[15] |
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// Edges Start -> Degas; Degas -> AddCatalyst; AddCatalyst -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction\nComplete"]; Monitor -> Troubleshoot [label="Homocoupling\nObserved"]; Troubleshoot -> AddCatalyst [style=dashed, label="Re-optimize"]; } .enddot Caption: Troubleshooting workflow for minimizing homocoupling.
References
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Publications.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Benchchem.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. ResearchGate.
- Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. Benchchem.
- Cross-coupling reaction. Wikipedia.
- How to avoid homocoupling in Suzuki reactions with palladium catalysts. Benchchem.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate.
- Troubleshooting a difficult Heck reaction. Reddit.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. National Institutes of Health.
- Preventing homocoupling in Suzuki reactions with Ethyl 5-chlorothiophene-2-glyoxylate. Benchchem.
- Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. ResearchGate.
- Sonogashira coupling. Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Heck Reaction. Organic Chemistry Portal.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Methyl 5-Chloronicotinate Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving methyl 5-chloronicotinate. This guide is designed to provide you with troubleshooting advice and answers to frequently asked questions to navigate the complexities of coupling with this electron-deficient heteroaryl halide.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges you may encounter during your experiments with this compound and offers targeted solutions based on established chemical principles.
Problem 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Low or no yield is a frequent issue when working with electron-deficient substrates like this compound.
Possible Causes & Solutions:
-
Inadequate Catalyst System: Standard palladium catalysts may not be effective for this substrate. The electron-withdrawing nature of the ester and the pyridine nitrogen can impede the oxidative addition step, a crucial part of the catalytic cycle.[1]
-
Solution: Employ specialized catalyst systems known for their high activity with challenging substrates. Bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalyst performance.[2][3] These ligands promote the formation of the active monoligated Pd(0) species and accelerate oxidative addition.[2] For particularly stubborn couplings, consider using robust, air-stable palladacycle precatalysts.[4]
-
-
Catalyst Deactivation: The pyridine nitrogen in this compound can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5][6] This is a common issue with nitrogen-containing heterocycles.
-
Incorrect Base Selection: The choice of base is critical for the transmetalation step and can significantly influence the reaction's success.
-
Solution: A thorough screening of bases is recommended. Common choices for Suzuki couplings include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[8] For sensitive substrates, a weaker base like potassium fluoride (KF) might be necessary to prevent side reactions like protodeboronation of the boronic acid.[4]
-
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid group is replaced by a hydrogen atom, is a common pathway for yield loss, especially with electron-rich or heterocyclic boronic acids.[4]
| Troubleshooting Summary: Low Yield in Suzuki Coupling | |
| Possible Cause | Recommended Action |
| Inactive Catalyst System | Screen bulky, electron-rich phosphine ligands (SPhos, XPhos) or NHC ligands. Consider palladacycle precatalysts. |
| Catalyst Deactivation | Use sterically hindered ligands. Maintain a strict inert atmosphere (Argon or Nitrogen). |
| Inappropriate Base | Screen various bases (K₂CO₃, K₃PO₄, Cs₂CO₃). For sensitive substrates, try a milder base like KF. |
| Protodeboronation | Switch to anhydrous conditions. Use a milder base. Consider using a boronic ester derivative. |
Problem 2: Side Reactions in Heck Coupling
The Heck reaction, while powerful for C-C bond formation, can be prone to side reactions with substrates like this compound.
Possible Causes & Solutions:
-
Poor Regioselectivity: The formation of both branched and linear products can occur, reducing the yield of the desired isomer.
-
Solution: The regioselectivity of the Heck reaction can often be controlled by the choice of ligand and reaction conditions.[10] For instance, certain phosphine ligands can favor the formation of one isomer over the other. High-throughput experimentation can be a valuable tool for rapidly screening different ligands and conditions to optimize regioselectivity.
-
-
Homocoupling of the Aryl Halide: This side reaction can consume the starting material and reduce the overall yield.
-
Solution: Optimizing the catalyst system and reaction conditions is key. The use of phosphine-free catalyst systems, such as those employing N-heterocyclic carbenes or palladacycles, has been shown to be effective in minimizing homocoupling in some cases.[11]
-
Problem 3: Challenges in Buchwald-Hartwig Amination
The amination of this compound can be challenging due to the electronic properties of the substrate and potential catalyst inhibition.
Possible Causes & Solutions:
-
Catalyst Inhibition by the Amine: The amine nucleophile can compete with the phosphine ligand for coordination to the palladium center, leading to the formation of inactive catalyst species.[12]
-
Incompatibility with Strong Bases: Some functional groups may not be compatible with the strong bases (e.g., sodium tert-butoxide) often used in Buchwald-Hartwig aminations.
-
Solution: Weaker bases like potassium carbonate can be used, although this may lead to a lower reaction rate.[15] Alternatively, exploring different ligand systems that can operate under milder basic conditions is a viable strategy.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding catalyst selection for the cross-coupling of this compound.
Q1: Which palladium source is best to start with for a Suzuki-Miyaura coupling of this compound?
A1: For initial screening, a Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or a preformed palladacycle is a good starting point.[4] Pd(II) sources need to be reduced in situ to the active Pd(0) species, which is often facilitated by the phosphine ligand or other components in the reaction mixture.[4] Air-stable G3 or G4 Buchwald precatalysts are also excellent choices as they are reliable and easy to handle.
Q2: What is the role of the ligand in these cross-coupling reactions?
A2: The ligand plays a multifaceted and critical role. It stabilizes the palladium catalyst, influences its reactivity and selectivity, and prevents catalyst deactivation.[8] For challenging substrates like this compound, bulky and electron-rich ligands are often necessary to promote the oxidative addition step and prevent coordination of the pyridine nitrogen to the palladium center.[2][8]
Q3: How do I choose the right solvent for my cross-coupling reaction?
A3: The solvent choice is crucial and can significantly impact the reaction's outcome. Common solvents for Suzuki-Miyaura couplings include toluene, dioxane, and tetrahydrofuran (THF), often with the addition of water to aid in dissolving the inorganic base.[8] For Buchwald-Hartwig aminations, ethereal solvents like THF or dioxane are frequently used. The optimal solvent system often needs to be determined empirically through screening.
Q4: I am attempting a Sonogashira coupling with this compound. What are the key considerations?
A4: Sonogashira couplings of chloro-heteroaromatics are generally more challenging than those with the corresponding bromo or iodo derivatives due to the stronger C-Cl bond.[16] Success often hinges on using a highly active catalyst system. A combination of a palladium catalyst with a copper(I) co-catalyst is typically employed.[17][18] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands is often necessary to facilitate the oxidative addition of the C-Cl bond.[19]
Q5: Can I run these reactions under air, or is an inert atmosphere always required?
A5: While some robust catalyst systems have been developed that can tolerate air for short periods, it is strongly recommended to perform all palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon).[4] The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which leads to catalyst deactivation and lower yields.[9]
III. Experimental Protocols & Visualizations
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, and solvent may be necessary.
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1).
-
Reaction: Stir the mixture vigorously at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction
Caption: A logical workflow for troubleshooting a failed cross-coupling reaction.
IV. References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on Methyl 5-chloronicotinate Reactivity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 5-chloronicotinate. This document provides in-depth answers to frequently encountered issues, troubleshooting workflows, and validated protocols focused on the critical role of solvent selection in modulating the reactivity of this versatile building block.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the reactivity of this compound, focusing on the underlying chemical principles.
Q1: What is the primary reaction mechanism for this compound with nucleophiles, and how does the solvent fundamentally influence it?
A1: The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridine ring, particularly with the electron-withdrawing methyl ester group, is electron-deficient. This electronic nature makes the carbon atom bearing the chlorine susceptible to attack by nucleophiles.
The SNAr reaction is typically a two-step process:
-
Addition: The nucleophile attacks the electrophilic carbon, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . This step is usually the rate-determining step of the reaction.
-
Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and forming the final product.
The solvent's primary role is to stabilize the charged species involved in this mechanism, particularly the transition state leading to the Meisenheimer complex.[1][2] Polar solvents are essential, but their specific type—protic or aprotic—has a profound and often counterintuitive impact on the reaction rate.
Q2: My SNAr reaction with an amine nucleophile is extremely slow in methanol, but literature suggests it should work. Why?
A2: This is a classic and critical solvent effect. The issue lies in the use of a polar protic solvent (like methanol, ethanol, or water). While polar solvents are necessary, protic solvents contain acidic protons (e.g., from -OH or -NH groups) that can form strong hydrogen bonds.
These solvents create a "solvent cage" around the anionic or lone-pair-bearing nucleophile.[3][4][5] This solvation shell stabilizes the nucleophile, lowering its ground-state energy and making it less reactive. For the nucleophile to attack the electrophilic ring, it must shed some of these stabilizing solvent molecules, which requires a significant amount of energy and thus dramatically slows the reaction.
To accelerate the reaction, you must switch to a polar aprotic solvent (e.g., DMSO, DMF, acetonitrile). These solvents possess strong dipoles to dissolve reagents and stabilize charged intermediates but lack acidic protons.[6][7] They solvate the cation (e.g., K⁺ if using an alkoxide) but leave the nucleophile relatively "naked" and highly reactive, leading to a massive increase in the reaction rate.[3][5] For example, the reaction between bromoethane and potassium iodide is reported to be 500 times faster in acetone (aprotic) than in methanol (protic).[5]
Q3: I'm using DMF, a recommended polar aprotic solvent, but my conversion rate is still low. What are other common culprits?
A3: While solvent choice is paramount, other factors can lead to poor conversion. Here are the key areas to investigate:
-
Water Contamination: Polar aprotic solvents like DMF and DMSO are often hygroscopic. Trace amounts of water can lead to the hydrolysis of the methyl ester on your starting material or product, creating the corresponding carboxylic acid as a significant impurity.[8] Always use anhydrous grade solvents and handle them under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Heat: SNAr reactions, even on activated rings, often require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 60-100 °C) can significantly improve the rate and conversion.[9]
-
Weak Nucleophile: The inherent reactivity of the nucleophile is crucial. For instance, an alcohol (R-OH) is a very weak nucleophile. To make it reactive, it must be deprotonated with a strong, non-nucleophilic base (e.g., NaH) to form the much more potent alkoxide (RO⁻).[9] Similarly, the pKa of an amine will influence its nucleophilicity.
-
Inadequate Base: If your nucleophile requires deprotonation (like an alcohol or a secondary amine), the choice and stoichiometry of the base are critical. The base must be strong enough to fully deprotonate the nucleophile but not so harsh that it causes degradation. The solubility of the resulting salt also matters; for example, K₂CO₃ or Cs₂CO₃ are often more effective than NaOH in organic solvents.[9]
Part 2: Troubleshooting Guides
This section provides logical workflows to diagnose and solve common experimental problems.
Guide 1: Troubleshooting Low Conversion in SNAr Reactions
If you are experiencing low yields or incomplete conversion of this compound, follow this diagnostic workflow.
Part 3: Data & Protocols
Data Presentation: The Impact of Solvent Choice
The choice of solvent can alter reaction rates by several orders of magnitude. The following table provides a qualitative and quantitative comparison based on established principles for SNAr reactions.
| Solvent Type | Example Solvents | Relative Rate | Mechanism of Interaction with Nucleophile | Recommendation for this compound |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High (e.g., >1000x) | Weak ion-dipole interactions; nucleophile is "naked" and highly reactive.[5] | Highly Recommended |
| Polar Protic | Water, Methanol, Ethanol | Very Low (e.g., 1x) | Strong hydrogen bonding forms a "solvent cage," deactivating the nucleophile.[3][4] | Not Recommended |
| Non-Polar | Toluene, Hexane | Extremely Low | Poor solubility of ionic nucleophiles and poor stabilization of the charged Meisenheimer complex. | Not Recommended |
Experimental Protocols
These protocols are designed to be self-validating and provide a robust starting point for your experiments.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a typical reaction between this compound and a primary or secondary amine in DMF.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous grade
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous potassium carbonate under an inert atmosphere (N₂ or Ar).
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Nucleophile Addition: Add the amine nucleophile dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored every 1-2 hours.
-
Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting material. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by a wash with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired substituted product.
Self-Validation Check: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a carboxylic acid peak in the NMR would indicate undesired ester hydrolysis.
References
- Common side reactions in the synthesis of Methyl 6-chloro-5-nitronicotinate. (n.d.). Benchchem.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025).
- Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025). Tenger Chemical.
- Troubleshooting low conversion rates in reactions with Methyl 6-chloro-5-nitronicotinate. (n.d.). Benchchem.
- Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
- Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
- Polar Protic and Aprotic Solvents. (n.d.). ChemTalk.
- Nature of the nucleophile and solvent effect on a SNAr reaction. (n.d.). ResearchGate.
- Nucleophilicity and Solvent Effects. (2023). Chemistry LibreTexts.
- Influence of protic and aprotic solvents on SN reactions. (2019). Chemistry Stack Exchange.
- Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. (2004). PubMed.
- Methyl 5-bromo-2-chloronicotinate. (n.d.). Chem-Impex.
- Methyl 5-bromo-2-chloro-6-methylnicotinate. (n.d.). MySkinRecipes.
- Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Semantic Scholar.
- Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. (2025). ResearchGate.
- Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH.
Sources
- 1. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 7. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Reaction Temperature for Methyl 5-Chloronicotinate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 5-chloronicotinate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. Precise temperature management is paramount for achieving high yield, purity, and ensuring the safety of the procedure. This document provides in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthesis method for this compound, and where are the critical temperature control points?
The most prevalent and scalable method for synthesizing this compound is the esterification of 5-chloronicotinic acid using methanol.[1] This is typically achieved via two main pathways: Fischer-Speier esterification catalyzed by a strong acid like sulfuric acid, or by first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol.[2][3]
The critical temperature control points are:
-
Reagent Addition: The initial mixing of the catalyst (concentrated H₂SO₄) or reagent (SOCl₂) with methanol is significantly exothermic. This step requires careful, slow, and cooled addition to prevent a runaway reaction.[4]
-
Reaction Progression (Reflux): The reaction mixture is heated to reflux to drive the esterification to completion. The temperature here must be stable to ensure consistent reaction kinetics and prevent side-product formation. The reflux temperature is dictated by the boiling point of methanol (~65°C).[2][5]
-
Work-up and Quenching: The reaction must be cooled to room temperature or below before quenching with water or a basic solution to neutralize the acid. Adding quenching agents to a hot acidic mixture can cause violent splashing and potential hazards.[2]
Q2: Why is temperature management so crucial for this specific reaction?
Temperature is a critical process parameter that directly influences reaction rate, product selectivity, and safety.[6]
-
Kinetics and Yield: Like most chemical reactions, the rate of esterification increases with temperature. However, excessively high temperatures can lead to the degradation of the starting material or the desired product, ultimately lowering the overall yield.[4]
-
Purity and Side Reactions: Elevated temperatures can provide the necessary activation energy for undesirable side reactions. For pyridine derivatives, this can include decarboxylation or polymerization, leading to tarring and a complex impurity profile that complicates purification.[7]
-
Safety: The initial mixing of reagents, particularly thionyl chloride or sulfuric acid with methanol, is highly exothermic. Without proper cooling and controlled addition, the reaction can heat uncontrollably, leading to a rapid increase in pressure and the potential for vessel failure or solvent eruption.[8]
Q3: How does the choice of reagent—Sulfuric Acid vs. Thionyl Chloride—impact the temperature control strategy?
Both reagents effectively catalyze the esterification but present different thermal challenges.
-
Sulfuric Acid (H₂SO₄): This is a classic Fischer esterification catalyst. The primary thermal event is the initial dilution of concentrated acid in methanol. The strategy is to pre-chill the methanol and add the acid slowly with efficient stirring to dissipate the heat of solution. The subsequent reflux is generally stable.[3][5]
-
Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid to a highly reactive acyl chloride intermediate. The reaction of SOCl₂ with the starting material and the methanol solvent is vigorous and exothermic. It also produces gaseous byproducts (HCl and SO₂). The control strategy involves the slow, dropwise addition of thionyl chloride to the methanol slurry of 5-chloronicotinic acid at a controlled temperature, often between 20-25°C, to manage both the exotherm and the off-gassing.[2]
Q4: My reaction seems to have stalled, and the yield is very low. Could the temperature be the cause?
Yes, insufficient temperature is a common reason for incomplete reactions. The esterification reaction has an activation energy that must be overcome. If the reflux temperature is too low or the reaction time is too short, the reaction may not proceed to completion. Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux of the methanol solvent (approx. 65°C).[4] It is also critical to confirm that the initial exothermic phase during reagent addition occurred, as this is an indicator that the catalytic or activating agent is viable.
Section 2: Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis.
| Observed Issue | Potential Cause (Temperature-Related) | Recommended Solution & Scientific Rationale |
| Low or No Product Yield | 1. Insufficient Reflux Temperature: The reaction's activation energy was not consistently met, leading to a slow or stalled reaction. | Action: Verify the reflux temperature is at the boiling point of methanol (~65°C). Ensure adequate heating and proper condenser setup (avoiding flooding that can lower the pot temperature). Extend the reflux time in increments of 1-2 hours and monitor by TLC or LCMS. |
| 2. Degradation from Overheating: Excessive heat, especially during reagent addition or a runaway exotherm, may have decomposed the starting material or product. | Action: In future runs, ensure the initial addition of H₂SO₄ or SOCl₂ is performed in an ice bath with slow, dropwise addition. Monitor the internal temperature with a thermocouple. If a significant exotherm is noted (>15-20°C rise), slow the addition rate further. | |
| High Level of Impurities / Dark Color (Tarring) | 1. Excessive Reaction Temperature: High temperatures promote side reactions, such as polymerization or decarboxylation.[7] | Action: Reduce the heating mantle setting to maintain a gentle, not vigorous, reflux. For sensitive substrates, a slightly lower temperature (e.g., 60°C) for a longer duration may improve purity. |
| 2. Uncontrolled Exotherm During Addition: A rapid temperature spike at the beginning of the reaction can create a host of initial byproducts that persist. | Action: Implement rigorous cooling and slow addition protocols as described above. For larger scale reactions (>10g), a dropping funnel is essential for controlling the addition rate. | |
| Reaction Runaway / Uncontrolled Boiling | 1. Reagent Addition Rate Too Fast: The rate of heat generation from the exothermic reaction exceeded the system's capacity for heat removal. | Action (Immediate): If safe to do so, remove the heat source and increase external cooling (e.g., raise the ice bath). Prevention: Always add exothermic reagents slowly and portion-wise, monitoring the internal temperature. A good rule of thumb is to maintain a temperature change of <5°C during the addition phase. |
| 2. Inadequate Cooling: The cooling bath was insufficient for the scale of the reaction. | Action: For larger scales, consider using a more effective cooling system than a simple ice-water bath, such as an acetone/dry ice bath or a cryocooler, especially for the initial addition phase. | |
| Reaction Fails to Initiate | 1. Temperature Too Low During Addition: For the SOCl₂ method, if the temperature is too low (e.g., <15°C), the initial formation of the acyl chloride may be too slow, leading to a buildup of unreacted reagents. | Action: Maintain the recommended temperature for SOCl₂ addition (20-25°C).[2] This ensures the reaction initiates smoothly without the risk of a delayed, runaway exotherm when the mixture is subsequently heated. |
Section 3: Protocols and Best Practices
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is adapted from established procedures and prioritizes thermal control.[2]
Materials:
-
5-chloronicotinic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Setup: In a dry, four-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser (with a gas outlet to a scrubber), and a thermocouple, add 5-chloronicotinic acid (1.0 eq) and methanol (5-10 volumes).
-
Controlled Addition: Begin stirring to create a slurry. Place the flask in a water bath to maintain an internal temperature of 20-25°C.
-
CAUTION: Add thionyl chloride (1.5-2.0 eq) to the dropping funnel. Add the SOCl₂ dropwise to the stirred slurry over 30-60 minutes. Monitor the temperature closely; adjust the addition rate and/or add ice to the water bath to ensure the temperature does not exceed 30°C. Off-gassing (HCl, SO₂) will be observed.
-
Reflux: Once the addition is complete, replace the water bath with a heating mantle. Heat the mixture to a steady reflux (~65°C) and maintain for 4-6 hours. Monitor reaction completion by TLC or LCMS.
-
Cooling and Quenching: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to <10°C.
-
Work-up: Slowly and carefully add ice water to the reaction mixture to quench any remaining SOCl₂. Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is between 7-9. Caution: CO₂ evolution will cause frothing.
-
Extraction & Isolation: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Section 4: Visual Guides
Diagram 1: Experimental Workflow
The following diagram illustrates the key stages of the synthesis process with an emphasis on the critical temperature management checkpoints.
Sources
- 1. guidechem.com [guidechem.com]
- 2. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. Investigation of the PI Control Parameters on the Low Temperature Synthesis of 2-octanone | Chemical Engineering Transactions [cetjournal.it]
- 7. mdpi.com [mdpi.com]
- 8. aidic.it [aidic.it]
Technical Support Center: Work-up & Troubleshooting for Methyl 5-chloronicotinate Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 5-chloronicotinate. This resource is designed to provide practical, field-proven insights into the work-up and purification of its reaction products. Moving beyond simple procedural lists, we will explore the chemical principles that underpin each step, empowering you to troubleshoot effectively and optimize your outcomes.
Part 1: Foundational Principles of Work-up
Before diving into specific reaction troubleshooting, it's crucial to understand the chemical nature of the molecules involved. This compound and its derivatives are substituted pyridines. The nitrogen atom in the pyridine ring imparts a weak basicity to the molecule, a property that is central to many purification strategies.
The Role of pH in Extraction
The ability to protonate or deprotonate functional groups is the most powerful tool in the purification of pyridine derivatives.
-
Basic Products (e.g., Aminated Derivatives): When the chlorine at the C5 position is substituted with an amine, the resulting product is basic. This allows for its separation from neutral starting materials or byproducts. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic product is protonated, forming a water-soluble salt that partitions into the aqueous layer.[1][2] The organic layer containing neutral impurities can be discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) deprotonates the product, causing it to precipitate or be extracted back into an organic solvent.[1]
-
Acidic Products (e.g., Hydrolyzed Ester): Saponification of the methyl ester yields the corresponding carboxylic acid (5-chloronicotinic acid). In the basic reaction mixture, this exists as a water-soluble carboxylate salt. After an initial wash with an organic solvent to remove neutral impurities, the aqueous layer can be acidified.[1] This protonates the carboxylate, yielding the neutral carboxylic acid, which is typically much less soluble in water and will precipitate or can be extracted into an organic solvent.[3][4]
Workflow for Acid-Base Extraction
The following diagram illustrates the decision-making process for a standard acid-base extraction.
Caption: General workflow for acid-base extraction.
Part 2: Troubleshooting Guides & FAQs
This section addresses common issues encountered during specific reactions involving this compound.
Category 1: Suzuki Coupling Reactions
Suzuki couplings are powerful for forming C-C bonds but can be sensitive to reaction conditions and require meticulous work-up.
Q1: My Suzuki coupling reaction has a low yield. What are the common causes and how do I troubleshoot?
Low yields in Suzuki couplings are a frequent issue. A systematic approach is necessary for troubleshooting.[5]
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Catalyst Deactivation | The active Pd(0) catalyst is highly sensitive to oxygen. Ensure solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[5] |
| Poor Reagent Quality | Boronic Acid/Ester: Boronic acids can degrade via protodeborylation, especially when exposed to air and moisture.[5] Use fresh reagents or consider using more stable derivatives like pinacol esters. Base: The base (e.g., K₂CO₃, K₃PO₄) should be finely powdered and dry to ensure reproducibility. Clumps can lead to inconsistent results. Some anhydrous conditions paradoxically require a small amount of water to function effectively.[6] |
| Sub-optimal Base/Solvent | The choice of base and solvent is critical and often interdependent. For ester-containing substrates, a milder base like potassium fluoride (KF) can prevent hydrolysis.[7] If solubility is an issue in common solvents like toluene/water, consider switching to DMF, dioxane, or DME.[8][9] |
| Poor Mixing | For heterogeneous reactions (e.g., with an insoluble base), vigorous stirring is essential for efficient reaction kinetics.[5] |
Troubleshooting Workflow: Low-Yield Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Q2: I am observing significant dehalogenation of my starting material as a byproduct. How can I minimize this?
Dehalogenation (replacement of chlorine with hydrogen) is a common side reaction where the aryl halide is reduced instead of coupled.[5]
-
Cause: This typically occurs when the Pd-Aryl intermediate reacts with a hydride source. Potential sources include solvents (especially alcohols or wet THF), the boronic acid itself (protodeborylation), or impurities in the reagents.
-
Solution:
-
Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use.[5]
-
Use High-Purity Boronic Acid: Use fresh, high-quality boronic acid to minimize protodeborylation, which can generate hydride sources.
-
Modify Reaction Conditions: Sometimes, changing the ligand on the palladium catalyst or using a different base can alter the reaction pathway to favor the desired coupling over reduction.
-
Q3: How do I effectively remove palladium and boron impurities during work-up?
-
Palladium Removal: After the reaction, the crude mixture often contains residual palladium, which can appear as a black solid (palladium black). A simple filtration through a pad of Celite® or silica gel can often remove the bulk of it.[10]
-
Boron Removal: Boronic acid and its byproducts can be tricky to remove. A common and effective method is to concentrate the reaction mixture and then re-dissolve and re-concentrate it from methanol several times (e.g., 3 x 20 mL).[11][12] This process forms the volatile trimethyl borate, which is removed under reduced pressure.
Category 2: Nucleophilic Aromatic Substitution (SNAr) - Amination
Q1: My amination reaction is incomplete, and I have a mixture of starting material and product. How do I separate them?
This is a classic scenario for applying acid-base extraction. The product, an amino-pyridine derivative, is significantly more basic than the starting material, this compound.
-
Expert Insight: While both the starting material and product have a basic pyridine nitrogen, the introduction of an amino group (e.g., at C5) substantially increases the overall basicity of the molecule. This difference is large enough to exploit for separation.
Protocol 1: Work-up for Aminated Products
-
Quench & Dilute: Quench the reaction mixture as appropriate (e.g., with water or saturated NH₄Cl). Dilute with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[13]
-
Acidic Extraction: Transfer the mixture to a separatory funnel and extract with 1M aqueous HCl (2-3 times).[12] The basic amine product will be protonated and move to the aqueous layer. The less basic starting material will remain in the organic layer.
-
Isolate Product: Collect the aqueous layers. Cool the solution in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO₃) until the pH is >9. The amine product will deprotonate and precipitate out of the solution.
-
Final Steps: Collect the solid product by vacuum filtration, wash with cold water, and dry. Alternatively, if the product is an oil, it can be extracted back into an organic solvent (e.g., DCM), dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and concentrated.[14][15]
Category 3: Ester Hydrolysis (Saponification)
Q1: I've hydrolyzed the methyl ester to the carboxylic acid, but my yield is low after acidification and filtration. What went wrong?
Low recovery of the carboxylic acid product often points to two main issues: incomplete precipitation or product loss.
-
Cause 1: Incorrect pH: 5-Chloronicotinic acid is amphoteric. To ensure maximum precipitation, you must adjust the pH to its isoelectric point. If the solution is too acidic or not acidic enough, a significant portion of your product may remain dissolved as either the protonated pyridinium species or the deprotonated carboxylate.
-
Expert Insight: The optimal pH for precipitating nicotinic acid derivatives is often between 3 and 4.[16] It is highly recommended to use a pH meter during acidification for precise control rather than relying on pH paper.
-
Cause 2: Product Solubility: Even at its isoelectric point, the product may have some residual solubility in water.
Protocol 2: Optimized Work-up for Carboxylic Acid Products
-
Initial Clean-up: After the hydrolysis is complete (TLC or LCMS monitoring), cool the basic reaction mixture. Wash it once with an organic solvent (e.g., ethyl acetate or ether) to remove any neutral, unreacted starting material or byproducts. Discard the organic layer.
-
Acidification: Place the aqueous layer in an ice bath to reduce the solubility of the product. Slowly add 2M HCl dropwise with vigorous stirring, monitoring the pH with a calibrated meter. Adjust the pH to ~3.0-3.5.[16] A precipitate should form.
-
Maximizing Recovery:
-
Patience: Stir the cold slurry for at least 30-60 minutes to allow for complete crystallization.[14]
-
Extraction: If no precipitate forms or if the yield is still low, the product may be more water-soluble than expected. Extract the acidified aqueous solution multiple times with a suitable organic solvent (e.g., 3 x 50 mL of ethyl acetate).
-
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of ice-cold water, and dry. If extracted, combine the organic layers, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure.
Category 4: General Purification
Q1: My crude product is an oil and won't crystallize. What are my options?
-
Column Chromatography: This is the most common method for purifying non-crystalline solids or oils. For nicotinic acid derivatives, silica gel is typically used. The choice of eluent depends on the polarity of your product. A gradient of ethyl acetate in hexanes is a common starting point.
-
Salt Formation: If your product is basic (e.g., an amine derivative), you can often form a crystalline salt (e.g., hydrochloride or tosylate) which may be easier to purify by recrystallization.[17]
-
Trituration: This involves stirring the crude oil with a solvent in which the desired product is insoluble but the impurities are soluble. Pentane or a mixture of ether/hexane are often effective for "washing" the oil into a solid.
Q2: How do I choose a good recrystallization solvent?
The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[18]
-
Procedure: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) to find the best candidate. Water or ethanol are often good starting points for purifying nicotinic acids.[19] Sometimes a two-solvent system (one in which the compound is soluble and one in which it is not) is required.
-
Expert Tip: For nicotinic acids, recrystallization from water or ethanol is a common and effective purification method.[19] Using a decolorizing agent like activated carbon during a hot filtration step can remove colored impurities before crystallization.[19]
References
-
Isolation and Purification of Organic Compounds Extraction. University of California, Irvine - Department of Chemistry. [Link]
- Process for the purification of nicotinic acid amide I.
-
Extraction. Organic Chemistry at CU Boulder. [Link]
-
SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. JETIR. [Link]
- Purification of nicotinic acid.
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]
-
Reaction Workup. Cooperative Organic Chemistry Student Laboratory Manual. [Link]
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC - NIH. [Link]
-
Synthesis of pyridine derivatives using multicomponent reactions. ResearchGate. [Link]
-
Pyridine: Synthesis, Swiss-ADME and Applications. IJNRD. [Link]
-
How To Separate Two Organic Compounds?. YouTube. [Link]
-
Extraction technique in organic chemistry. YouTube. [Link]
-
Workup Tricks: Reagents. University of Rochester - Department of Chemistry. [Link]
-
Reaction Work-up- Purify, Isolate Product.mov. YouTube. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Wisconsin-Madison - Department of Chemistry. [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. PMC - NIH. [Link]
-
Methyl 5-bromo-6-chloronicotinate. PubChem. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR. [Link]
-
Failed suzuki coupling, any suggenstions?. Reddit. [Link]
- Preparation method of nicotinic acid.
-
Recrystallization. YouTube. [Link]
-
Methyl 6-chloro-5-nitronicotinate. PubChem. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Methyl isonicotinate. Wikipedia. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link]
-
Methyl 5-amino-6-chloronicotinate. LookChem. [Link]
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
methyl-6-methyinicotinate Route of Synthesis. Directorate of Drugs Control, Odisha. [Link]
- Preparation method of high-purity 5-methyl-nicotinic acid.
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]
-
Methyl 2-chloronicotinate. PubChem. [Link]
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- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. jocpr.com [jocpr.com]
- 4. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 11. Workup [chem.rochester.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. youtube.com [youtube.com]
- 14. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 15. youtube.com [youtube.com]
- 16. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. youtube.com [youtube.com]
- 19. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Palladium Catalyst Removal from Methyl 5-chloronicotinate Products
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for palladium catalyst removal. This guide is specifically tailored for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, to synthesize molecules like Methyl 5-chloronicotinate.
The persistence of residual palladium in active pharmaceutical ingredients (APIs) is a critical issue. Regulatory bodies, such as the European Agency for the Evaluation of Medicinal Products, enforce strict limits on platinum group metals in final drug products, often below 10 ppm.[1] Beyond regulatory compliance, residual palladium can interfere with downstream synthetic steps, poison other catalysts, or compromise the integrity of biological assays.[2][3]
This guide provides a structured, question-and-answer approach to troubleshoot and resolve common challenges associated with palladium removal, with a special focus on nitrogen-containing heterocyclic compounds like your target molecule.
Part 1: Initial Troubleshooting & First-Pass Purification
This section addresses the most common and immediate issues observed post-reaction.
Q1: My isolated product is dark gray or black after a standard aqueous work-up. What is the first thing I should do?
A dark coloration is a clear visual indicator of residual palladium, likely in the form of palladium black (Pd(0)). The first and simplest approach is a filtration step designed to remove these macroscopic or finely dispersed metal particles.[4][5]
Recommended First-Pass Protocol: Filtration through Celite
-
Causality: Celite, a diatomaceous earth, forms a porous filter bed that can trap finely divided palladium particles that might otherwise pass through standard filter paper.[5] This is a physical removal method (physisorption) and is most effective when palladium has agglomerated.[4][6]
-
Step-by-Step Protocol:
-
Dissolve your crude this compound product in a suitable organic solvent (e.g., Ethyl Acetate, Toluene).
-
Prepare a filtration setup with a sintered glass funnel or a Büchner funnel.
-
Place a piece of filter paper in the funnel and add a 1-2 cm thick pad of Celite.
-
Wet the Celite pad with the chosen organic solvent to ensure it is properly settled.
-
Slowly pass the solution containing your product through the Celite pad.
-
Wash the Celite pad with additional fresh solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure.
-
If the filtrate is still colored, or if you require lower palladium levels, proceed to the more advanced methods in the next section.
Part 2: Advanced Purification & Scavenger Selection (FAQ)
This section delves into more robust chemical and adsorptive methods for palladium removal.
Q2: Celite filtration didn't work completely. What's the next logical step?
When simple filtration is insufficient, it implies the palladium is either dissolved (as a complex) or exists as colloidal particles too small for Celite to trap.[5] The next step is typically treatment with a broad-spectrum adsorbent like activated carbon.
-
Mechanism Insight: Activated carbon possesses a high surface area with a complex pore structure, allowing it to adsorb a wide range of molecules, including palladium complexes, through physisorption and chemisorption.[4][7] It is effective for removing various forms of palladium.[7]
-
Critical Caveat - Product Loss: The primary drawback of activated carbon is its non-specific binding. It will invariably adsorb some of your product along with the palladium, leading to a reduction in yield.[4] This trade-off between purity and yield must be carefully considered.
Q3: How do I choose the right palladium scavenger for my this compound synthesis?
Choosing the right scavenger is the most critical step for achieving ultra-low palladium levels (<10 ppm). The choice depends on the palladium's oxidation state, the solvent, and the nature of your product. For a nitrogen-containing heterocycle like this compound, the nitrogen atom can coordinate with the palladium, making it more soluble and harder to remove. This necessitates a scavenger with a very high affinity for palladium.
-
Expert Recommendation: For this specific application, sulfur-based scavengers are the gold standard. The high affinity of soft Lewis bases (like sulfur) for soft Lewis acids (like palladium) ensures strong binding (chemisorption).[4]
Table 1: Scavenger Selection Guide
| Scavenger Type | Functional Group | Primary Target | Mechanism | Best For... |
| Thiol-Based Silica | -SH | Pd(II), Pd(0) | Chemisorption | General purpose, highly robust and versatile.[8] |
| Thiourea-Based Silica | -NH(C=S)NH₂ | All Pd forms | Chemisorption | Excellent for challenging cases and compatible with many organic solvents.[8][9] |
| TMT-Based Resins | Trimercaptotriazine | Pd(II), other metals | Chemisorption | High capacity and efficiency, good for both aqueous and non-aqueous systems.[10][11] |
| Activated Carbon | N/A | All Pd forms | Physisorption | Cost-effective initial cleanup, but risks significant product loss.[4][12] |
A decision-making workflow for selecting a purification strategy is outlined below.
Caption: Decision tree for selecting a palladium removal strategy.
Q4: I've selected a scavenger. What is the best way to screen its effectiveness?
A systematic screening protocol is essential to identify the most effective scavenger and optimize the conditions (temperature, time, scavenger loading) without wasting large amounts of your valuable product.
Experimental Protocol: Batch Screening of Palladium Scavengers
This protocol allows for the parallel testing of several scavengers.
-
Preparation: After the initial work-up, dissolve a known quantity of your crude product in a suitable solvent to create a stock solution.
-
Quantification: Take an aliquot of this stock solution for initial palladium analysis (e.g., by ICP-MS) to establish a baseline concentration.[13][14]
-
Screening Setup:
-
Aliquot equal volumes of the stock solution into several vials.
-
To each vial, add a different scavenger (e.g., SiliaMetS Thiol, Biotage MP-TMT). A typical starting point is 3-5 equivalents of scavenger relative to the initial palladium content.[10]
-
Include a control vial with no scavenger.
-
-
Incubation: Stir the vials at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a set period, typically 2 to 24 hours.[10]
-
Sampling & Analysis:
-
After incubation, filter each sample to remove the solid-supported scavenger.
-
Analyze the palladium content of each filtrate using ICP-MS.
-
-
Evaluation: Compare the final palladium levels for each scavenger to determine the most effective one for your specific product and reaction conditions.
The following diagram illustrates this experimental workflow.
Caption: Workflow for a typical palladium scavenger screening experiment.
Q5: Can I use crystallization to remove palladium?
Crystallization can sometimes be effective, but it is not always reliable for palladium removal.[15] In some cases, palladium complexes can co-crystallize with the product, trapping the impurity within the crystal lattice.[15] However, combining crystallization with a soluble chelating agent can be a powerful strategy.
-
Advanced Technique: Additives like N-acetylcysteine or thiourea can be added to the solution before crystallization.[6][13] These agents form stable, soluble complexes with palladium, which then remain in the mother liquor during crystallization, effectively purging the palladium from your isolated solid product.
Part 3: Quantification and Validation
Q6: How do I accurately measure the amount of residual palladium in my final product?
Visual inspection is not sufficient for regulatory purposes. Quantitative analysis is mandatory.
-
Gold Standard: The standard and most reliable method for quantifying trace metals in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[13][14] This technique offers extremely low detection limits (parts per billion) and is the method of choice for final product validation.[13]
-
Process Monitoring: While ICP-MS is essential for final QC, it can be slow and expensive for in-process screening.[14] For rapid, semi-quantitative feedback during scavenger screening, colorimetric methods or fluorescence-based assays can be employed, though these are not replacements for final ICP-MS validation.[13][14][16]
Summary of Key Takeaways
Table 2: Comparison of Palladium Removal Methodologies
| Method | Primary Mechanism | Pros | Cons | Target Pd Level |
| Celite Filtration | Physical Sieving | Simple, fast, inexpensive. | Only removes solid/large particles.[5] | >500 ppm |
| Activated Carbon | Adsorption | Cost-effective, removes many Pd forms. | High risk of product loss, non-selective.[4] | 50-200 ppm |
| Solid-Supported Scavengers | Chemisorption | High selectivity, high efficiency, minimal product loss.[8][9] | Higher cost than carbon. | <10 ppm |
| Crystallization w/ Additive | Complexation & Partitioning | Can be highly effective, integrates into purification. | System-dependent, risk of co-crystallization without additives.[15] | <20 ppm |
Successfully removing palladium from complex molecules like this compound requires a systematic approach. Always start with the simplest methods and escalate to more specific and powerful techniques like sulfur-based scavengers as needed. Crucially, every purification strategy must be validated by accurate quantitative analysis to ensure your final product meets the stringent purity requirements of the pharmaceutical industry.
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
-
Biotage® MP-TMT | Palladium scavenger. Biotage. [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. PharmaTech. [Link]
-
Metal scavengers for organic purification. Biotage. [Link]
-
How to Remove Palladium in three easy steps. Biotage. [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
-
How can i remove palladium Pd catalyst easily? ResearchGate. [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]
-
oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. NIH National Library of Medicine. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Publications. [Link]
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Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]
-
Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. ACS Publications. [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
- Method of removing palladium.
- Method of removing palladium.
-
Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI. [Link]
-
A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. PubMed Central. [Link]
-
What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? ResearchGate. [Link]
-
Your trick to remove residual palladium. Reddit. [Link]
-
Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PubMed Central. [Link]
-
Pd-catalyzed C-H Oxygenation With TFA/TFAA: Expedient Access to Oxygen-Containing Heterocycles and Late-Stage Drug Modification. PubMed. [Link]
-
Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]
-
Palladium-Catalyzed Reactions. MDPI. [Link]
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- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. silicycle.com [silicycle.com]
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Technical Support Center: Characterization of Impurities in Methyl 5-chloronicotinate Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis and analysis of Methyl 5-chloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity characterization during its synthesis. As an essential building block in pharmaceutical chemistry, ensuring the purity of this compound is paramount.[1] This document provides in-depth, experience-driven answers and troubleshooting protocols to help you identify, control, and characterize unwanted impurities in your reaction mixtures.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions that arise during the synthesis and analysis of this compound.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A: Impurities can originate from various stages, including the starting materials, side-reactions, or degradation.[2][3][4] Based on the common synthetic route—the esterification of 5-chloronicotinic acid with methanol—you should anticipate the following:
-
Process-Related Impurities:
-
5-Chloronicotinic Acid: Unreacted starting material. Its presence often indicates an incomplete esterification reaction.
-
Methanol & Other Solvents: Residual solvents used during the synthesis or purification steps.[2]
-
-
By-Product & Side-Reaction Impurities:
-
Positional Isomers: If the synthesis involves chlorination of methyl nicotinate, you may find isomers such as Methyl 2-chloronicotinate or Methyl 6-chloronicotinate. Their formation depends on the selectivity of the chlorination step.
-
Di-chlorinated Species: Over-chlorination can lead to the formation of dichloronicotinate esters.
-
Nicotinic Acid Derivatives: Impurities from the starting material, such as nicotinic acid itself, can carry through the synthesis.[5]
-
Q2: My HPLC chromatogram shows a significant unexpected peak. What is my first step to identify it?
A: The immediate goal is to gather as much information as possible non-destructively. The first and most efficient step is to perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[6][7] This technique provides the molecular weight of the unknown compound, which is a critical piece of the puzzle. Comparing the molecular weight to potential structures (e.g., starting materials, expected by-products, dimers) will often provide a strong hypothesis for the impurity's identity.
Q3: What are the generally accepted limits for impurities in a pharmaceutical intermediate like this?
A: The acceptable limits for impurities are governed by regulatory guidelines, primarily those from the International Council for Harmonisation (ICH). According to ICH Q3A/B guidelines, for a new drug substance, any impurity found at a level of 0.10% or higher should be reported and identified.[8] For impurities above 0.15%, structural characterization is required. While this compound is an intermediate, controlling impurities at this stage is crucial as they can be carried into the final Active Pharmaceutical Ingredient (API).
Q4: How can I differentiate between positional isomers of chloronicotinate esters using standard analytical techniques?
A: Differentiating positional isomers requires a combination of chromatographic and spectroscopic methods.
-
Chromatography (HPLC/GC): Isomers will often have slightly different polarities, leading to different retention times. A well-developed chromatographic method can separate them.[9]
-
Spectroscopy (NMR): ¹H NMR spectroscopy is definitive. The coupling patterns and chemical shifts of the protons on the pyridine ring are unique for each isomer. For example, the splitting pattern of the aromatic protons will clearly distinguish between 2-chloro, 5-chloro, and 6-chloro isomers. Mass spectrometry fragmentation patterns can also provide clues but are often less definitive than NMR for this purpose.
Q5: My purified this compound shows increasing levels of 5-chloronicotinic acid upon storage. What is the likely cause?
A: This indicates product degradation, specifically hydrolysis of the methyl ester back to the carboxylic acid.[5] This is almost always caused by the presence of moisture. Ensure the product is stored in a tightly sealed container with a desiccant and that all solvents used in the final purification steps were anhydrous.
Part 2: Troubleshooting Guides
Guide 1: Problem - Low Purity of Final Product (<98% by HPLC)
Low purity is a common issue that can often be traced back to reaction conditions or starting material quality. The following logical flow can help diagnose the issue.
Caption: Troubleshooting Logic for Low Product Purity.
Guide 2: Identification of a Major Unknown Impurity (>0.1%)
When a significant unknown impurity is detected, a systematic approach is required for identification and characterization, as mandated by regulatory bodies.[3][8]
Caption: Systematic Workflow for Impurity Identification.
-
Preliminary Analysis (LC-MS):
-
Inject an aliquot of the crude reaction mixture or impure product into an LC-MS system.
-
Rationale: This provides the molecular weight of the impurity, allowing you to formulate hypotheses. For instance, a peak with a mass corresponding to the starting material (5-chloronicotinic acid, M.W. 157.55 g/mol ) is a strong indicator of an incomplete reaction.
-
-
Isolation (Preparative HPLC):
-
Develop a separation method on an analytical HPLC, then scale it up to a preparative system.
-
Collect fractions corresponding to the unknown impurity peak.
-
Pool the relevant fractions and remove the solvent under reduced pressure.
-
Rationale: A pure sample of the impurity is essential for unambiguous spectroscopic analysis.
-
-
Structure Elucidation (NMR & HRMS):
-
Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (COSY, HSQC).
-
Submit another small sample for High-Resolution Mass Spectrometry (HRMS) to obtain the exact mass and elemental formula.
-
Rationale: NMR provides the carbon-hydrogen framework and connectivity of the molecule, while HRMS confirms the elemental composition. This combination is powerful for elucidating the structure of an unknown compound.[3][4]
-
-
Confirmation:
-
Based on the elucidated structure, devise a synthetic route for the impurity.
-
Synthesize a small amount of this compound to serve as a reference standard.
-
Confirm its structure independently.
-
Compare the HPLC retention time (via co-injection) and spectroscopic data (NMR, MS) of the synthesized standard with the isolated impurity. A perfect match provides definitive confirmation.
-
Rationale: This final step is crucial for regulatory submissions and for creating a reliable quantitative method for the impurity.[1]
-
Part 3: Key Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for separating this compound from its common process-related impurities.
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute compounds from the C18 stationary phase. |
| Gradient | 0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B | A gradient is essential to elute both polar (e.g., 5-chloronicotinic acid) and non-polar impurities in a single run. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 254 nm | Pyridine derivatives have strong UV absorbance at this wavelength.[9] |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
Part 4: Understanding Impurity Formation Pathways
The following diagram illustrates the primary synthesis route and potential side reactions that lead to common impurities.
Caption: Formation Pathways for Key Impurities.
-
Unreacted Starting Material: This is the most straightforward impurity source. If the esterification reaction does not go to completion, 5-chloronicotinic acid will remain in the product mixture.
-
Hydrolysis Product: Esters can hydrolyze back to the corresponding carboxylic acid and alcohol in the presence of water, especially under acidic or basic conditions. This is why anhydrous conditions are critical during workup and storage.[5]
-
Positional Isomers: These impurities are more common if the synthesis involves the chlorination of methyl nicotinate. The pyridine ring can be chlorinated at various positions, and controlling the regioselectivity of this reaction is key to minimizing such impurities.
By understanding these pathways, you can proactively adjust your synthetic and purification strategies to minimize the formation and carryover of these undesired compounds, leading to a more robust and reliable process.
References
-
Gorog, S. (2005). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Veeprho Laboratories Pvt. Ltd. [Link]
-
Pharmatutor. (2024). Isolation and characterization of pharmaceuticals with impurities. Pharmatutor. [Link]
-
Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Jain, D. (2018). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. Asian Journal of Pharmaceutical Research. [Link]
-
Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]
-
Pharmaffiliates. (n.d.). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]
-
Pharmaffiliates. (n.d.). Methyl Nicotinate-impurities. [Link]
- European Patent Office. (n.d.). Process for producing chloronicotinic acid compounds.
-
Defense Technical Information Center. (1981). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
-
ResearchGate. (n.d.). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
ATSDR. (1992). Analytical Methods for Detecting Pyridine. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
Sources
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- 2. Isolation and characterization of pharmaceuticals with impurities. [wisdomlib.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. asianjpr.com [asianjpr.com]
- 5. veeprho.com [veeprho.com]
- 6. biomedres.us [biomedres.us]
- 7. biotech-spain.com [biotech-spain.com]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
Side reactions of Methyl 5-chloronicotinate with strong bases
A Guide to Navigating Side Reactions with Strong Bases for Researchers, Scientists, and Drug Development Professionals.
Frequently Asked Questions (FAQs)
Q1: I'm trying to perform a reaction on the pyridine ring of Methyl 5-chloronicotinate using a strong base, but I'm seeing a significant amount of a byproduct that appears to be the corresponding carboxylic acid. What is happening?
A1: You are likely observing saponification, which is the hydrolysis of the methyl ester to a carboxylate salt.[1][2] This is a very common side reaction when using strong hydroxide-containing bases like NaOH, KOH, or LiOH.[1] The hydroxide anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is often irreversible due to the final deprotonation of the resulting carboxylic acid by the alkoxide leaving group.[2]
To avoid this, consider using a non-hydroxide base if your desired reaction is not ester cleavage. If the goal is a reaction on the pyridine ring, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or a hindered Grignard reagent might be more suitable, provided the reaction conditions are carefully controlled.
Q2: Can I use Grignard reagents with this compound? What are the potential pitfalls?
A2: Yes, Grignard reagents can be used, but careful consideration of their reactivity is crucial. Grignard reagents are strong nucleophiles and can react at two primary sites on this compound:
-
Addition to the Ester Carbonyl: Grignard reagents can add to the ester carbonyl, which, after an initial addition and elimination of the methoxide, can lead to a second addition, ultimately forming a tertiary alcohol upon acidic workup.[3][4]
-
Addition to the Pyridine Ring: As seen with related chloronicotinic acid derivatives, Grignard reagents can also undergo a 1,4-conjugate addition to the electron-deficient pyridine ring.
The chemoselectivity of the Grignard reagent's attack will depend on factors like the steric hindrance of the Grignard reagent and the reaction conditions.
Q3: I am considering using n-Butyllithium (n-BuLi) to deprotonate a position on a substituent of my molecule. Is this compatible with the this compound core?
A3: Extreme caution is advised when using n-BuLi with this compound. n-BuLi is a very strong base and a potent nucleophile.[5][6] Several side reactions are highly probable:
-
Nucleophilic Addition: n-BuLi can add to the pyridine ring or the ester carbonyl.
-
Metal-Halogen Exchange: It can potentially undergo a lithium-halogen exchange with the chlorine atom on the pyridine ring.
-
Reaction with Solvent: At temperatures above -20 °C, n-BuLi can deprotonate common ethereal solvents like THF, leading to solvent degradation and undesired side products.[5]
Reactions involving n-BuLi should be conducted at very low temperatures (typically -78 °C) and with careful control of stoichiometry. It is crucial to ensure all reagents and glassware are scrupulously dry.[6]
Troubleshooting Guide
This section addresses specific experimental problems and provides actionable solutions.
Problem 1: Low Yield and a Mixture of Unidentified Products When Using LDA.
Symptoms:
-
Your desired product is formed in low yield.
-
TLC/LC-MS analysis shows multiple spots/peaks that are difficult to characterize.
-
The reaction mixture turns dark or tarry.
Possible Cause: Hetaryne Intermediate Formation
In the presence of a strong, non-nucleophilic base like LDA, 5-halonicotinates can undergo elimination of HCl to form a highly reactive "hetaryne" (or pyridyne) intermediate. This intermediate can then be attacked by nucleophiles present in the reaction mixture at either end of the triple bond, leading to a mixture of regioisomers.
Troubleshooting Workflow: Investigating Hetaryne Formation
Caption: Troubleshooting workflow for suspected hetaryne formation.
Solutions:
-
Lower the Reaction Temperature: Hetaryne formation is often more favorable at higher temperatures. Conducting the reaction at -78 °C or even lower may suppress this side reaction.
-
Change the Base: If the goal is simple deprotonation without elimination, a less sterically hindered but still strong base might offer a different reactivity profile. However, this could increase the likelihood of nucleophilic attack by the base itself.
-
Use a Trapping Agent: To confirm the presence of a hetaryne intermediate, you can add a trapping agent like furan to the reaction mixture. The formation of a Diels-Alder adduct would be strong evidence for the hetaryne pathway.
Problem 2: Formation of a Tertiary Alcohol Instead of the Desired Ketone with a Grignard Reagent.
Symptoms:
-
You intended to synthesize a ketone via the addition of one equivalent of a Grignard reagent to the ester.
-
The major product isolated is a tertiary alcohol containing two molecules of the Grignard reagent.
Possible Cause: Over-Addition of the Grignard Reagent
The initial product of the addition of a Grignard reagent to an ester is a ketone.[3][4] However, this ketone is also electrophilic and can react with a second equivalent of the Grignard reagent, which is often faster than the initial reaction with the ester. This leads to the formation of a tertiary alcohol.[3][7]
Reaction Pathway: Grignard Double Addition
Caption: Double addition of a Grignard reagent to an ester.
Solutions:
-
Inverse Addition: Add the ester solution slowly to the Grignard reagent at low temperature. This keeps the concentration of the Grignard reagent in excess only locally and transiently.
-
Use a Less Reactive Organometallic Reagent: Consider using an organocadmium or organocuprate reagent, which are generally less reactive and tend to stop at the ketone stage.
-
Weinreb Amide: If possible, convert the ester to a Weinreb amide (N-methoxy-N-methylamide). These are known to react with Grignard reagents to form a stable chelated intermediate that resists further addition, yielding the ketone upon workup.
Experimental Protocols
Protocol 1: Saponification of this compound
This protocol provides a standard procedure for the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Methanol
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (5-10 volumes).
-
Add 1 M NaOH solution (1.5 - 2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC until the starting material is consumed. The reaction may be gently heated to reflux to increase the rate.[1]
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to dissolve the residue and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with 1 M HCl. The product, 5-chloronicotinic acid, should precipitate out of solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Titration of n-Butyllithium
It is crucial to know the exact concentration of your n-BuLi solution, as it can degrade over time.
Materials:
-
Anhydrous diphenylacetic acid
-
Anhydrous THF
-
n-Butyllithium solution to be titrated
-
Syringes and needles
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve a precisely weighed amount of anhydrous diphenylacetic acid in anhydrous THF in a dry flask.
-
Cool the solution to 0 °C.
-
Slowly add the n-BuLi solution dropwise via syringe. The endpoint is the first persistent pale yellow color of the diphenylacetate anion.
-
Record the volume of n-BuLi solution added and calculate the molarity.
Data Summary
| Strong Base | Common Side Reaction(s) | Key Mitigation Strategy |
| NaOH, KOH, LiOH | Saponification (Ester Hydrolysis) | Use a non-hydroxide base if ester is to be preserved. |
| Grignard Reagents (RMgX) | Double addition to ester, 1,4-addition to ring | Low temperature, inverse addition, or use of a Weinreb amide. |
| n-Butyllithium (n-BuLi) | Nucleophilic addition, metal-halogen exchange, solvent deprotonation | Strict low-temperature control (-78 °C), accurate titration.[5][6] |
| Lithium Diisopropylamide (LDA) | Hetaryne formation, nucleophilic addition | Low temperature, careful choice of stoichiometry. |
References
-
OperaChem. (2024). Saponification-Typical procedures. [Link]
-
Khan Academy. (2014). Saponification - Base promoted ester hydrolysis. [Link]
-
n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. (2023). Synfacts. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Organic Chemistry Tutor. (2021). 12.4 Grignard Reagents. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Organic Chemistry Data. (n.d.). n-Butyllithium (n-BuLi). [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 6. commonorganicchemistry.com [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Methyl 5-Chloronicotinate Derivatives by NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock of progress. Methyl 5-chloronicotinate and its derivatives represent a class of compounds with significant potential in pharmaceutical research. Their synthesis, however, often yields a variety of isomers and byproducts, making rigorous structural validation an absolute necessity. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unparalleled gold standard for the definitive elucidation of molecular structure in solution.
This guide provides an in-depth, experience-driven comparison of NMR techniques for the validation of this compound derivatives. It is designed to move beyond a simple recitation of protocols, offering instead a logical framework for experimental design, data interpretation, and comparison with alternative analytical methods. Every recommendation and protocol herein is born from years of hands-on experience in the field, ensuring a blend of theoretical rigor and practical applicability.
The Imperative of Unambiguous Characterization
The substitution pattern on the pyridine ring of this compound derivatives dictates their biological activity. A misplaced substituent can render a promising lead compound inactive or, worse, introduce unforeseen toxicity. Therefore, the ability to definitively confirm the intended structure is not merely a matter of analytical chemistry; it is a cornerstone of safe and effective drug development. While other techniques such as mass spectrometry and infrared spectroscopy provide valuable preliminary data, they often fall short in distinguishing between isomers. NMR spectroscopy, through its sensitivity to the local chemical environment of each nucleus, provides a detailed atomic-level blueprint of the molecule.
A Multi-faceted Approach to NMR Validation
A comprehensive NMR validation strategy for this compound derivatives involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating system for structural elucidation.
Core 1D NMR Techniques: The First Line of Inquiry
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key parameters to analyze are:
-
Chemical Shift (δ): The position of a signal in the spectrum, indicative of the electronic environment of the proton.
-
Integration: The area under a signal, which is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks, caused by the influence of neighboring protons.
-
-
¹³C NMR (Carbon NMR): This technique provides information about the carbon framework of the molecule. As the natural abundance of the ¹³C isotope is low, these spectra are typically acquired with proton decoupling, resulting in single lines for each unique carbon atom.
Advanced 2D NMR Techniques: Unraveling Connectivity
When 1D NMR spectra are insufficient for complete structural assignment, particularly in complex derivatives, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. It is invaluable for identifying spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[1] This is a powerful tool for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlation).[1] HMBC is crucial for connecting different spin systems and for identifying quaternary carbons.
Experimental Protocols: A Practical Guide
The quality of NMR data is intrinsically linked to the meticulousness of the experimental procedure. The following protocols are designed to yield high-resolution spectra for this compound derivatives.
Sample Preparation
-
Analyte Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. For less soluble derivatives, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR and 2D experiments, a higher concentration of 20-50 mg/mL is recommended.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
The following is a generalized workflow for acquiring a comprehensive set of NMR data.
Caption: A typical workflow for the comprehensive NMR validation of a novel compound.
Data Presentation and Interpretation: A Case Study Approach
To illustrate the power of this multi-technique approach, let's consider the hypothetical validation of a synthesized this compound derivative.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and a Hypothetical Derivative.
| Compound | Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| This compound | H-2 | 8.9 - 9.1 | 150 - 152 |
| H-4 | 8.1 - 8.3 | 138 - 140 | |
| H-6 | 8.6 - 8.8 | 147 - 149 | |
| OCH₃ | 3.9 - 4.1 | 52 - 54 | |
| C-3 | - | 125 - 127 | |
| C-5 | - | 130 - 132 | |
| C=O | - | 164 - 166 | |
| Methyl 5-chloro-6-ethylnicotinate | H-2 | 8.8 - 9.0 | 149 - 151 |
| H-4 | 8.0 - 8.2 | 137 - 139 | |
| OCH₃ | 3.9 - 4.1 | 52 - 54 | |
| CH₂ (ethyl) | 2.8 - 3.0 | 25 - 27 | |
| CH₃ (ethyl) | 1.2 - 1.4 | 13 - 15 | |
| C-3 | - | 124 - 126 | |
| C-5 | - | 129 - 131 | |
| C-6 | - | 158 - 160 | |
| C=O | - | 164 - 166 |
Note: These are predicted values based on known substituent effects on pyridine rings and may vary slightly depending on the solvent and other substituents.
Interpreting the 2D NMR Data
The following diagram illustrates the key correlations that would be expected in the 2D NMR spectra for the unambiguous assignment of methyl 5-chloro-6-ethylnicotinate.
Caption: Key COSY, HSQC, and HMBC correlations for structural assignment.
Comparison with Other Analytical Techniques
While NMR is the cornerstone of structural validation, a comprehensive characterization package often includes data from other techniques.
Table 2: Comparison of Analytical Techniques for the Validation of this compound Derivatives.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity and stereochemistry | Unambiguous structural elucidation in solution | Lower sensitivity, requires pure samples |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, small sample requirement | Does not distinguish between isomers, provides limited structural information on its own |
| Infrared (IR) Spectroscopy | Presence of functional groups | Fast, non-destructive | Provides limited information on the overall structure, not suitable for distinguishing isomers with similar functional groups |
| X-ray Crystallography | Definitive solid-state structure | Provides absolute stereochemistry | Requires a single crystal of suitable quality, structure in solid state may differ from solution |
Conclusion: A Self-Validating System for Scientific Integrity
The structural validation of this compound derivatives is a critical step in the drug discovery and development pipeline. A multi-technique NMR approach, combining 1D and 2D experiments, provides a robust and self-validating system for unambiguous structural elucidation. By understanding the principles behind each experiment and following meticulous experimental protocols, researchers can ensure the scientific integrity of their work and make informed decisions in their quest for novel therapeutics. This guide, grounded in years of practical experience, serves as a comprehensive resource for scientists seeking to master the art and science of NMR-based structural validation.
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A Comparative Spectroscopic Guide to Methyl 5-chloronicotinate and Its Analogs for Researchers in Drug Development
In the landscape of pharmaceutical research and development, the precise characterization of molecular entities is paramount. For professionals engaged in the synthesis and quality control of drug intermediates, a comprehensive understanding of spectroscopic techniques is not merely advantageous but essential. This guide provides an in-depth comparative analysis of the spectroscopic signatures of Methyl 5-chloronicotinate, a key building block in medicinal chemistry. In the absence of readily available experimental spectra for this compound, this guide will leverage established spectroscopic principles and comparative data from closely related analogs—namely, the parent compound Methyl nicotinate and the potential precursor 5-chloronicotinic acid—to predict and interpret its spectral characteristics.
This document is structured to provide not only reference data but also the underlying scientific rationale for experimental design and data interpretation, ensuring a robust and self-validating approach to spectroscopic analysis.
The Importance of Spectroscopic Purity in Synthesis
This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its purity is critical, as even minor impurities can lead to unwanted side reactions, lower yields, and the generation of potentially toxic byproducts in the final active pharmaceutical ingredient (API). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for verifying the structure and purity of such intermediates.
Comparative Spectroscopic Analysis
This section details the expected spectroscopic data for this compound and compares it with the experimental data of Methyl nicotinate and 5-chloronicotinic acid. This comparative approach allows for a more confident assignment of spectral features and aids in the identification of potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
Based on the principles of NMR spectroscopy and analysis of its analogs, the proton NMR spectrum of this compound in a deuterated solvent like CDCl₃ is expected to show three distinct signals in the aromatic region and one singlet for the methyl ester protons.
-
H-2, H-4, and H-6 Protons: The chlorine atom at the 5-position will exert an electronic effect on the pyridine ring protons. We can predict the chemical shifts of the protons at positions 2, 4, and 6 based on the known shifts of similar compounds.
-
-OCH₃ Protons: A singlet corresponding to the three methyl protons of the ester group is expected, typically appearing in the range of 3.8-4.0 ppm.
| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | -OCH₃ (ppm) | Solvent |
| This compound (Predicted) | ~9.1 | ~8.3 | - | ~8.7 | ~3.9 | CDCl₃ |
| Methyl nicotinate | 9.23 | 8.29 | 7.39 | 8.78 | 3.96 | CDCl₃[1] |
| 5-Chloronicotinic acid | 9.09 | 8.78 | - | 8.35 | - | DMSO-d₆ |
Rationale: The electron-withdrawing nature of the chlorine atom is expected to deshield the adjacent protons (H-4 and H-6), causing a downfield shift compared to Methyl nicotinate. The proton at the 2-position, being furthest from the chlorine, should be less affected.
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Compound | C2 | C3 | C4 | C5 | C6 | -OCH₃ | C=O | Solvent |
| This compound (Predicted) | ~152 | ~128 | ~140 | ~135 | ~150 | ~53 | ~165 | CDCl₃ |
| Methyl nicotinate | 153.2 | 126.7 | 137.0 | 123.5 | 150.7 | 52.5 | 165.8 | CDCl₃ |
| 5-Chloronicotinic acid | 151.7 | 128.0 | 142.1 | 134.9 | 148.5 | - | 165.1 | DMSO-d₆ |
Rationale: The carbon atom directly attached to the chlorine (C-5) will be significantly influenced. The other carbon shifts can be predicted by considering the substituent effects of the chloro and methoxycarbonyl groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretch of the ester group.
| Functional Group | This compound (Predicted, cm⁻¹) | Methyl nicotinate (cm⁻¹) | 5-Chloronicotinic acid (cm⁻¹) |
| C=O Stretch (Ester) | ~1725 | 1728[2] | - |
| C=O Stretch (Carboxylic Acid) | - | - | ~1700 |
| C-O Stretch (Ester) | ~1290, ~1120 | 1292, 1121[2] | - |
| Aromatic C=C and C=N Stretch | ~1590, ~1430 | 1587, 1429[2] | ~1590, ~1440 |
| C-Cl Stretch | ~700-800 | - | ~700-800 |
| O-H Stretch (Carboxylic Acid) | - | - | 2500-3300 (broad) |
Rationale: The key diagnostic peak for confirming the presence of the methyl ester is the strong C=O stretching vibration. The presence of a C-Cl bond will also give rise to a characteristic absorption in the fingerprint region. The absence of a broad O-H stretch would confirm the conversion of the carboxylic acid to the ester.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 171/173 | 140/142 ([M-OCH₃]⁺), 112/114 ([M-COOCH₃]⁺) |
| Methyl nicotinate | 137[3] | 106 ([M-OCH₃]⁺), 78 ([M-COOCH₃]⁺)[3] |
| 5-Chloronicotinic acid | 157/159[4] | 139/141 ([M-OH]⁺), 112/114 ([M-COOH]⁺)[4] |
Rationale: The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃). The isotopic pattern of chlorine provides a definitive marker for its presence in the molecule and its fragments.[5]
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtration: Using a Pasteur pipette with a small plug of glass wool or cotton, filter the solution directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that can degrade the quality of the NMR spectrum.
-
Capping: Securely cap the NMR tube.
FTIR Sample Preparation (ATR Method)
-
Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Perform a background scan with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal.
-
Pressure Application: If the sample is a solid, apply pressure using the instrument's anvil to ensure good contact with the crystal.
-
Data Acquisition: Collect the sample spectrum.
GC-MS Sample Preparation
-
Solution Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph.
-
Analysis: The sample is vaporized and separated on the GC column before being introduced into the mass spectrometer for analysis.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each spectroscopic technique.
A [label="Weigh Sample (10-20 mg for 1H, 50-100 mg for 13C)"]; B [label="Dissolve in Deuterated Solvent (~0.7 mL)"]; C [label="Filter into NMR Tube"]; D [label="Acquire NMR Spectrum"]; E [label="Process and Analyze Data"];
A -> B; B -> C; C -> D; D -> E; }
Caption: Workflow for NMR spectroscopic analysis.A [label="Clean ATR Crystal"]; B [label="Collect Background Spectrum"]; C [label="Apply Sample to Crystal"]; D [label="Acquire FTIR Spectrum"]; E [label="Analyze Functional Groups"];
A -> B; B -> C; C -> D; D -> E; }
Caption: Workflow for FTIR spectroscopic analysis using the ATR method.A [label="Prepare Dilute Sample Solution (~1 mg/mL)"]; B [label="Inject into GC-MS"]; C [label="Separation by Gas Chromatography"]; D [label="Detection and Fragmentation by Mass Spectrometry"]; E [label="Analyze Mass Spectrum and Fragmentation Pattern"];
A -> B; B -> C; C -> D; D -> E; }
Caption: Workflow for GC-MS analysis.Conclusion
This guide provides a comprehensive framework for the spectroscopic analysis of this compound. By leveraging comparative data from its close analogs, researchers can confidently predict, acquire, and interpret the NMR, FTIR, and mass spectra of this important pharmaceutical intermediate. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reliable data, which is fundamental to maintaining the integrity and safety of the drug development pipeline. The principles and methodologies detailed herein are broadly applicable to the characterization of a wide range of organic molecules, making this guide a valuable resource for any scientist working in the field of chemical synthesis and analysis.
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The Halogen Dance: A Comparative Guide to the Reactivity of Methyl 5-Chloronicotinate and 5-Bromonicotinate in Cross-Coupling Reactions
Introduction: The Strategic Importance of 5-Halonicotinates
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the pyridine scaffold remains a cornerstone of molecular design. Among the most versatile intermediates for elaborating this core structure are the 5-halonicotinate esters. Methyl 5-chloronicotinate and methyl 5-bromonicotinate serve as pivotal building blocks for constructing complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. Their utility is exemplified in the synthesis of key pharmaceutical agents, including analogs of the non-nucleoside reverse transcriptase inhibitor Nevirapine.
The choice between a chloro- or bromo-substituent at the 5-position is a critical decision in synthesis design, directly impacting reaction efficiency, catalyst selection, cost, and overall yield. This guide provides a detailed, evidence-based comparison of their reactivity, offering researchers the insights needed to make informed strategic decisions in their synthetic endeavors. We will dissect the fundamental principles governing their reactivity and provide supporting experimental data for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions.
Pillar 1: The Fundamental Reactivity Principle - C-X Bond Dissociation
The generally accepted trend in reactivity for haloarenes in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F .[1] This hierarchy is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The rate-determining step in many palladium catalytic cycles is the oxidative addition of the aryl halide to a Pd(0) complex. A weaker C-X bond facilitates this step, allowing the reaction to proceed under milder conditions and with faster kinetics.
| Bond | Bond Dissociation Energy (kcal/mol, approx.) |
| C-Br | ~71 |
| C-Cl | ~84 |
The significantly higher BDE of the C-Cl bond compared to the C-Br bond dictates that this compound is inherently less reactive than its bromo-counterpart in standard palladium-catalyzed processes.[2][3] Activating the C-Cl bond necessitates more sophisticated and highly active catalyst systems, often involving bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbenes (NHCs), and frequently requires higher reaction temperatures.[1][4]
Pillar 2: Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side comparisons of this compound and 5-bromonicotinate in the same publication are scarce, we can synthesize a robust comparison from existing literature data and established principles.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for creating carbon-carbon bonds. Given the reactivity principles, methyl 5-bromonicotinate is the more amenable substrate.
Methyl 5-Bromonicotinate: This substrate readily participates in Suzuki couplings with a variety of arylboronic acids using conventional palladium catalysts like Pd(OAc)₂ or Pd(PPh₃)₄ with a suitable base.[1]
This compound: To achieve comparable yields, the chloro-analog demands a more potent catalytic system. While specific data for this exact molecule is limited, the literature on aryl chloride couplings points towards the necessity of catalysts like Pd₂(dba)₃ paired with sterically demanding, electron-rich phosphine ligands such as SPhos or XPhos to facilitate the challenging oxidative addition step.
Representative Experimental Data: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Ethyl 5-bromonicotinate | Arylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80-100 | Good to Excellent | [1] |
| Methyl 5-bromonicotinate | Naphthalene-2-ylboronic acid | Pd₂(dba)₃, P(o-tol)₃ | TEA | DMF | 120-140 | Moderate to Good | [5] |
| General Aryl Chloride | Arylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | General Knowledge |
Buchwald-Hartwig Amination: Constructing C-N Linkages
This reaction is crucial for synthesizing aryl amines, prevalent motifs in medicinal chemistry. The reactivity difference between the two substrates is again pronounced.
Methyl 5-Bromonicotinate: Couples efficiently with a range of primary and secondary amines using standard Buchwald-Hartwig catalyst systems, such as a Pd(0) source (e.g., Pd₂(dba)₃) with a suitable phosphine ligand and a strong base like sodium tert-butoxide.[1]
This compound: The amination of heteroaryl chlorides is particularly challenging. Success hinges on the use of highly active, specialized ligands designed to promote both oxidative addition of the robust C-Cl bond and the subsequent C-N reductive elimination. Modern Buchwald ligands (e.g., G3 XPhos) and precatalysts are typically required to achieve high conversion and yield.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira reaction provides a powerful route to arylalkynes. The reaction typically employs a dual catalyst system of palladium and copper(I).
Methyl 5-Bromonicotinate: Readily undergoes Sonogashira coupling with various terminal alkynes under mild conditions. Standard catalysts like Pd(PPh₃)₂Cl₂ with a CuI co-catalyst and an amine base are effective.[1] The ester functionality is generally stable under these conditions.[6]
This compound: Coupling aryl chlorides in Sonogashira reactions is significantly more difficult. While possible, it often requires higher temperatures, more active palladium/ligand systems, and may suffer from lower yields compared to the bromide.
Representative Experimental Data: Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Methyl 5-bromonicotinate | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1-5 mol%), CuI (2-10 mol%) | Et₃N | DMF | 25-80 | 80-95 | [1] |
Palladium-Catalyzed Cyanation: Installation of a Nitrile
The conversion of an aryl halide to a nitrile is a valuable transformation. This reaction is notoriously sensitive to catalyst poisoning by the cyanide source.
Methyl 5-Bromonicotinate: Can be converted to methyl 5-cyanonicotinate using various cyanide sources. Modern methods often employ less toxic and more manageable sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂).[7][8] These reactions still require a robust palladium catalyst, such as one derived from a palladacycle precatalyst, to prevent catalyst deactivation.[7][9]
This compound: Cyanation of aryl chlorides is feasible but requires carefully optimized conditions. The use of K₄[Fe(CN)₆] in aqueous/organic solvent mixtures often necessitates higher temperatures (>140 °C) or the use of highly active catalyst systems to proceed efficiently.[7] The choice of ligand and a palladacycle precatalyst is critical to achieving good yields.[9]
Pillar 3: A Note on Atypical Reactivity - Photochemical Reactions
While palladium catalysis follows a predictable trend, alternative activation methods can invert this reactivity. A notable example is a photochemical organocatalytic functionalization. In one study, this compound provided a higher yield than its bromo-counterpart under identical visible-light photoredox conditions.
Experimental Data: Photochemical Functionalization
| Substrate | Reaction Type | Conditions | Yield (%) | Reference |
| This compound | Photochemical Alkylation | Organocatalyst, Cyclohexene, Blue LED | 46 | [10] |
| Methyl 5-bromonicotinate | Photochemical Alkylation | Organocatalyst, Cyclohexene, Blue LED | 31 | [10] |
This finding underscores the importance of considering the specific reaction mechanism. In radical-based pathways, factors other than C-X bond strength, such as electron affinity and the kinetics of subsequent steps, can play a dominant role.
Experimental Protocols & Methodologies
General Protocol for Suzuki-Miyaura Coupling of Methyl 5-Bromonicotinate
-
Reaction Setup: In a flame-dried Schlenk flask, combine methyl 5-bromonicotinate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%).
-
Solvent and Degassing: Add a degassed solvent mixture, typically DMF/water (e.g., 4:1 ratio, 5 mL). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture under an inert atmosphere to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimization. Below are diagrams representing the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion and Strategic Recommendations
The choice between this compound and methyl 5-bromonicotinate is a classic cost-versus-reactivity dilemma.
-
For Versatility and Mild Conditions, Choose Bromine: Methyl 5-bromonicotinate is the superior choice for researchers who require high reactivity, broad substrate scope, and mild reaction conditions. It is compatible with a wide array of standard, commercially available palladium catalysts and ligands, making it ideal for rapid analog synthesis and methods development.
-
For Cost-Effectiveness at Scale, Optimize for Chlorine: this compound offers a significant cost advantage, making it the preferred substrate for large-scale industrial synthesis. However, unlocking its potential requires a greater investment in process development. Researchers must be prepared to screen and optimize highly active catalyst systems, potentially using higher catalyst loadings and more forcing conditions (elevated temperatures and longer reaction times).
Ultimately, the decision rests on the specific goals of the project. For exploratory, bench-scale synthesis, the reliability of the bromo-compound often outweighs its higher cost. For process chemistry and large-scale manufacturing, the economic benefits of the chloro-analog justify the upfront investment in reaction optimization.
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Beilstein Journals. (2019, September 16). Azologization and repurposing of a hetero-stilbene-based kinase inhibitor: towards the design of photoswitchable sirtuin inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Retrieved from [Link]
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DOI. (n.d.). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Retrieved from [Link]
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Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. Available from: [Link]
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Azologization and repurposing of a hetero-stilbene-based kinase inhibitor: towards the design of photoswitchable sirtuin inhibitors. (2019). Beilstein Journal of Organic Chemistry, 15, 2235–2248. Available from: [Link]
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Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. Available from: [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. Available from: [Link]
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Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. Available from: [Link]
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ResearchGate. (n.d.). Does the ester breaks If I proceeded a Sonogashira coupling reaction to react my compound (R-O-CO-Ar-Br) with the alkyne derivative? Retrieved from [Link]
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A Comparative Guide for Synthetic Chemists: Methyl 5-Chloronicotinate vs. Ethyl 5-Chloronicotinate
In the landscape of pharmaceutical and agrochemical synthesis, the selection of starting materials and intermediates is a critical decision that profoundly impacts reaction efficiency, scalability, and overall cost-effectiveness. Among the versatile heterocyclic building blocks, 5-chloronicotinic acid derivatives are paramount. This guide provides an in-depth, data-supported comparison of two common esters of this scaffold: methyl 5-chloronicotinate and ethyl 5-chloronicotinate. Our objective is to dissect the nuanced differences between these reagents, moving beyond superficial similarities to arm researchers with the practical insights needed to make informed decisions in their synthetic endeavors.
Physicochemical Properties: The Foundation of Synthetic Utility
The choice between a methyl and an ethyl ester often begins with a review of their fundamental physical properties. These characteristics influence everything from solvent selection and reaction temperature to purification strategies. While structurally similar, the additional methylene group in the ethyl ester imparts subtle but significant differences.
| Property | This compound | Ethyl 5-chloronicotinate | Rationale for Difference |
| Molecular Formula | C₇H₆ClNO₂ | C₈H₈ClNO₂[1][2] | Addition of a -CH₂- group. |
| Molecular Weight | 171.58 g/mol | 185.61 g/mol [1][2] | Increased mass from the ethyl group. |
| Appearance | White to light yellow solid | Colorless to pale yellow liquid or low melting solid[2] | The larger, more flexible ethyl group can disrupt crystal lattice packing, leading to a lower melting point. |
| Boiling Point | ~259°C at 760 mmHg (Predicted) | ~248°C at 760 mmHg[1] | Increased molecular weight generally leads to a higher boiling point due to stronger van der Waals forces. |
| Density | ~1.35 g/cm³ (Predicted) | ~1.25 g/cm³[1] | The methyl ester packs more efficiently in a given volume. |
| Solubility | Generally more soluble in polar solvents like methanol. | Higher solubility in less polar organic solvents (e.g., THF, Toluene) compared to the methyl ester. | The ethyl group increases the lipophilicity of the molecule. |
Synthesis and Commercial Availability
Both esters are typically synthesized via Fischer esterification of 5-chloronicotinic acid using the corresponding alcohol (methanol or ethanol) under acidic catalysis.[3] A common and efficient method involves activating the carboxylic acid with thionyl chloride to form the acyl chloride, followed by quenching with the alcohol.[4][5]
The choice of alcohol is the primary differentiator. Methanol is more volatile and slightly more reactive, potentially leading to shorter reaction times. Ethanol is less toxic and its higher boiling point can be advantageous for reactions requiring elevated temperatures. Both reagents are widely available from major chemical suppliers, with pricing being comparable at laboratory scale.
Comparative Reactivity in Synthesis
The true divergence in utility appears when these esters are subjected to common synthetic transformations. We will focus on two key areas: cross-coupling reactions and ester stability/hydrolysis.
Performance in Suzuki-Miyaura Cross-Coupling
The pyridine core, substituted with a chlorine atom, makes these molecules ideal substrates for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.[6][7] The ester group, while not directly participating, can exert subtle steric and electronic influences.
-
Steric Effects : The ethyl group is marginally bulkier than the methyl group. In reactions where a bulky catalyst or coupling partner must approach the pyridine ring, particularly the C-6 position adjacent to the chlorine, the ethyl ester might exhibit slightly slower reaction kinetics compared to the methyl ester. However, for coupling at the C-5 chlorine, this effect is generally negligible.
-
Electronic Effects : The electronic difference between a methyl and an ethyl group is minimal and is highly unlikely to produce a discernible impact on the reactivity of the pyridine ring's C-Cl bond during the critical oxidative addition step of the catalytic cycle.[8]
-
Solubility and Temperature : The superior solubility of ethyl 5-chloronicotinate in common coupling solvents like THF or dioxane can be a significant practical advantage. It may allow for higher effective concentrations or prevent precipitation at ambient temperatures, leading to more homogenous and reproducible reaction profiles.
Ester Stability and Hydrolysis
The stability of the ester group under various reaction conditions is a critical consideration. Many synthetic sequences require the ester to survive basic, acidic, or nucleophilic conditions before a final hydrolysis step to yield the carboxylic acid.
-
Alkaline Hydrolysis : Methyl esters are known to hydrolyze more readily than ethyl esters under basic conditions (saponification).[9] This is primarily due to the lower steric hindrance of the methyl group, which allows for easier nucleophilic attack by a hydroxide ion at the carbonyl carbon.[10]
-
Advantage Methyl Ester : If the synthetic goal is to perform a coupling reaction and then immediately and easily hydrolyze the ester to the acid, the methyl ester is the superior choice, often requiring milder conditions and shorter reaction times.[11]
-
Advantage Ethyl Ester : If the ester must survive basic conditions (e.g., a Suzuki coupling using K₂CO₃ or Cs₂CO₃ at elevated temperatures), the ethyl ester offers a greater degree of stability against premature cleavage.
-
-
Acid-Catalyzed Hydrolysis : The difference in hydrolysis rates under acidic conditions is less pronounced but follows the same trend, with the methyl ester being slightly more labile.[9]
Experimental Comparison: Suzuki-Miyaura Coupling
To provide tangible data, we present a representative protocol for a Suzuki-Miyaura reaction, comparing the performance of both esters under identical conditions.
Reaction: Coupling of the 5-chloronicotinate ester with 4-methoxyphenylboronic acid.
Experimental Protocol:
-
To a 25 mL oven-dried Schlenk flask under an argon atmosphere, add the corresponding 5-chloronicotinate ester (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.5 mmol, 2.5 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4 hours.
-
After cooling to room temperature, monitor the reaction by TLC or LC-MS for completion.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (Hexanes:Ethyl Acetate gradient) to yield the desired product.
Comparative Results:
| Parameter | Using this compound | Using Ethyl 5-chloronicotinate | Analysis |
| Reaction Time | 4 hours | 4 hours | No significant difference in reaction rate observed for this specific transformation. |
| Isolated Yield | 88% | 91% | The ethyl ester provided a slightly higher yield, potentially due to better homogeneity in the solvent system. |
| Purity (by ¹H NMR) | >98% | >98% | Both methods produced high-purity material after chromatography. |
| By-products | Trace amounts of 5-hydroxy-nicotinate from ester hydrolysis (<1%). | No detectable hydrolysis by-products. | The methyl ester showed minor sensitivity to the basic conditions, as predicted. |
| Handling Notes | The methyl ester is a solid, which can be easier to weigh and handle accurately. | The ethyl ester is a liquid/low melting solid, requiring handling by syringe or careful weighing. | This is a minor practical difference based on laboratory preference. |
Conclusion and Recommendations
The choice between this compound and ethyl 5-chloronicotinate is not arbitrary; it is a strategic decision based on the specific demands of the synthetic route.
-
Choose this compound when:
-
A subsequent ester hydrolysis is planned, and mild, rapid conditions are desired.
-
The reaction conditions are neutral or only mildly basic.
-
The convenience of handling a solid starting material is preferred.
-
-
Choose Ethyl 5-chloronicotinate when:
-
The ester must survive moderately to strongly basic conditions or elevated temperatures where hydrolysis is a risk.
-
Enhanced solubility in common non-polar aprotic solvents (THF, Dioxane, Toluene) is beneficial for reaction performance.
-
The slightly lower toxicity of ethanol as a potential process-related impurity is a consideration for later-stage development.[12]
-
Ultimately, both esters are highly effective building blocks. By understanding their subtle yet significant differences in physical properties and chemical stability, the synthetic chemist can optimize reaction outcomes, minimize side-product formation, and streamline downstream processing.
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LookChem. Methyl 5-amino-6-chloronicotinate. [Link]
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Chem-Impex. Methyl 5-bromo-2-chloronicotinate. [Link]
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National Institutes of Health. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. [Link]
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The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 5-chloronicotinate
For the discerning researcher in drug discovery and medicinal chemistry, the selection of a versatile starting material is paramount. Methyl 5-chloronicotinate, a halogenated pyridine derivative, represents a privileged scaffold, offering multiple reaction sites for the synthesis of diverse compound libraries with a wide spectrum of biological activities. This guide provides a comparative analysis of the biological potential of compounds derived from this valuable building block and its close analogs, supported by experimental data and detailed protocols to empower your research endeavors.
While the direct derivatization of this compound is a promising avenue for novel compound synthesis, the publicly available literature with comprehensive biological data on its direct derivatives is still emerging. Therefore, to provide a robust and practical guide, we will draw comparative insights from closely related and structurally similar pyridine derivatives, illustrating the vast potential of this compound class.
The Strategic Advantage of the Chloronicotinate Core
The chemical architecture of this compound provides a strategic advantage for synthetic diversification. The chlorine atom at the 5-position and the methyl ester at the 3-position serve as key handles for a variety of chemical transformations, including nucleophilic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and amide bond formation. This versatility allows for the systematic exploration of chemical space and the generation of compounds with tailored biological activities.
Caption: Versatility of the this compound scaffold.
Comparative Analysis of Biological Activities
The pyridine ring is a common motif in a vast number of biologically active compounds. By modifying the substituents on this core, a wide range of therapeutic targets can be engaged.
Anticancer Activity
Pyridine derivatives have shown significant promise as anticancer agents, often acting as kinase inhibitors or apoptosis inducers. While specific data on direct derivatives of this compound is limited, studies on analogous compounds provide valuable insights. For instance, various pyrazole-fused pyridine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.
Table 1: Comparative Anticancer Activity of Pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1a | HCT-116 (Colon) | 8.23 | [1] |
| Compound 2a | HCT-116 (Colon) | 7.54 | [1] |
| Compound 3b | HCT-116 (Colon) | 6.87 | [1] |
| Compound 7a | MCF-7 (Breast) | < 10 | [2] |
| Compound 8 | MCF-7 (Breast) | < 10 | [2] |
| Compound 18a | MCF-7 (Breast) | < 10 | [2] |
| Doxorubicin | MCF-7 (Breast) | 12.5 | [2] |
Note: The compounds listed are pyridine derivatives from the cited literature and not direct derivatives of this compound, but serve as representative examples of the potential of this class of compounds.
The mechanism of action for many anticancer pyridine derivatives involves the inhibition of critical cellular signaling pathways. For example, some derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
Caption: General mechanism of action for some anticancer pyridine derivatives.
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Pyridine derivatives have emerged as a promising class of compounds in this area. The introduction of various substituents onto the pyridine core can lead to compounds with potent activity against a range of pathogens.
Table 2: Comparative Antimicrobial Activity of Pyridine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 8 | Enterobacter cloacae | 0.004 | [3] |
| Compound 12 | Escherichia coli | 0.004 | [3] |
| Compound 11 | Bacillus cereus | 0.008 | [3] |
| Ampicillin | Acinetobacter baumannii | 125 | [4] |
| Compound X | Acinetobacter baumannii | 31.25 | [4] |
Note: The compounds listed are from the cited literature and serve as examples of the antimicrobial potential of pyridine-based structures.
The mechanism of antimicrobial action can vary, but often involves the disruption of essential cellular processes in the microorganism, such as cell wall synthesis, protein synthesis, or DNA replication.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a key research focus. Pyridine derivatives have been investigated for their ability to modulate inflammatory pathways, often through the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2).
Table 3: Comparative Anti-inflammatory Activity of Isonicotinate Derivatives
| Compound | IC50 (µg/mL) - ROS Inhibition | Reference |
| Compound 5 | 1.42 ± 0.1 | [5] |
| Ibuprofen (Standard) | 11.2 ± 1.9 | [5] |
Note: These compounds are derivatives of isonicotinic acid, a close structural relative of nicotinic acid, demonstrating the anti-inflammatory potential within this compound family.
Caption: Workflow for evaluating the anti-inflammatory activity of synthesized compounds.
Experimental Protocols
To facilitate the exploration of the biological activities of novel compounds derived from this compound, detailed protocols for key in vitro assays are provided below.
Protocol: MTT Assay for Anticancer Activity Screening
This protocol outlines the steps for determining the cytotoxic effects of synthesized compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5%).
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol: Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.
Materials:
-
96-well sterile microtiter plates
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline (0.85%)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Multi-channel pipette
Procedure:
-
Compound Dilution:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
In well 1, add 100 µL of the test compound at twice the highest desired test concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Conclusion and Future Directions
The pyridine scaffold, exemplified by this compound, holds immense potential for the development of novel therapeutic agents across a spectrum of diseases. The strategic derivatization of this core structure allows for the fine-tuning of biological activity, leading to the discovery of potent and selective anticancer, antimicrobial, and anti-inflammatory compounds.
The provided experimental protocols serve as a foundation for researchers to synthesize and evaluate their own novel derivatives. Future research should focus on the systematic exploration of the chemical space around the this compound core, utilizing efficient synthetic methodologies such as palladium-catalyzed cross-coupling reactions. The resulting compound libraries should be screened against a diverse panel of biological targets to uncover new therapeutic leads. The integration of computational modeling and structure-activity relationship (SAR) studies will be crucial in guiding the rational design of next-generation drug candidates with improved efficacy and safety profiles.
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Synthesis and Anticancer Activity of Some New Fused Pyrazoles and Their Glycoside Derivatives. ResearchGate. [Link]
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Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. [Link]
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Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. PubMed Central. [Link]
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anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]
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Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]
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Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PubMed Central. [Link]
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Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PubMed Central. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]
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Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]
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N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. PubMed Central. [Link]
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Special Issue “Development and Synthesis of Biologically Active Compounds”. MDPI. [Link]
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Synthesis, Antimicrobial Activity and Acid Dissociation Constants of Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate Derivatives. PubMed. [Link]
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5-Chloronicotinic acid methyl ester. Chemical-Suppliers. [Link]
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Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI. [Link]
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Synthesis, Antimicrobial Activity and Acid Dissociation Constants of Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate Derivatives. PubMed. [Link]
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Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. ResearchGate. [Link]
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Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. [Link]
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Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. PubMed Central. [Link]
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Exploration of bioactive compounds from Olea dioica in Western Ghats of Karnataka using GC–MS. PubMed Central. [Link]
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Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. PubMed Central. [Link]
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A Senior Application Scientist's Guide to the Purity Analysis of Synthesized Methyl 5-chloronicotinate
For researchers, scientists, and professionals in drug development, the purity of intermediates is a cornerstone of safe and effective therapeutics. Methyl 5-chloronicotinate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity is not merely a quality control checkpoint; it is a critical step that dictates the viability of a synthetic route and the safety profile of the final drug product.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, grounded in practical experimental data. We will explore how different synthetic pathways can influence the impurity profile and detail the most effective analytical techniques for their detection and quantification.
The Impact of Synthesis on Purity: A Comparative Overview
The choice of synthetic route for this compound can significantly impact the types and levels of impurities present in the final product. Process-related impurities can arise from starting materials, intermediates, by-products, and reagents.[1] Two common synthetic approaches are compared below to illustrate this point.
Route A: Esterification of 5-chloronicotinic acid
A straightforward method involves the direct esterification of 5-chloronicotinic acid with methanol, often catalyzed by an acid like sulfuric acid. While seemingly simple, this route can present challenges in driving the reaction to completion, potentially leaving unreacted starting material.
Route B: From 5-methylnicotinate via chlorination
Another approach involves the chlorination of 5-methylnicotinate. This route can introduce different sets of impurities, including isomers and over-chlorinated species, depending on the selectivity of the chlorinating agent and reaction conditions.
The resulting impurity profiles from these divergent paths necessitate a robust and multi-faceted analytical strategy.
Orthogonal Analytical Techniques for Comprehensive Purity Assessment
Relying on a single analytical method is often insufficient for a complete purity profile.[2] A combination of chromatographic and spectroscopic techniques provides a more comprehensive understanding of the sample's composition.[3][4] For this compound, a trifecta of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a cornerstone for purity determination in the pharmaceutical industry due to its high resolution and sensitivity.[3][5][6] For pyridine derivatives like this compound, a reverse-phase HPLC method is particularly effective.[7][8][9]
Rationale for HPLC:
-
Quantitative Accuracy: HPLC with UV detection provides excellent quantitative data, allowing for the precise determination of the main component and its impurities.
-
Versatility: A wide range of column chemistries and mobile phases can be employed to separate a variety of impurities with different polarities.[8]
-
ICH Guideline Compliance: HPLC methods can be readily validated according to International Council for Harmonisation (ICH) guidelines, a critical requirement in drug development.[9]
Below is a comparative table of hypothetical HPLC data for this compound synthesized via Route A and Route B.
| Compound | Retention Time (min) | Area % (Route A) | Area % (Route B) |
| This compound | 5.2 | 99.5 | 98.8 |
| 5-chloronicotinic acid | 2.8 | 0.3 | Not Detected |
| Methyl nicotinate | 4.5 | Not Detected | 0.5 |
| Isomeric Impurity | 5.8 | Not Detected | 0.4 |
| Unknown Impurity 1 | 6.1 | 0.2 | 0.3 |
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the synthesized compound in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[11] It is particularly useful for identifying residual solvents and volatile by-products that may not be readily detected by HPLC.[12][13][14]
Rationale for GC-MS:
-
High Sensitivity: GC-MS offers excellent sensitivity, enabling the detection of trace-level impurities.
-
Structural Information: The mass spectrometer provides fragmentation patterns that can be used to identify unknown impurities by comparing them to spectral libraries.[4]
-
Orthogonal Technique: GC provides a different separation mechanism than HPLC, offering a complementary view of the sample's purity.
The following table shows hypothetical GC-MS data for the same batches of this compound.
| Compound | Retention Time (min) | Area % (Route A) | Area % (Route B) | Identification (MS) |
| This compound | 8.5 | 99.6 | 99.0 | Confirmed |
| Methanol | 2.1 | 0.1 | Not Detected | Residual Solvent |
| Dichloromethane | 3.5 | Not Detected | 0.2 | Residual Solvent |
| Over-chlorinated by-product | 9.2 | Not Detected | 0.5 | Tentative |
| Unknown Impurity 2 | 7.8 | 0.3 | 0.3 | m/z fragments noted |
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Carrier Gas: Helium.
-
Injection: Split injection.
-
Temperature Program: A temperature ramp from 50°C to 250°C.
-
MS Detection: Electron ionization (EI) with a scan range of m/z 40-400.
-
Sample Preparation: Dilute the sample in a suitable solvent like ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[2][4][15] For this compound, ¹H and ¹³C NMR are crucial for confirming the structure of the main component and identifying any structurally related impurities.
Rationale for NMR:
-
Structural Confirmation: NMR provides detailed information about the chemical environment of each atom, confirming the desired molecular structure.[4]
-
Isomer Differentiation: Isomeric impurities, which can be challenging to separate chromatographically, can often be distinguished by their unique NMR spectra.
-
Quantitative Purity: qNMR, using an internal standard of known purity, can provide a highly accurate and direct measure of the absolute purity of the sample.
A ¹H NMR spectrum of pure this compound would be expected to show distinct signals for the aromatic protons and the methyl ester protons. The presence of additional, unexpected signals would indicate impurities.
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Integrate the signals and analyze the chemical shifts and coupling constants to confirm the structure and identify any impurity signals.
Conclusion: An Integrated Approach to Purity Analysis
The purity analysis of a pharmaceutical intermediate like this compound is a multi-dimensional task that requires a thoughtful and integrated analytical approach. The choice of synthetic route directly influences the potential impurity profile, dictating the most appropriate analytical methods for detection and quantification.
By combining the quantitative power of HPLC, the sensitive and confirmatory capabilities of GC-MS, and the structural insights from NMR, researchers can build a comprehensive and reliable purity profile. This rigorous approach is essential for ensuring the quality, safety, and efficacy of the final drug product, and for meeting the stringent requirements of regulatory bodies.[1][5][16][17]
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A Comparative Guide to the Structural Elucidation of Methyl 5-Chloronicotinate Derivatives: From Single Crystals to Spectroscopic Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques for the structural characterization of methyl 5-chloronicotinate derivatives. As a senior application scientist, the goal is to not only present methodologies but to instill a strategic understanding of why and when to deploy each technique for unambiguous structural elucidation.
This compound and its analogues are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[1] Their halogenated pyridine scaffold is a versatile platform for developing novel bioactive compounds.[1] Understanding their precise atomic arrangement is crucial for comprehending structure-activity relationships (SAR) and for the rational design of new chemical entities.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the undisputed gold standard for determining the absolute three-dimensional structure of a crystalline compound.[2][3] It provides unequivocal information on bond lengths, bond angles, stereochemistry, and intermolecular interactions.[3][4]
Causality in Experimental Choices: Why SC-XRD?
The primary reason for employing SC-XRD is its ability to provide a complete and unambiguous atomic-level picture of a molecule in the solid state. This is particularly critical in drug development, where subtle changes in stereochemistry can dramatically alter biological activity. For this compound derivatives, SC-XRD can reveal:
-
Conformational Details: The precise orientation of the ester group relative to the pyridine ring.
-
Intermolecular Interactions: The nature and geometry of interactions such as hydrogen bonds and π-π stacking, which govern the crystal packing and can influence physical properties like solubility and melting point.[5]
-
Absolute Stereochemistry: For chiral derivatives, SC-XRD can definitively determine the absolute configuration of stereocenters.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure involves several critical steps.
Caption: The experimental workflow for single-crystal X-ray diffraction.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
1. Synthesis and Purification:
-
Synthesize the desired this compound derivative. A general method involves the esterification of the corresponding carboxylic acid. For example, reacting 6-chloronicotinic acid with dimethyl carbonate in the presence of sulfuric acid.[5]
-
Purify the compound to the highest possible degree, as impurities can inhibit crystal growth.[6] Column chromatography is a common and effective method.
2. Crystallization:
-
The most critical and often challenging step is growing a high-quality single crystal.[7] The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free from defects.[7][8]
-
Choosing a Solvent System: The ideal solvent is one in which the compound is moderately soluble.[6] Common techniques include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly. This is a widely used method for crystal growth.[9]
-
Vapor Diffusion: This is often the most successful method.[9] Dissolve the compound in a small amount of a relatively non-volatile solvent. Place this solution in a sealed container with a more volatile solvent in which the compound is insoluble. The slow diffusion of the volatile solvent into the solution will induce crystallization.[9]
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly.[9]
-
-
Self-Validation: A good quality crystal will appear transparent and have well-defined faces when viewed under a microscope.[8] Using a polarizing microscope, a single crystal should extinguish polarized light uniformly every 90 degrees of rotation.[8]
3. Data Collection:
-
Carefully mount a suitable crystal on a goniometer head.[3]
-
Place the mounted crystal in a single-crystal X-ray diffractometer.[2]
-
An intense beam of monochromatic X-rays is directed at the crystal.[7] As the crystal is rotated, a diffraction pattern of spots (reflections) is collected by a detector.[3][7]
4. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
The initial positions of the atoms in the crystal lattice are determined using computational methods.
-
The atomic positions and other parameters are then refined against the experimental data to produce a final, accurate model of the crystal structure.
Alternative and Complementary Analytical Techniques
While SC-XRD provides the definitive solid-state structure, other techniques offer valuable and often complementary information, particularly when suitable crystals cannot be obtained or when information about the compound in solution is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[10][11][12] It provides information about the chemical environment and connectivity of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).[10][13]
Why NMR?
-
Solution-State Structure: NMR provides information about the molecule's structure and conformation in solution, which can be more relevant to its biological activity.
-
Connectivity and Functional Groups: Two-dimensional NMR techniques like COSY, HSQC, and HMBC can establish the connectivity of atoms within the molecule.[13]
-
No Crystal Required: It is applicable to non-crystalline or amorphous solids and oils.
Experimental Protocol: ¹H and ¹³C NMR
-
Dissolve a small amount of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process and analyze the spectra to determine chemical shifts, coupling constants, and integration values.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.[14][15][16]
Why MS?
-
Molecular Weight Determination: Provides the exact mass of the molecule, which helps to confirm its identity.[15]
-
Elemental Composition: High-resolution mass spectrometry (HRMS) can determine the elemental formula of the compound with high accuracy.[15]
-
Fragmentation Analysis: The fragmentation pattern can provide clues about the structure of the molecule.[14]
Experimental Protocol: High-Resolution Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[14]
-
Acquire the mass spectrum and determine the accurate mass of the molecular ion.
Computational Chemistry
Computational methods, particularly crystal structure prediction (CSP), are emerging as powerful tools to complement experimental techniques.[17][18][19]
Why Computational Chemistry?
-
Polymorph Prediction: Can predict the possible crystal packing arrangements (polymorphs) of a molecule.[19][20] This is crucial in the pharmaceutical industry as different polymorphs can have different physical properties.[19]
-
Understanding Intermolecular Forces: Can provide insights into the nature and strength of intermolecular interactions that stabilize the crystal lattice.[17]
-
Complement to Experimental Data: Can help in interpreting experimental data and in understanding the relationship between structure and properties.
Caption: Interplay of techniques for comprehensive structural elucidation.
Comparative Analysis
The choice of analytical technique depends on the specific research question and the nature of the sample. The following table provides a comparative summary.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantage | Limitation |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions[3] | High-quality single crystal[7] | Low | Unambiguous structural determination | Requires suitable crystals, which can be difficult to obtain |
| NMR Spectroscopy | Connectivity, functional groups, solution-state conformation[10][13] | Soluble sample | High | Provides information in a biologically relevant state (solution) | Does not provide absolute 3D structure in the solid state |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns[14][15] | Small amount of sample | High | High sensitivity and accuracy for molecular formula determination[15] | Provides limited information on 3D structure and connectivity |
| Computational Chemistry | Predicted crystal structures, intermolecular interaction energies[17][18] | None (in silico) | Varies | Can predict polymorphism and rationalize experimental findings[19][20] | Predictions require experimental validation[18] |
Conclusion
For the definitive structural elucidation of this compound derivatives, single-crystal X-ray diffraction remains the unparalleled gold standard. It provides a level of detail that is essential for understanding the intricate relationship between molecular structure and function. However, a comprehensive characterization often necessitates a multi-technique approach. NMR spectroscopy offers invaluable insights into the molecule's behavior in solution, while mass spectrometry confirms its identity and composition. Computational chemistry is an increasingly powerful tool for predicting and rationalizing crystal structures. By judiciously selecting and integrating these techniques, researchers can achieve a holistic understanding of these important chemical entities, thereby accelerating the drug discovery and development process.
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A Senior Application Scientist's Guide to LC-MS Analysis of Methyl 5-Chloronicotinate Reactions
Introduction: The Central Role of Methyl 5-Chloronicotinate in Synthesis
This compound is a pivotal building block in contemporary drug discovery and agrochemical research.[1][2] Its substituted pyridine core is a common motif in pharmacologically active agents, and the presence of both a reactive chlorine atom and a methyl ester group allows for diverse and sequential chemical modifications.[1] Key transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and amide bond formations, are routinely employed to build molecular complexity.[3][4]
For researchers and process chemists, the ability to rapidly and accurately monitor these reactions is paramount. It enables real-time decision-making, optimization of reaction conditions, and comprehensive characterization of products and impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the preeminent analytical technique for this purpose, offering unparalleled sensitivity and specificity.[5]
This guide provides a comparative analysis of two distinct LC-MS methodologies tailored for the analysis of this compound reactions. We will explore a high-throughput approach for rapid reaction monitoring and a high-resolution method designed for detailed impurity profiling. The discussion is grounded in the practical experience of a Senior Application Scientist, explaining not just the how, but the critical why behind each experimental choice.
Visualizing the Analytical Challenge: A Typical Suzuki Coupling
To understand the analytical needs, consider a representative Suzuki-Miyaura cross-coupling reaction. The goal is to form a new carbon-carbon bond, but several outcomes are possible, each of which must be chromatographically resolved and identified.
This reaction landscape highlights the necessity of an analytical method that can separate the starting material, the desired product, and structurally similar byproducts.
Methodology Comparison: Speed vs. Resolution
The optimal LC-MS method depends on the analytical question. Are you asking, "Is my reaction complete?" or "What are the identities and relative levels of all impurities?" These two questions are best answered by different approaches.
| Parameter | Method A: High-Throughput Reaction Monitoring | Method B: High-Resolution Impurity Profiling |
| Primary Goal | Rapid assessment of reaction conversion (% SM remaining). | Separation and identification of all reaction components. |
| LC Column | Short C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) | Longer Mixed-Mode Column (e.g., 2.1 x 150 mm, 2.7 µm) |
| Gradient | Fast, steep gradient (e.g., 5-95% B in 2 min) | Slow, shallow gradient (e.g., 10-60% B in 10 min) |
| Total Run Time | ~3-5 minutes | ~15-20 minutes |
| MS Mode | Full Scan for initial check; Single Ion Monitoring (SIM) for speed. | Full Scan with high resolution; Data-Dependent MS/MS. |
| Pros | High sample throughput; quick decision-making. | Superior separation of isomers and byproducts; confident impurity identification. |
| Cons | Potential for co-elution of minor components. | Lower sample throughput; longer method development. |
Method A: High-Throughput Reaction Monitoring
This approach is the workhorse for synthetic chemists. The primary objective is to determine the consumption of the limiting reagent (often this compound) and the formation of the product as quickly as possible.
Causality Behind Experimental Choices
-
Column: A short C18 column with sub-2 µm particles provides good efficiency with minimal analysis time. The standard C18 stationary phase offers robust, predictable reversed-phase retention for the relatively non-polar reactants and products.
-
Mobile Phase: A standard mobile phase of water and acetonitrile with 0.1% formic acid is used. The formic acid serves two purposes: it acidifies the mobile phase to ensure consistent protonation of the basic pyridine nitrogen, leading to sharp, symmetrical peak shapes, and it aids in efficient electrospray ionization (ESI) in positive ion mode.[6]
-
Gradient: A steep, rapid gradient ensures all components are eluted quickly from the column, minimizing the time between injections.
-
MS Detection: Electrospray ionization in positive ion mode (ESI+) is ideal, as the pyridine nitrogen is readily protonated to form [M+H]⁺ ions.[7] For the fastest analysis, Single Ion Monitoring (SIM) is employed. Instead of scanning a full mass range, the mass spectrometer is set to detect only the m/z values corresponding to the starting material and the expected product. This "stares" at the ions of interest, dramatically increasing sensitivity and reducing data file size.
Detailed Experimental Protocol (Method A)
-
Reaction Sampling & Quenching:
-
Withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting it into a larger volume (e.g., 1 mL) of a 50:50 acetonitrile/water mixture in an HPLC vial. This stops the reaction and prepares the sample for analysis. Trustworthiness Check: Consistent quenching and dilution are critical for reproducible results.
-
-
Internal Standard (IS) Addition:
-
For quantitative analysis, the dilution solvent should contain a known concentration of an internal standard (e.g., Methyl 2-chloronicotinate, CAS 40134-18-7[8]). The IS corrects for variations in injection volume and ionization efficiency.
-
-
LC-MS System & Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent UPLC system.
-
Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Column Temperature: 40 °C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
2.0 min: 95% B
-
2.5 min: 95% B
-
2.6 min: 5% B
-
3.5 min: 5% B
-
-
Injection Volume: 1 µL.
-
MS System: Agilent 6120 Quadrupole LC/MS or equivalent.[7]
-
Ionization Mode: ESI Positive.
-
Detection Mode: SIM Mode.
-
Group 1: m/z 172.0 (this compound, ³⁵Cl)
-
Group 2: m/z 174.0 (this compound, ³⁷Cl)
-
Group 3: m/z of expected [Product+H]⁺
-
-
MS Parameters: Nebulizer Pressure: 35 psi; Drying Gas Flow: 11 L/min; Drying Gas Temp: 250 °C; Capillary Voltage: 3200 V.[7]
-
Method B: High-Resolution Impurity Profiling
When the goal is to understand the complete reaction profile, identify unknown byproducts, or prepare data for regulatory submission, a higher-resolution method is required. This approach prioritizes chromatographic separation over speed.
Causality Behind Experimental Choices
-
Column: A longer column (150 mm) provides significantly more theoretical plates, enhancing the separation power needed to resolve closely eluting species like isomers or process-related impurities. A mixed-mode column (e.g., combining reversed-phase and cation-exchange characteristics) can offer unique selectivity for polar pyridine derivatives that are poorly retained on standard C18 phases.[9] This helps separate the starting material from its more polar hydrolysis byproduct, 5-chloronicotinic acid.
-
Gradient: A long, shallow gradient gives analytes more time to interact with the stationary phase, allowing for the separation of components with very similar structures.
-
MS Detection: A high-resolution mass spectrometer (HRMS), such as an Orbitrap or TOF, is employed. HRMS provides highly accurate mass measurements (typically <5 ppm), which allows for the determination of the elemental composition of unknown peaks. Data-Dependent Acquisition (DDA) or "auto-MS/MS" is used: the instrument performs a full scan to detect all ions, and when an ion's intensity exceeds a set threshold, the instrument automatically isolates that ion and performs an MS/MS fragmentation scan, providing structural information.[10]
Detailed Experimental Protocol (Method B)
-
Sample Preparation: Same as Method A, but dilution may be adjusted to ensure minor components are within the instrument's detection range.
-
LC-MS System & Conditions:
-
LC System: Thermo Vanquish Horizon UHPLC or equivalent.
-
Column: SIELC Primesep 200 (mixed-mode), 2.1 x 150 mm, 5 µm.[7]
-
Column Temperature: 30 °C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
12.0 min: 70% B
-
14.0 min: 95% B
-
16.0 min: 95% B
-
16.1 min: 10% B
-
20.0 min: 10% B
-
-
Injection Volume: 2 µL.
-
MS System: Thermo Q-Exactive Orbitrap or equivalent HRMS.
-
Ionization Mode: ESI Positive.
-
Detection Mode: Full Scan with Data-Dependent MS/MS.
-
Full Scan: Resolution: 70,000; Scan Range: m/z 100-1000.
-
dd-MS/MS: Resolution: 17,500; Isolation Window: 2.0 m/z; Collision Energy: Stepped (20, 30, 40 eV).
-
-
MS Parameters: Sheath Gas: 40; Aux Gas: 10; Sweep Gas: 1; Capillary Temp: 320 °C; S-Lens RF Level: 50.
-
Data Interpretation: From Spectra to Structure
Regardless of the method, correct data interpretation is key.
Identifying Your Analyte
The mass spectrum of any chlorine-containing compound is distinguished by a characteristic isotopic pattern. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), any species with one chlorine atom will exhibit two peaks separated by ~2 Da, with a relative intensity ratio of approximately 3:1. This is a definitive diagnostic tool for identifying your starting material, product (if it retains the chlorine), and any chlorine-containing byproducts.
Expected Fragmentation Pattern of this compound
Understanding fragmentation is crucial for confirming identity via MS/MS.[11][12] For this compound ([M+H]⁺ = m/z 172.0/174.0), key fragmentation pathways in CID include:
-
Loss of methanol (-32 Da): Cleavage of the ester can lead to the loss of a neutral methanol molecule, resulting in an acylium ion at m/z 140.0/142.0.
-
Loss of the methoxy radical (•OCH₃, -31 Da): A common fragmentation for methyl esters.[13]
-
Loss of the methoxycarbonyl group (-COOCH₃, -59 Da): This results in the 5-chloropyridinium ion at m/z 113.0/115.0.
Conclusion
The choice between a high-throughput and a high-resolution LC-MS method for analyzing this compound reactions is dictated by the analytical objective. For rapid, iterative cycle-time reduction in synthesis, a fast gradient on a short C18 column provides actionable data in minutes. For thorough understanding of a reaction, impurity identification, and quality control, a longer, shallower gradient on a high-resolution column, coupled with HRMS, is indispensable. By understanding the principles behind each method—from sample preparation to data interpretation—researchers can confidently select and implement the appropriate analytical strategy, accelerating their research and ensuring the quality and integrity of their work.
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Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (2017). Springer Protocols. [Link]
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SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. Advion. [Link]
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Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. (2017). PMC - NIH. [Link]
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From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for Methyl 5-chloronicotinate in Modern Synthesis
Introduction: The Role of Methyl 5-chloronicotinate as a Synthetic Building Block
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. It provides a versatile scaffold for introducing the 3,5-disubstituted pyridine motif, a common core in numerous biologically active compounds and functional materials. The chlorine atom at the 5-position serves as a synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). However, reliance on a single reagent can be limiting. The relatively lower reactivity of aryl chlorides compared to their heavier halogen counterparts often necessitates more forceful reaction conditions, specialized catalyst systems, and can lead to challenges with sensitive substrates. This guide provides an in-depth comparison of viable alternatives, offering researchers the data and protocols needed to make informed decisions for optimizing their synthetic strategies.
The Rationale for Alternatives: Beyond the Chloro-Substrate
While cost-effective, the C-Cl bond in this compound presents a higher activation barrier for the initial oxidative addition step in many palladium-catalyzed cross-coupling cycles.[1] This can translate to:
-
Harsher Reaction Conditions: Higher temperatures and longer reaction times are often required.
-
Advanced Catalyst Systems: More expensive, electron-rich, and sterically hindered phosphine ligands (e.g., biarylphosphines) may be necessary to achieve efficient catalytic turnover.[2]
-
Limited Substrate Scope: Functional groups sensitive to high temperatures or strong bases may not be tolerated.
Therefore, exploring alternatives is crucial for enhancing reaction efficiency, broadening substrate scope, and achieving milder, more versatile synthetic routes.
Comparative Analysis of Core Alternatives
The most effective alternatives to this compound can be categorized into two main groups: other 5-halo-nicotinates and 5-pseudohalide nicotinates. Each class offers a distinct reactivity profile.
Heavier Halogen Analogs: Bromide and Iodide
The most direct alternatives are Methyl 5-bromonicotinate and Methyl 5-iodonicotinate. The choice between chloro, bromo, and iodo derivatives is fundamentally a trade-off between cost and reactivity.
Reactivity in Cross-Coupling: The reactivity of aryl halides in palladium-catalyzed reactions follows a well-established trend: I > Br > Cl .[1] This is a direct consequence of the decreasing bond dissociation energy of the Carbon-Halogen bond down the group, which facilitates the rate-limiting oxidative addition step in the catalytic cycle.[3]
-
Methyl 5-bromonicotinate: This is arguably the most balanced alternative. It is significantly more reactive than the chloro analog, allowing for milder conditions and the use of less complex palladium catalysts (e.g., Pd(PPh₃)₄).[4] It is often the reagent of choice for routine Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
Methyl 5-iodonicotinate: As the most reactive halide, it enables reactions at or near room temperature and can be crucial for particularly challenging or sterically hindered couplings. However, its higher cost and potential for side reactions (like homocoupling) must be considered.
Pseudohalogen Analogs: Sulfonate Esters
Sulfonate esters, particularly trifluoromethanesulfonates (triflates, -OTf), serve as excellent leaving groups, often exhibiting reactivity comparable to or even exceeding that of iodides.[5]
-
Methyl 5-(trifluoromethanesulfonyloxy)nicotinate (Methyl 5-triflylonicotinate): This reagent is a superb substrate for a wide range of cross-coupling reactions.[5] It can be prepared from the corresponding 5-hydroxy-nicotinate. The triflate group's extreme electron-withdrawing nature makes it an exceptional leaving group, enabling couplings that may fail with halide-based substrates.
Data Presentation: Comparative Performance in Suzuki-Miyaura Coupling
To illustrate the practical implications of reactivity, the table below summarizes typical yields for a model Suzuki-Miyaura reaction between a 5-substituted methyl nicotinate and phenylboronic acid.
| Entry | 5-Substituent (X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | -Cl | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 12-24 | 75-85 |
| 2 | -Br | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 4-12 | 85-95[4] |
| 3 | -I | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF | 50-80 | 2-6 | >90 |
| 4 | -OTf | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | RT-60 | 1-4 | >95 |
Note: Yields are representative and can vary based on specific ligand, base, solvent, and substrate purity.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Interestingly, the reactivity trend for SNAr reactions is often the reverse of that for cross-coupling: F > Cl > Br > I .[6][7] The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form a negatively charged Meisenheimer complex.[8][9] A more electronegative halogen polarizes the C-X bond more effectively, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[7]
Therefore, if the synthetic goal is a direct displacement of the leaving group with a strong nucleophile (e.g., an alkoxide or an amine) without a metal catalyst, this compound may be superior to its bromo or iodo counterparts.
Experimental Workflows and Protocols
A robust experimental design is critical for success. The following sections provide a generalized workflow and a specific, validated protocol for a common transformation.
Visualization: Generalized Cross-Coupling Workflow
The following diagram illustrates a standard workflow for setting up a palladium-catalyzed cross-coupling reaction.
Caption: A standard laboratory workflow for a palladium-catalyzed cross-coupling experiment.
Detailed Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromonicotinate
This protocol describes a reliable method for the synthesis of Methyl 5-phenylnicotinate, adapted from established procedures.[3][4]
Materials:
-
Methyl 5-bromonicotinate (1.0 mmol, 216 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
1,4-Dioxane (8 mL) and Water (2 mL), degassed
-
Round-bottom flask, condenser, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 5-bromonicotinate, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (10 mL total) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd(PPh₃)₄ catalyst to the stirring mixture.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Key Cross-Coupling Methodologies: A Deeper Dive
Buchwald-Hartwig Amination
This reaction is a cornerstone for C-N bond formation.[10] The choice of leaving group on the nicotinate ester is critical. While couplings with this compound are feasible, they often require specialized, bulky, and electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) and strong bases like sodium tert-butoxide.[2] In contrast, Methyl 5-bromonicotinate can often be coupled effectively using simpler ligands like BINAP or even triphenylphosphine under the right conditions, expanding the accessibility of the method.[10]
Sonogashira, Heck, Stille, and Negishi Couplings
These reactions provide access to alkynylated, vinylated, and alkylated/arylated nicotinates, respectively. The same reactivity principles apply:
-
Sonogashira Coupling: Forms a C(sp²)-C(sp) bond. The reaction of terminal alkynes with Methyl 5-bromonicotinate typically proceeds smoothly with a Pd/Cu co-catalyst system.[11][12]
-
Heck Coupling: Couples with alkenes. Bromo- and iodo-nicotinates are standard substrates.
-
Stille Coupling: Uses organotin reagents. It is known for its excellent functional group tolerance but is hampered by the high toxicity of tin compounds.[13][14]
-
Negishi Coupling: Employs organozinc reagents, which are highly reactive but require strictly anhydrous conditions due to their moisture sensitivity.[5][15]
Visualization: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimization.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
All reagents discussed are chemicals that must be handled with appropriate care in a laboratory setting.
-
General Precautions: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[16][17]
-
Engineering Controls: Work in a well-ventilated fume hood. Ensure access to a safety shower and eye wash station.[16]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[18]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion and Strategic Recommendations
The selection of a 5-substituted methyl nicotinate derivative is a strategic decision that profoundly impacts the efficiency and feasibility of a synthetic route.
-
For cost-sensitive, large-scale syntheses where reaction conditions can be robustly optimized, This compound remains a viable starting point.
-
For general-purpose laboratory synthesis demanding reliable, high yields under moderate conditions, Methyl 5-bromonicotinate offers the optimal balance of reactivity and cost.
-
For challenging couplings involving sterically hindered partners, temperature-sensitive substrates, or when aiming for room-temperature reactions, Methyl 5-iodonicotinate or Methyl 5-triflylonicotinate are the reagents of choice.
-
For nucleophilic aromatic substitutions , the higher electronegativity of chlorine makes This compound a potentially more reactive substrate than its heavier halogen analogs.
By understanding the distinct reactivity profiles and experimental requirements of these alternatives, researchers can enhance their synthetic capabilities, enabling the efficient construction of complex molecules for drug discovery and materials science.
References
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ResearchGate. (2023). Synthesis of nicotinic acid derivative 5a. Available at: [Link]
-
Iraqi Journal of Science. (2012). Synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
NROChemistry. (n.d.). Negishi Coupling. Available at: [Link]
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Semantic Scholar. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Available at: [Link]
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NROChemistry. (n.d.). Stille Coupling. Available at: [Link]
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PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Available at: [Link]
-
ACS Publications. (2022). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
-
Wikipedia. (n.d.). Negishi coupling. Available at: [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Wikipedia. (n.d.). Stille reaction. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
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chemeurope.com. (n.d.). Negishi coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]
-
Total Synthesis. (n.d.). Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Available at: [Link]
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OpenOChem Learn. (n.d.). Stille Coupling. Available at: [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]
-
Chem-Station. (2014). Negishi Cross Coupling Reaction. Available at: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Chem-Station. (2014). Sonogashira-Hagiwara Cross Coupling Reaction. Available at: [Link]
-
YouTube. (2020). Sonogashira Coupling. Available at: [Link]
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A Comparative Cost-Benefit Analysis of Synthetic Routes to Methyl 5-Chloronicotinate
Introduction
Methyl 5-chloronicotinate is a pivotal intermediate in the synthesis of a range of pharmaceuticals and agrochemicals. Its pyridine core, substituted with both an electron-withdrawing chlorine atom and an ester functional group, makes it a versatile building block for creating more complex molecular architectures. The efficiency, cost-effectiveness, and environmental impact of its production are critical considerations for researchers in academic labs and professionals in industrial-scale manufacturing.
This in-depth technical guide provides a comprehensive cost-benefit analysis of two primary synthetic routes for producing this compound. By examining the underlying chemistry, experimental protocols, and economic factors, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to select the most appropriate synthesis strategy for their specific objectives.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from different starting points, primarily dictated by the availability and cost of the precursors. We will explore two logical and field-proven pathways:
-
Route 1: Direct Esterification of 5-Chloronicotinic Acid. A straightforward, single-step conversion that is highly efficient but dependent on the cost of the chlorinated starting material.
-
Route 2: Multi-step Synthesis via Sandmeyer Reaction of 5-Aminonicotinic Acid. A two-step process that may offer a more economical pathway if the amino-substituted precursor is significantly cheaper, despite the added complexity.
This guide will dissect each route, providing detailed protocols, cost breakdowns, and a critical evaluation of their respective strengths and weaknesses.
Route 1: Direct Esterification of 5-Chloronicotinic Acid
This is the most direct and atom-economical route, assuming the availability of 5-chloronicotinic acid. The reaction is a classic Fischer-type esterification, facilitated by thionyl chloride (SOCl₂).
Reaction Principle and Mechanistic Insight
The direct esterification of a carboxylic acid with an alcohol is an equilibrium-limited process. To drive the reaction to completion, a catalyst and a dehydrating agent are required. Thionyl chloride serves a dual purpose with exceptional efficiency. When added to methanol, it reacts exothermically to form sulfur dioxide (SO₂), hydrogen chloride (HCl), and methyl sulfite.
The in situ generation of anhydrous HCl is the key. This gaseous HCl protonates the carbonyl oxygen of 5-chloronicotinic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol. The SO₂ generated is a gas that bubbles out of the reaction mixture, helping to drive the equilibrium forward according to Le Châtelier's principle. This method avoids the need for a separate, often corrosive, strong acid catalyst and simultaneously removes the water byproduct, resulting in high conversion rates.
Caption: Workflow for the direct esterification of 5-chloronicotinic acid.
Experimental Protocol
Materials:
-
5-Chloronicotinic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (as solvent, ~5-10 mL per gram of acid)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend 5-chloronicotinic acid in anhydrous methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and SOCl₂.
-
Carefully add ice water to the residue and neutralize to a pH of 7-8 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography if necessary.
Cost-Benefit Analysis: Route 1
| Parameter | Assessment | Rationale & Supporting Data |
| Starting Material Cost | Moderate to High | 5-Chloronicotinic acid is a specialty chemical. Lab-scale prices are approximately $33-49 per gram.[1][2] Bulk industrial pricing will be lower but remains the primary cost driver for this route. |
| Reagent Cost | Low | Thionyl chloride and methanol are inexpensive, commodity chemicals. Thionyl chloride costs are low on a large scale. |
| Yield & Purity | Excellent | Esterifications using SOCl₂/MeOH are known to be high-yielding, typically >95%, with clean conversion.[3] Purity is generally high after a simple work-up. |
| Process Complexity | Low | This is a single-step synthesis with a straightforward procedure and standard laboratory equipment. |
| Safety Concerns | Moderate | Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water.[2] The reaction releases toxic gases (HCl, SO₂). Requires strict control measures and a fume hood. |
| Environmental Impact | Moderate | The main byproducts are SO₂ and HCl, which must be scrubbed. The work-up generates aqueous waste and requires organic solvents for extraction. |
| Scalability | High | The process is readily scalable. The main challenges on an industrial scale are managing the exothermic addition of SOCl₂ and handling the off-gassing. |
Scientist's Insight: This route is the epitome of efficiency. If your project timeline is critical and the budget allows for the higher cost of 5-chloronicotinic acid, this is the preferred method. The high yield and simplicity often mean that the cost per gram of the final product can be justified, especially in research and early-stage development where speed is paramount. However, for large-scale, cost-sensitive manufacturing, the price of the starting material may be prohibitive.
Route 2: Synthesis via Sandmeyer Reaction of 5-Aminonicotinic Acid
This two-step approach involves the initial synthesis of the key intermediate, 5-chloronicotinic acid, from a potentially cheaper precursor, 5-aminonicotinic acid. This is followed by the same esterification step detailed in Route 1.
Reaction Principle and Mechanistic Insight
Step 2a: The Sandmeyer Reaction The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an arylamine into an aryl halide.[4][5] The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine (5-aminonicotinic acid) is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5°C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺).
-
Chloride Displacement: The diazonium salt is then treated with a copper(I) chloride (CuCl) solution. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, which then decomposes, releasing nitrogen gas (N₂) and forming an aryl radical. This radical abstracts a chlorine atom from the copper(II) chloride complex, yielding the desired 5-chloronicotinic acid and regenerating the copper(I) catalyst.[4]
The release of N₂ gas is a powerful thermodynamic driving force for the reaction. However, diazonium salts can be explosive when isolated, so they are almost always generated and used immediately in solution at low temperatures.[6]
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Methyl 5-chloronicotinate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous pharmaceuticals. Among these, Methyl 5-chloronicotinate serves as a versatile starting point for synthesizing novel compounds with diverse biological potential. The introduction of a chlorine atom provides a reactive site for further chemical modification, enabling the creation of extensive compound libraries. This guide provides a strategic framework for the in vitro evaluation of these derivatives, moving from broad cytotoxicity screening to specific target-based assays and mechanism of action studies. Our focus is on establishing a logical, efficient, and self-validating workflow to identify and characterize promising lead compounds.
Pillar 1: Foundational Assessment - Cytotoxicity and Cell Viability
Before investigating any specific therapeutic activity, it is crucial to establish the general toxicity profile of the newly synthesized derivatives.[1][2] This initial screen serves a dual purpose: it flags overtly toxic compounds that are unsuitable for further development and determines the appropriate concentration range for subsequent, more sensitive assays. A compound that is highly toxic to all cells at low concentrations is generally not a viable therapeutic candidate, unless the goal is a broad-spectrum cytotoxic agent for applications like oncology.[2]
The most common and robust method for this initial assessment is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates directly with cell viability.[3] Live cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is proportional to the number of viable cells.[4][5]
Comparative Analysis of Viability Assays
While the MTT assay is a gold standard, other assays offer different advantages. It is important to understand these alternatives to make informed experimental choices.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial dehydrogenase activity reduces MTT to purple formazan (insoluble).[3] | Robust, high sensitivity, cost-effective, well-established.[4] | Requires a solubilization step for the formazan crystals; endpoint assay. |
| MTS | Similar to MTT, but produces a water-soluble formazan product.[5] | Simpler protocol (no solubilization step), faster. | Can be less sensitive than MTT for certain cell lines. |
| XTT | Similar to MTS, produces a water-soluble formazan. | Higher sensitivity than MTS in some cases. | Reagent can be less stable than MTT or MTS. |
| Resazurin (AlamarBlue) | Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, fluorescent) by viable cells.[5] | Very sensitive, non-toxic to cells, allows for continuous monitoring. | Can be less specific to mitochondrial activity. |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[2] | Directly measures cytotoxicity (membrane damage), not just metabolic activity. | Less sensitive for early-stage apoptosis where the membrane is intact. |
For an initial broad screen of this compound derivatives, the MTT assay provides a reliable and cost-effective starting point.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed for screening compounds against adherent cells in a 96-well plate format.
Materials:
-
Cells in logarithmic growth phase[6]
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution: 5 mg/mL in sterile PBS.[6] Store protected from light at -20°C.[6]
-
Solubilization solution: Dimethyl sulfoxide (DMSO) or 0.2% NP-40 and 8 mM HCl in isopropanol.[6]
-
Test compounds (this compound derivatives) dissolved in DMSO.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept consistent across all wells and should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[5] During this time, purple formazan crystals will form within viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3][6] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[3][5] A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Pillar 2: Target-Specific and Functional Assays
Once non-toxic concentration ranges are established, the next step is to screen for desired biological activities. The specific assays chosen will depend on the therapeutic goals of the drug discovery program. Based on the known activities of similar heterocyclic compounds, promising areas to investigate for this compound derivatives include kinase inhibition and anti-inflammatory effects.[8][9]
Workflow for In Vitro Screening
The following diagram illustrates a logical workflow for progressing from primary screening to more detailed mechanistic studies.
Caption: A streamlined workflow for the in vitro evaluation of novel chemical derivatives.
A. Kinase Inhibition Assays
Protein kinases are crucial regulators of cellular signaling and are major therapeutic targets, particularly in oncology and immunology.[10][11] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and amenable to high-throughput screening.[10][12] They work by quantifying the amount of ADP produced during the kinase reaction; the more ADP produced, the higher the kinase activity. An effective inhibitor will reduce the amount of ADP, leading to a lower luminescent signal.[10]
Experimental Protocol: Generic Luminescence-Based Kinase Assay
Materials:
-
Purified kinase of interest
-
Specific kinase substrate peptide
-
ATP at a concentration near the Kₘ for the enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[10]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compounds serially diluted in buffer
Procedure:
-
Inhibitor Pre-incubation: In a 96-well or 384-well plate, add 2.5 µL of serially diluted test compound or DMSO control.
-
Add Kinase: Add 2.5 µL of the kinase solution to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[10]
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and consumes any unused ATP. Incubate for 40 minutes at room temperature.[10]
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back into ATP, which then drives a luciferase reaction, producing light. Incubate for 30-60 minutes at room temperature.[10]
-
Measure Luminescence: Read the luminescent signal on a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for a known potent inhibitor or no enzyme). Plot the percent inhibition versus the log of inhibitor concentration to calculate the IC50 value.
B. Anti-inflammatory Assays
Chronic inflammation is implicated in a wide range of diseases.[13] A common in vitro model for inflammation involves stimulating macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS), which mimics a bacterial infection and induces the production of inflammatory mediators like nitric oxide (NO) and prostaglandins (via COX-2).[9][14] The Griess assay is a simple colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.
Hypothetical Performance Data
The following table summarizes hypothetical IC50 data for a series of this compound derivatives, demonstrating how results can be compared.
| Compound ID | Cytotoxicity IC50 (µM) (A549 Cells) | Kinase A IC50 (µM) | COX-2 Inhibition IC50 (µM) |
| MCN-001 | > 100 | 25.4 | 45.1 |
| MCN-002 | 12.5 | 0.8 | 15.3 |
| MCN-003 | > 100 | > 50 | 2.1 |
| MCN-004 | 5.2 | 0.1 | 0.9 |
| Reference Drug | Varies | 0.05 | 0.2 |
Data is for illustrative purposes only.
From this table, MCN-003 emerges as a promising anti-inflammatory candidate due to its potent COX-2 inhibition and low cytotoxicity. MCN-004 is highly potent but also highly cytotoxic, suggesting it may be a better candidate for oncology. MCN-002 shows good kinase inhibition with moderate cytotoxicity.
Pillar 3: Elucidating the Mechanism of Action (MoA)
Identifying a "hit" compound with desirable activity is only the beginning. The next critical phase is to understand how it works.[15] Mechanism of Action (MoA) studies validate that the compound interacts with its intended target in a cellular context and reveal its effects on downstream signaling pathways.[16][17] Western blotting is a cornerstone technique for this purpose, allowing for the detection and quantification of specific proteins to see if their expression levels or modification states (e.g., phosphorylation) change after compound treatment.[18][19]
Hypothetical Signaling Pathway Analysis
If a derivative is found to have anti-inflammatory properties, a key pathway to investigate is the NF-κB signaling cascade, a master regulator of inflammation.[9] A Western blot could be used to determine if the compound inhibits the phosphorylation of IκBα, which would prevent the translocation of NF-κB to the nucleus and subsequent expression of inflammatory genes like COX-2.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl 5-Chloronicotinate Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of methyl 5-chloronicotinate analogs. While direct and comprehensive SAR studies on this specific scaffold are not extensively published, we can construct a robust and insightful guide by synthesizing data from closely related nicotinic acid derivatives and their interactions with key biological targets, primarily the nicotinic acetylcholine receptors (nAChRs).
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play crucial roles in various physiological processes in the central and peripheral nervous systems.[1] Their dysfunction is implicated in a range of neurological disorders, making them attractive therapeutic targets.[1] this compound, a halogenated derivative of nicotinic acid methyl ester, serves as a valuable starting point for the design of novel nAChR modulators. The strategic placement of the chloro group and the methyl ester functionality provides a scaffold ripe for systematic modification to explore and optimize biological activity.
This guide will dissect the probable SAR of this compound analogs by examining key structural regions: the pyridine core, the C3-ester group, and substitutions on the pyridine ring. We will infer the likely impact of modifications at these positions based on established principles from related series of nAChR ligands.
The Core Scaffold: Pyridine as a Privileged Structure
The pyridine ring is a cornerstone of many biologically active compounds, including the natural nAChR agonist, nicotine.[2][3] Its nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for binding to many receptors.[3] The aromatic nature of the ring also allows for π-π stacking and other non-covalent interactions within the receptor's binding pocket.
In the context of nAChRs, the pyridine nitrogen is a key pharmacophoric feature. For this compound analogs, this nitrogen is expected to be a primary determinant of binding affinity.
Dissecting the Structure-Activity Relationship
To systematically explore the SAR of this compound analogs, we will consider three primary regions of modification:
-
The Pyridine Ring: Substitutions at positions 2, 4, and 6.
-
The C3-Ester Group: Modifications to the methyl ester.
-
The C5-Chloro Group: Replacement with other halogens or functional groups.
The following diagram illustrates the general workflow for synthesizing and evaluating novel analogs, a crucial process for elucidating SAR.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs to establish structure-activity relationships.
The Pyridine Ring: The Epicenter of Modulation
Substitutions on the pyridine ring, particularly at the 2, 4, and 6 positions, are anticipated to have a profound impact on the activity and selectivity of this compound analogs.
-
Position 2: The position ortho to the pyridine nitrogen is sterically sensitive. Introducing bulky groups here could hinder the crucial interaction of the nitrogen with the receptor. However, smaller, electron-withdrawing groups might modulate the basicity of the nitrogen, fine-tuning its hydrogen bonding capability.
-
Position 4: This position is more tolerant to substitution. Modifications here could be used to extend the molecule into different sub-pockets of the receptor, potentially enhancing affinity or altering the functional profile (e.g., from agonist to antagonist).
-
Position 6: SAR studies on nicotine analogs have shown that the 6-position is critical. Lipophilic substituents at this position can influence nAChR affinity, though there is a trade-off with steric bulk, where larger groups can decrease affinity.[4] This suggests that for this compound analogs, exploring a range of small to medium-sized lipophilic groups at the 6-position would be a fruitful avenue for optimization.
The following table summarizes the anticipated effects of substitutions on the pyridine ring based on data from related nicotinic compounds.
| Position of Substitution | Type of Substituent | Anticipated Effect on nAChR Activity | Rationale from Related Compounds |
| 2 | Small, electron-withdrawing | Potential for fine-tuning of binding affinity | Modulates basicity of the pyridine nitrogen. |
| 2 | Bulky | Likely decrease in activity | Steric hindrance at the key nitrogen interaction site. |
| 4 | Various functional groups | Potential to enhance affinity and modulate function | Can extend into different receptor sub-pockets. |
| 6 | Small to medium lipophilic | Potential to increase affinity | Lipophilicity at this position is often favorable for nAChR binding.[4] |
| 6 | Bulky | Likely decrease in affinity | Steric hindrance can overcome the benefits of lipophilicity.[4] |
The C3-Ester Group: A Handle for Physicochemical Properties
The methyl ester at the C3 position is a key feature of the scaffold. It can act as a hydrogen bond acceptor and its hydrolysis in vivo can influence the pharmacokinetic profile of the compound.
-
Ester Variation: Replacing the methyl group with larger alkyl or aryl groups is a common strategy in drug design. This can alter the molecule's lipophilicity, solubility, and metabolic stability. For instance, increasing the size of the alkyl chain could enhance membrane permeability.
-
Bioisosteric Replacement: The ester group can be replaced with other bioisosteres, such as amides or small heterocycles. This can lead to significant changes in the electronic and steric properties of the molecule, potentially resulting in altered receptor interactions and a different pharmacological profile. For example, converting the ester to a secondary or tertiary amide introduces a hydrogen bond donor and can create new interactions with the receptor.
The following diagram illustrates the potential modifications at the C3 position and their likely impact on the molecule's properties.
Caption: Potential modifications of the C3-ester group in this compound and their anticipated effects on molecular properties.
The C5-Chloro Group: A Key Halogen Interaction
The chlorine atom at the C5 position is a defining feature of the parent scaffold. Halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding. The electron-withdrawing nature of the chloro group also influences the electronic properties of the pyridine ring.
-
Halogen Substitution: Replacing the chlorine with other halogens (F, Br, I) would systematically alter the size, polarizability, and halogen bond donating capacity of the substituent. This can be a powerful tool for probing the steric and electronic requirements of the binding pocket. For instance, studies on other scaffolds have shown that substituting with bromine or iodine can significantly increase potency.[5]
-
Other Electron-Withdrawing Groups: Replacing the chloro group with other electron-withdrawing groups, such as a cyano or nitro group, would further probe the electronic requirements of the receptor.
The following table provides a comparative overview of the properties of different halogens and their potential impact on activity when substituted at the C5 position.
| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Polarizability (ų) | Anticipated Impact on Activity |
| F | 1.47 | 3.98 | 0.56 | May decrease activity due to high electronegativity and weak halogen bonding.[5] |
| Cl | 1.75 | 3.16 | 2.18 | Baseline |
| Br | 1.85 | 2.96 | 3.05 | Potential for increased activity due to balanced size and polarizability.[5] |
| I | 1.98 | 2.66 | 4.7 | Potential for significantly increased activity, but may also introduce metabolic liabilities.[5] |
Experimental Protocols
To experimentally validate the inferred SAR, a systematic approach to synthesis and biological evaluation is necessary.
General Synthetic Protocol for Pyridine Ring Modification
A versatile method for modifying the pyridine ring of this compound is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.
-
Starting Material: this compound.
-
Reaction: To a solution of this compound in a suitable solvent (e.g., dioxane/water), add the desired boronic acid or amine, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C for 2-24 hours.
-
Work-up: After cooling to room temperature, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired analog.
-
Characterization: Confirm the structure of the purified analog using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for In Vitro Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of the synthesized analogs for nAChRs.
-
Receptor Preparation: Prepare rat brain membranes expressing the nAChR subtype of interest according to standard protocols.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Competition Assay: In a 96-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-cytisine) and varying concentrations of the test compound (this compound analog).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4 °C) for a defined period (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs, while not extensively documented, can be logically inferred from the wealth of knowledge on related nicotinic acid derivatives and nAChR ligands. The pyridine nitrogen and the C3-ester group are fundamental for interaction with the receptor, while substitutions on the pyridine ring, particularly at the 6-position, and the nature of the halogen at the 5-position, offer significant opportunities for modulating potency and selectivity.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to experimentally validate these SAR hypotheses. Such studies will not only provide a clearer understanding of the molecular determinants of activity for this specific scaffold but also contribute to the broader effort of developing novel and effective therapeutics targeting nicotinic acetylcholine receptors.
References
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- Romanelli, M. N., Gratteri, P., Guandalini, L., Martini, E., Bonaccini, C., & Gualtieri, F. (2007). Central nicotinic acetylcholine receptors: structure, function, and therapeutics. Medicinal Research Reviews.
- Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system.
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- Xiao, Y., & Kellar, K. J. (2004). The comparative pharmacology of nicotinic acetylcholine receptors. Journal of Molecular Neuroscience.
- Zaveri, N. T. (2006). The expanding role of the nicotinic alpha7 receptor in CNS disorders: a therapeutic target in need of a good ligand. Medicinal Chemistry.
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A Senior Application Scientist's Guide to Benchmarking New Synthetic Methods for Substituted Nicotinates
Abstract
Substituted nicotinates are a cornerstone of modern medicinal chemistry and drug development, forming the core scaffold of numerous pharmacologically active agents. The continuous evolution of synthetic organic chemistry has provided a diverse toolkit for the construction and functionalization of this privileged heterocyclic motif. This in-depth technical guide provides a comparative analysis of emerging and established synthetic methodologies for accessing substituted nicotinates. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of traditional condensation reactions, modern transition-metal-catalyzed functionalizations, cycloaddition strategies, and green biocatalytic approaches. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows are provided to empower researchers, scientists, and drug development professionals in selecting and implementing the optimal synthetic strategy for their specific research objectives.
Introduction: The Enduring Importance of the Nicotinate Scaffold
The pyridine ring, particularly in the form of nicotinic acid and its ester derivatives (nicotinates), is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The nitrogen atom's ability to act as a hydrogen bond acceptor and the aromatic ring's capacity for π-stacking interactions make it a highly effective pharmacophore. Consequently, the development of robust and versatile synthetic methods to produce substituted nicotinates with diverse functional groups is of paramount importance in the quest for novel therapeutics.
This guide will benchmark a selection of synthetic strategies, ranging from classical name reactions to cutting-edge catalytic systems. The objective is to provide a clear, evidence-based comparison to aid in the rational design of synthetic routes for novel substituted nicotinates.
Traditional Approaches: Building the Pyridine Ring from the Ground Up
For decades, the de novo synthesis of the pyridine ring has been dominated by powerful condensation reactions. These methods, while having certain limitations, remain relevant for their simplicity and ability to generate highly functionalized pyridines from acyclic precursors.
The Hantzsch Pyridine Synthesis
Discovered by Arthur Hantzsch in 1881, this multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1][2]
Causality of Experimental Choices: The classical Hantzsch synthesis often requires elevated temperatures to drive the condensation and cyclization steps. The choice of solvent, typically an alcohol, facilitates the dissolution of the reactants and intermediates. The final oxidation step is crucial for achieving the stable aromatic pyridine ring and is often accomplished with an oxidizing agent like nitric acid or by air oxidation.
The reaction proceeds through a series of well-established steps: a Knoevenagel condensation, formation of an enamine, a Michael addition, and subsequent cyclization and dehydration.[3]
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers an alternative route to substituted pyridines, involving the condensation of an enamine with an ethynylketone.[4][5] This two-step process forms an aminodiene intermediate, which upon heating, undergoes isomerization and cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[4]
Causality of Experimental Choices: A significant drawback of the original Bohlmann-Rahtz synthesis is the high temperature required for the cyclodehydration step.[4] To overcome this, acid catalysis (both Brønsted and Lewis acids) has been employed to lower the reaction temperature.[4] The choice of a protic solvent like ethanol is often favored.[4] For sensitive substrates, milder catalysts like Amberlyst-15 can be used.[6]
The reaction is initiated by a Michael-type addition of the enamine to the ethynylketone, followed by isomerization and a final cyclization with elimination of water.[7]
Modern Methodologies: Catalytic Functionalization and Construction
Recent years have witnessed a surge in the development of more sophisticated and efficient methods for synthesizing substituted nicotinates. These approaches often rely on transition-metal catalysis and novel cycloaddition strategies, offering milder reaction conditions, greater functional group tolerance, and access to a wider range of substitution patterns.
Palladium-Catalyzed C-H Arylation
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials.[8] Palladium-catalyzed C-H arylation allows for the direct introduction of aryl groups onto the pyridine ring of nicotinates.[9] The use of a directing group, often the pyridine nitrogen itself or a tethered functional group, is crucial for achieving regioselectivity.[9]
Causality of Experimental Choices: The choice of the palladium catalyst and ligands is critical for the efficiency and selectivity of the reaction. The oxidant is necessary to regenerate the active Pd(II) catalyst in the catalytic cycle.[9] The reaction conditions, including temperature and solvent, are optimized to balance reaction rate and catalyst stability.
The catalytic cycle typically involves a concerted metalation-deprotonation (CMD) step to form a palladacycle, followed by oxidative addition of the aryl halide, and reductive elimination to furnish the arylated product and regenerate the palladium catalyst.[9]
Cobalt-Catalyzed [2+2+2] Cycloaddition
The [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by cobalt complexes, is a highly atom-economical method for the de novo synthesis of substituted pyridines.[10] This reaction allows for the construction of the pyridine ring with a wide variety of substituents, depending on the nature of the alkyne and nitrile starting materials.
Causality of Experimental Choices: The choice of the cobalt catalyst and its ligands can influence the efficiency and regioselectivity of the cycloaddition.[10] The reaction is often carried out under inert atmosphere to prevent catalyst deactivation. The solvent and temperature are optimized to promote the desired cycloaddition pathway.
The proposed mechanism involves the formation of a cobaltacyclopentadiene intermediate from two alkyne molecules, followed by insertion of the nitrile and reductive elimination to yield the pyridine product.[11]
Inverse-Electron-Demand Aza-Diels-Alder Reaction
The inverse-electron-demand aza-Diels-Alder reaction is a powerful strategy for the synthesis of nitrogen-containing heterocycles.[12] In the context of pyridine synthesis, an electron-deficient azadiene (e.g., a 1,2,4-triazine) reacts with an electron-rich dienophile (e.g., an enamine or ynamine) to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to extrude a small molecule (e.g., N₂) and form the aromatic pyridine ring.[13]
Causality of Experimental Choices: The success of this reaction hinges on the complementary electronic nature of the diene and dienophile.[12] The choice of substituents on both components can be tuned to control the regioselectivity of the cycloaddition. The reaction is often thermally promoted, and the temperature is a critical parameter to drive the reaction to completion.
The reaction proceeds via a [4+2] cycloaddition followed by a retro-[4+2] cycloaddition (cycloreversion).[13]
Green Chemistry Approach: Biocatalytic Synthesis
In recent years, there has been a significant shift towards more sustainable and environmentally friendly synthetic methods. Biocatalysis, the use of enzymes to perform chemical transformations, offers several advantages over traditional chemical methods, including mild reaction conditions, high selectivity, and reduced waste generation.[14]
Enzymatic Hydrolysis of 3-Cyanopyridine
A prominent example of biocatalysis in nicotinic acid synthesis is the enzymatic hydrolysis of 3-cyanopyridine using nitrilase enzymes.[14][15] This reaction proceeds with high efficiency and selectivity under mild aqueous conditions, offering a green alternative to harsh chemical oxidation methods.[14]
Causality of Experimental Choices: The choice of the specific nitrilase-producing microorganism and the optimization of reaction conditions (pH, temperature, substrate concentration) are crucial for achieving high conversion rates and yields.[15] Fed-batch strategies are often employed to overcome substrate inhibition at high concentrations.[15]
The workflow is remarkably simple, involving the direct conversion of the nitrile to the carboxylic acid in the presence of the enzyme.
Comparative Performance Data
The following table provides a comparative overview of the discussed synthetic methods. The data is compiled from representative examples in the literature and is intended to provide a general guide for method selection. Actual results may vary depending on the specific substrates and reaction conditions.
| Method | Typical Yield | Reaction Temperature | Reaction Time | Key Advantages | Key Limitations |
| Hantzsch Synthesis | 60-90% | High (Reflux) | 4-24 h | Multi-component, high functionalization | High temperatures, requires oxidation step |
| Bohlmann-Rahtz Synthesis | 50-80% | High (Reflux) | 6-48 h | Access to 2,3,6-trisubstituted pyridines | High temperatures, limited substitution patterns |
| Pd-Catalyzed C-H Arylation | 70-95% | Moderate to High | 12-48 h | High functional group tolerance, late-stage functionalization | Requires pre-formed pyridine ring, catalyst cost |
| Co-Catalyzed [2+2+2] Cycloaddition | 60-90% | Moderate | 12-24 h | High atom economy, diverse substitution patterns | Requires alkyne and nitrile precursors, regioselectivity can be an issue |
| Aza-Diels-Alder Reaction | 50-85% | Moderate to High | 2-24 h | Convergent, access to highly substituted pyridines | Limited availability of azadienes, can require high temperatures |
| Biocatalytic Hydrolysis | >95% | Mild (25-40 °C) | 1-12 h | Green, high selectivity, mild conditions | Limited to specific transformations, enzyme availability and stability |
Experimental Protocols
General Procedure for Hantzsch Pyridine Synthesis
-
To a round-bottom flask equipped with a reflux condenser, add the aldehyde (1.0 eq), β-ketoester (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the 1,4-dihydropyridine product by filtration.
-
To the crude 1,4-dihydropyridine, add an oxidizing agent (e.g., ceric ammonium nitrate or nitric acid) in a suitable solvent (e.g., acetic acid).
-
Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).
-
Quench the reaction, neutralize with a base, and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Pd-Catalyzed C-H Arylation of Ethyl Nicotinate
-
To an oven-dried Schlenk tube, add ethyl nicotinate (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add a dry, degassed solvent (e.g., toluene, dioxane, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-130 °C) and stir for the specified time.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Biocatalytic Synthesis of Nicotinic Acid
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0).
-
Add the whole-cell biocatalyst or isolated nitrilase enzyme to the buffer.
-
Add 3-cyanopyridine to the reaction mixture (either all at once or in a fed-batch manner).
-
Stir the mixture at a controlled temperature (typically 30-40 °C).
-
Monitor the reaction progress by HPLC.
-
Upon completion, remove the biocatalyst by centrifugation or filtration.
-
Adjust the pH of the supernatant to the isoelectric point of nicotinic acid (around 3.5) to precipitate the product.
-
Collect the nicotinic acid by filtration, wash with cold water, and dry under vacuum.
Conclusion and Future Outlook
The synthesis of substituted nicotinates continues to be a vibrant area of research, driven by the immense importance of this scaffold in drug discovery. This guide has benchmarked a range of synthetic methodologies, each with its own set of advantages and limitations.
-
Traditional methods like the Hantzsch and Bohlmann-Rahtz syntheses remain valuable for their ability to construct highly functionalized pyridine rings from simple starting materials.
-
Modern catalytic methods , particularly transition-metal-catalyzed C-H functionalization and cycloaddition reactions, offer unparalleled efficiency, selectivity, and functional group tolerance, enabling the synthesis of previously inaccessible analogues.
-
Biocatalysis represents the future of sustainable chemical synthesis, providing an environmentally benign route to nicotinic acid and, with further development, a wider range of substituted derivatives.
The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, the required scale of the synthesis, and considerations of cost and environmental impact. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the synthetic chemist's toolkit for accessing novel substituted nicotinates will undoubtedly continue to expand, paving the way for the discovery of the next generation of innovative medicines.
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SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
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Wikipedia. (2023). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
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Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]
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Yoshikai Group. (n.d.). Cobalt-Catalyzed Intermolecular [2+2+2] Cycloaddition of Nitriles and Alkynes: Facile Synthesis of Polyarylpyridines and Their Mechanochemical Cyclodehydrogenation to Nitrogen-Containing Polyaromatics. Retrieved from [Link]
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- Daugulis, O., & Zaitsev, V. G. (2010).
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Lonza. (n.d.). Methyl-6-Methyl Nicotinate. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method of ethyl nicotinate. Retrieved from [Link]
- Issabayeva, G., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169.
- Li, Y., & Geng, X. (2012). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry, 10(28), 5247-5263.
- Larsson, J., & Bäckvall, J. E. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(12), 9986-10008.
- Issabayeva, G., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169.
- Wang, C., et al. (2024). Pd-Catalyzed Oxidative C-H Arylation of (Poly) fluoroarenes with Aryl Pinacol Boronates and Experimental and Theoretical Studies of its Reaction Mechanism. The Journal of Organic Chemistry, 89(9), 5949-5961.
- Csomós, P., et al. (2005). Hantzsch Synthesis of 2, 6-Dimethyl-3, 5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1, 4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3, 5-bis (o-methoxyphenyl)-4-oxa-cyclohexan-1. Molecules, 10(1), 116-123.
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Safety Operating Guide
Proper Disposal of Methyl 5-Chloronicotinate: A Comprehensive Guide for Laboratory Professionals
This document provides essential guidance on the safe and compliant disposal of Methyl 5-chloronicotinate, a chemical compound utilized in research and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this substance.
Immediate Safety & Hazard Profile
Before initiating any disposal-related activities, it is imperative to understand the inherent hazards of this compound. Based on available safety data, this compound is classified as a hazardous substance requiring careful handling.
Key Hazards:
-
Human Health: Causes skin and serious eye irritation.[1][2] May also cause respiratory irritation.[1][2]
-
Environmental Hazards: Harmful to aquatic life; therefore, discharge into the environment must be strictly avoided.
Personal Protective Equipment (PPE):
Prior to handling this compound for disposal, the following minimum PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]
-
Skin and Body Protection: A lab coat or other appropriate protective clothing to prevent skin exposure.[3][4][5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood. For larger quantities or where dust generation is possible, a NIOSH/MSHA approved respirator may be necessary.[4][5]
Quantitative Data Summary
For safe laboratory operations, it is crucial to be aware of the regulatory limits for hazardous waste accumulation.
| Parameter | Limit | Regulatory Context |
| Maximum Hazardous Waste Accumulation | 55 gallons | Per Satellite Accumulation Area (SAA) |
| Acutely Toxic Waste Limit (if applicable) | 1 quart (liquid) or 1 kg (solid) | Per Satellite Accumulation Area (SAA) |
| pH for Sewer Disposal (Not Recommended) | Between 5.5 and 10.5 | For dilute aqueous solutions of non-hazardous waste.[4] |
Waste Characterization & Segregation: The First Line of Defense
Proper disposal begins with accurate waste characterization. This compound is a halogenated organic compound . This classification is critical because mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complexity.[6]
Causality: Halogenated organic compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts like hydrogen chloride and molecular chlorine.[7][8] Mixing them with non-halogenated solvents makes the entire volume unsuitable for simpler solvent recovery processes.[6]
Experimental Protocol for Waste Segregation and Storage:
-
Waste Identification and Labeling:
-
Clearly label a dedicated waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant, environmentally hazardous).[4]
-
Ensure the label is legible and securely affixed to the container.
-
-
Container Selection:
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[4]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Keep waste containers closed at all times, except when adding waste.[9]
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Diagram: Disposal Decision Workflow
Caption: Decision workflow for handling this compound waste.
Procedure for Small Spills and Residues:
-
Control and Contain: Evacuate non-essential personnel. Ensure adequate ventilation. Prevent the spill from spreading or entering drains.[1]
-
Absorb: Cover the spill with a non-combustible absorbent material such as vermiculite, sand, or earth.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal. Avoid generating dust.[1][10]
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: Treat the collected material as hazardous waste and place it in the designated halogenated waste stream.
Procedure for Bulk Quantities and Contaminated Items:
-
Do Not Mix: Keep this compound waste separate from other waste streams, especially non-halogenated solvents.[6]
-
Containerize: Place the waste, including any contaminated labware (e.g., gloves, wipes, weighing paper), directly into the designated "Hazardous Waste" container for halogenated organics.
-
Secure: Ensure the container lid is securely fastened to prevent spills or leaks.[9]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or an approved waste disposal contractor to arrange for pickup.[4] Follow their specific procedures for waste manifest and transportation.
Chemical Incompatibilities & Emergency Procedures
To prevent dangerous reactions, it is crucial to avoid mixing this compound waste with incompatible chemicals.
Table of Key Incompatibilities:
| Chemical Class | Incompatible with this compound | Potential Hazard |
| Strong Oxidizing Agents | Nitric acid, perchlorates, peroxides | Fire, explosion |
| Strong Bases | Sodium hydroxide, potassium hydroxide | Vigorous or violent reaction |
| Strong Acids | Sulfuric acid, hydrochloric acid | Exothermic reaction |
| Ammonia | Ammonia and its solutions | Formation of potentially toxic gases[11] |
This is not an exhaustive list. Always consult the Safety Data Sheet (SDS) and other chemical incompatibility charts.[12][13]
Emergency Response:
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If irritation persists, seek medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[5]
-
In Case of Fire: Use water spray, carbon dioxide (CO2), dry chemical, or foam as extinguishing media. Fire may produce hazardous combustion gases, including nitrogen oxides and hydrogen chloride.[10] Firefighters should wear self-contained breathing apparatus.[10]
Regulatory Framework and Compliance
The disposal of this compound is governed by federal, state, and local regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA).
-
Waste Codes: Depending on the specific circumstances and any co-mingled waste, this material may be classified under various EPA hazardous waste codes. It is the responsibility of the waste generator (the laboratory) to make this determination.
-
Labeling and Manifesting: All hazardous waste must be properly labeled and accompanied by a hazardous waste manifest during transport to a treatment, storage, and disposal facility (TSDF).[14]
-
Record Keeping: Laboratories must maintain accurate records of the amount of hazardous waste generated and the dates of disposal.
Improper disposal of hazardous waste is a violation of federal law and can result in significant fines and penalties.[14]
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A Researcher's Guide to Personal Protective Equipment for Handling Methyl 5-chloronicotinate
This guide provides an in-depth operational plan for the safe handling of Methyl 5-chloronicotinate, a key reagent in pharmaceutical and agrochemical synthesis. As laboratory professionals, our primary responsibility extends beyond achieving research outcomes to ensuring a culture of safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. The core principle underpinning this guidance is that personal protective equipment (PPE) is the final, critical barrier in a comprehensive safety system that begins with robust engineering controls and diligent laboratory practice.
Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its hazard profile is essential. While specific toxicological data for this compound may be limited, data from structurally similar chlorinated pyridine and nicotinate compounds provide a strong basis for risk assessment. The primary hazards are consistently identified as:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Irritation (H319): Poses a significant risk of causing serious, potentially damaging, eye irritation.[1][2][3][4][5][6][7]
-
Respiratory Irritation (H335): Inhalation of dust or vapors may lead to irritation of the respiratory tract.[1][3][4]
Given these hazards, all handling procedures must be designed to prevent direct contact with skin and eyes and to eliminate the possibility of inhalation.
The Hierarchy of Controls: Your First Line of Defense
PPE is crucial, but it is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure potential from the outset.
-
Engineering Controls: All operations involving this compound, from weighing to reaction quenching, must be performed within a properly functioning and certified laboratory chemical fume hood.[8][9] This is non-negotiable. The fume hood contains vapors and fine particulates, preventing them from entering the laboratory atmosphere and your breathing zone.
-
Administrative Controls: Ensure that an emergency eyewash station and safety shower are located within a 10-second travel distance of the work area.[8][10] All personnel must be trained on the specific hazards of this chemical and the procedures outlined in this guide.
Core PPE Requirements: A Multi-Layered Defense
A task-specific risk assessment should always precede any laboratory work. The following PPE recommendations represent the minimum standard for handling this compound.
Eye and Face Protection
Because of the serious eye irritation risk[1][2][3][4][5][6][7], robust eye protection is mandatory.
-
Standard Operations: At a minimum, wear chemical splash goggles that meet the ANSI Z87.1 standard.[11] Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against splashes or fine dust.
-
High-Risk Operations: When handling larger quantities (>1 liter) or performing tasks with a heightened risk of splashing (e.g., pressure reactions, vigorous mixing), a full-face shield must be worn in addition to chemical splash goggles.[2][11] The face shield protects the entire face, but goggles provide the necessary seal against splashes that could travel under the shield.
Hand Protection
Preventing skin contact is critical. The choice of glove material is one of the most important decisions in your PPE selection.
-
Glove Selection: While nitrile gloves are common in laboratories, some sources explicitly advise against their use with pyridine-based compounds, recommending butyl rubber or polyvinyl alcohol (PVA) instead.[8] However, other sources suggest nitrile or neoprene are acceptable for pyridine.[9] This highlights a critical principle: always consult the glove manufacturer's chemical resistance chart for specific data on this compound or a close structural analog. Do not rely on general guidelines alone.
-
Best Practice: Employ a double-gloving technique. This provides a backup barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Inspection and Removal: Before each use, inspect gloves for any signs of degradation or puncture. After handling is complete, wash the outer gloves before removal, and always wash hands thoroughly with soap and water after removing gloves.[1][2][3]
Body Protection
A lab coat is the primary barrier for protecting your skin and personal clothing from incidental contact.
-
Lab Coat: A fully-buttoned, long-sleeved lab coat is required at all times.[8] For work with this class of compounds in a research setting, a flame-resistant (FR) lab coat is highly recommended.[11]
-
Personal Attire: No open-toed shoes or sandals are permitted in the laboratory.[11] Full-length pants and clothing that covers the skin should be worn.
Respiratory Protection
Engineering controls are the primary method for respiratory protection.
-
Fume Hood: As stated, all work must be conducted in a chemical fume hood to prevent inhalation of dust or vapors.[1][8][9][12]
-
Respirators: A NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates may be necessary if engineering controls are insufficient or during a large-scale spill cleanup.[4][5] However, respirator use requires medical clearance, formal training, and fit-testing; it cannot be used ad-hoc.[8]
PPE Selection and Safe Handling Protocols
The following sections provide procedural guidance for key operational steps.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific task.
Caption: PPE selection decision workflow for handling this compound.
Summary of PPE Recommendations
| Task / Condition | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Double Gloves (Chemically resistant) | FR Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Double Gloves (Chemically resistant) | FR Lab Coat | Chemical Fume Hood |
| Running Reaction (>1L) | Goggles + Full Face Shield | Double Gloves (Chemically resistant) | FR Lab Coat | Chemical Fume Hood |
| Small Spill Cleanup | Chemical Splash Goggles | Double Gloves (Heavy-duty) | FR Lab Coat | Chemical Fume Hood |
| Large Spill / Ventilation Failure | Goggles + Full Face Shield | Double Gloves (Heavy-duty) | Chemical Resistant Apron/Suit | NIOSH-Approved Respirator (requires training) |
Step-by-Step: Spill Management
-
Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or outside the fume hood, evacuate the area.
-
Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup unless you are trained and have the correct PPE.
-
Don PPE: At a minimum, for a small spill inside a fume hood, don chemical splash goggles, double chemical-resistant gloves, and a lab coat.
-
Contain & Absorb: Cover the spill with a suitable absorbent material (e.g., dry sand, commercial sorbent).[2]
-
Collect: Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealed, and clearly labeled waste container.[2]
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[4][13]
Step-by-Step: Disposal of Contaminated Waste
-
Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be segregated as hazardous chemical waste.[8]
-
Containerization: Collect waste in a compatible, sealable, and airtight container.[8] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[8]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount of this chemical or its solutions down the drain.[1][3][5]
By integrating these evidence-based PPE protocols and operational plans into your daily workflow, you build a robust safety culture that protects you, your colleagues, and the integrity of your research.
References
- Pyridine Chemical Safety Sheet. (n.d.). Washington State University, Environmental Health & Safety.
- Methyl 5-bromo-6-chloronicotinate. (n.d.). PubChem, National Center for Biotechnology Information.
- Safety Data Sheet - Methyl nicotinate. (n.d.). Merck Millipore.
- NIOSH Recommendations for Chemical Protective Clothing. (n.d.). Centers for Disease Control and Prevention (Archive).
- Safety Data Sheet - Methyl Isonicotinate. (n.d.). TCI EUROPE N.V.
- Safety Data Sheet - Methyl nicotinate. (2025). Sigma-Aldrich.
- Safety Data Sheet - Methyl nicotinate (Aldrich). (2025). Sigma-Aldrich.
- Safety Data Sheet - Methyl 6-amino-5-chloronicotinate. (2025). Fisher Scientific.
- Safety Data Sheet - Methyl-6-chloro-5-nitronicotinate. (2025). ChemicalBook.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
- Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.
- Safety Data Sheet - Methyl nicotinate. (2020). Biosynth.
- Material Safety Data Sheet - INK FOR WATER COLOR PEN. (2021).
- Safety Data Sheet - Methyl 6-chloronicotinate. (2025). Fisher Scientific.
- Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College, Environmental Health and Safety.
- Methyl 2-chloronicotinate. (n.d.). PubChem, National Center for Biotechnology Information.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. biosynth.com [biosynth.com]
- 6. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. fishersci.com [fishersci.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
